molecular formula C15H28O B1305358 trans-4-(trans-4-Propylcyclohexyl)cyclohexanol CAS No. 82832-72-2

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Cat. No.: B1305358
CAS No.: 82832-72-2
M. Wt: 224.38 g/mol
InChI Key: DFXWFFHIZJDOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a useful research compound. Its molecular formula is C15H28O and its molecular weight is 224.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXWFFHIZJDOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002939
Record name 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87144-93-2, 82832-72-2
Record name 4′-Propyl[1,1′-bicyclohexyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87144-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-ol, 4'-propyl-, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a key organic intermediate primarily utilized in the synthesis of high-performance liquid crystal materials.[1][2] Its rigid bicyclohexyl core structure, combined with the terminal propyl and hydroxyl groups, provides a molecular architecture that is fundamental to creating the mesogenic properties required for advanced display technologies.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methodologies, safety data, and its role in the fabrication of liquid crystal displays. While this compound is not associated with biological signaling pathways, a logical workflow of its synthesis and application is presented.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. It is typically a white to pale yellow crystalline powder or solid.[4][5][6] Purity levels for commercial grades are generally high, often exceeding 98-99.5% as determined by gas chromatography.[4][7]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 82832-72-2[4][8]
Molecular Formula C15H28O[8]
Molecular Weight 224.38 g/mol [8]
Appearance White to light yellow powder/crystal[4][5]
Melting Point 122.0 - 126.0 °C[4]
Purity (GC) >98.0%[4]

Table 2: Spectroscopic Data (Predicted/Typical)

TechniqueData
¹H NMR Due to the trans-diaxial arrangement of the protons on the cyclohexane rings, complex multiplets are expected in the aliphatic region (δ 0.8-2.0 ppm). The proton attached to the carbon bearing the hydroxyl group would likely appear as a multiplet around δ 3.5-4.0 ppm.
¹³C NMR Signals for the propyl group carbons would be expected at the higher field (upfield), while the carbons of the cyclohexane rings would appear in the range of δ 25-45 ppm. The carbon atom attached to the hydroxyl group would be deshielded and appear further downfield, typically in the range of δ 65-75 ppm.
IR (Infrared) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations of the cyclohexane and propyl groups would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be expected at m/z = 224. Fragmentation would likely involve the loss of water (M-18) and cleavage of the propyl group or the bicyclohexyl ring system.

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been described, primarily in patent literature. Below are generalized experimental protocols based on these descriptions.

Method 1: Catalytic Hydrogenation of an Aromatic Precursor

This method involves a multi-step synthesis starting from biphenyl.[9]

Experimental Protocol:

  • Friedel-Crafts Acylation: Biphenyl is acylated with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group.

  • Friedel-Crafts Alkylation: The acylated biphenyl is then alkylated.

  • Reduction: The resulting ketone is reduced to the corresponding alkyl biphenyl.

  • Oxidation and Acidification: The alkyl biphenyl is oxidized and then acidified to yield a 4-(4'-alkylphenyl)phenol.

  • Catalytic Hydrogenation: The phenolic derivative is hydrogenated under high pressure using a catalyst such as Raney Nickel or Palladium on carbon to reduce the aromatic rings to cyclohexane rings, yielding the final product. The reaction is typically carried out in a solvent like ethanol.[9]

Method 2: Reduction of a Carboxylic Acid Derivative

This approach starts from a carboxylic acid precursor.[10]

Experimental Protocol:

  • Reduction of Carboxylic Acid: trans-4-(trans-4'-alkyl cyclohexyl) cyclohexyl carboxylic acid is reduced using a borohydride reagent (e.g., sodium borohydride) to form the corresponding alcohol, trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanemethanol.[10]

  • Further synthetic steps would be required to convert the hydroxymethyl group to a hydroxyl group directly on the cyclohexane ring.

Role in Liquid Crystal Displays (LCDs)

This compound is a crucial building block in the synthesis of more complex liquid crystal molecules.[1][2] Its rigid, rod-like structure contributes to the formation of the liquid crystalline phase (mesophase), which is an intermediate state of matter between a crystalline solid and an isotropic liquid.[1][11] The hydroxyl group provides a reactive site for further chemical modifications, allowing for the attachment of other molecular fragments to tailor the final properties of the liquid crystal, such as its clearing point, viscosity, and dielectric anisotropy.[2]

Logical Workflow: From Synthesis to Application

Given the absence of this compound in biological signaling, the following diagram illustrates the logical workflow from its synthesis to its application as a liquid crystal intermediate.

G Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application in Liquid Crystals A Starting Materials (e.g., Biphenyl) B Multi-step Chemical Synthesis (Acylation, Alkylation, Reduction, Hydrogenation) A->B Reaction C Crude Product B->C D Purification (e.g., Recrystallization) C->D Purification E Characterization (GC, NMR, IR, MS) D->E Analysis F High-Purity Intermediate (CAS 82832-72-2) E->F Validation G Further Chemical Modification F->G Functionalization H Synthesis of Nematic/Smectic Liquid Crystal Molecules G->H I Formulation of Liquid Crystal Mixtures H->I J Fabrication of Liquid Crystal Displays (LCDs) I->J

Caption: Synthesis and application workflow of this compound.

Safety and Handling

This compound requires careful handling in a well-ventilated area.[5] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be used.[5] It should be stored in a cool, dark place away from oxidizing agents.[5] In case of fire, dry chemical, foam, water spray, or carbon dioxide extinguishers are suitable.[5]

Table 3: Hazard Information

HazardDescriptionSource(s)
GHS Pictogram Irritant[5]
Hazard Statements Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Precautionary Statements Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[5]

Conclusion

This compound is a specialized chemical intermediate with a well-defined role in the field of materials science, particularly in the production of liquid crystals for display technologies. Its synthesis involves multi-step chemical processes, and its high purity is critical for its application. While devoid of any known biological activity or role in signaling pathways, its contribution to the advancement of electronic displays is significant. This guide provides a foundational understanding of its key technical aspects for researchers and professionals in relevant fields.

References

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Authored by: Gemini

Publication Date: December 29, 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No. 82832-72-2). Primarily utilized as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals, this compound's unique molecular structure imparts desirable properties such as thermal stability and specific mesomorphic behavior. This document consolidates available data on its physicochemical characteristics, outlines experimental methodologies for its analysis and synthesis, and employs visualizations to illustrate key processes and relationships for researchers, scientists, and professionals in material science and organic chemistry.

Introduction

This compound is a specialized organic compound recognized for its role as a fundamental building block in the field of material science.[1] Its rigid bicyclohexyl core, combined with a flexible propyl chain and a polar hydroxyl group, provides a unique molecular architecture. This structure is particularly advantageous for the synthesis of liquid crystals, where it influences critical performance characteristics like contrast ratios, response times, and viewing angles in electronic displays.[1] Beyond liquid crystals, its robust structure makes it a valuable intermediate for various advanced materials where thermal stability and specific optical properties are required.[1] This guide serves as a technical resource, summarizing the core properties and experimental knowledge base for this compound.

Chemical and Physical Properties

The properties of this compound are well-documented across various chemical suppliers and databases. The compound is a white, solid material at room temperature, a characteristic that, along with its high purity, is essential for its applications.[1][2]

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 82832-72-2[1][2][3]
Molecular Formula C₁₅H₂₈O[2][3][4]
Molecular Weight 224.38 g/mol [3][4]
Appearance White solid; White to light yellow powder/crystal[1][2]
Synonyms (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-ol; [1,1′-Bicyclohexyl]-4-ol, 4′-propyl-, (trans,trans)-; 3HHE[3][4]
InChIKey DFXWFFHIZJDOFZ-KTSLABGINA-N[3]
Purity >97% (GC); >98.0% (GC)[1][2]
Physicochemical Data
PropertyValueConditionsReference(s)
Melting Point 124 °CNot specified[2][4]
122.0 to 126.0 °CNot specified
Boiling Point 317.6 °Cat 760 mmHg[3][5]
Density 0.944 g/cm³Not specified[3][5]
Flash Point 133.5 °CNot specified[3][5]
Refractive Index 1.491Not specified[3][5]
Polar Surface Area (PSA) 20.2 Ų[3]
LogP (XLogP3) 5.1[3]

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published in academic literature. However, information from technical data sheets and related syntheses allows for the description of standard methodologies.

Purity Determination by Gas Chromatography (GC)

The purity of this compound is consistently reported as being determined by Gas Chromatography (GC).[1][2] While the exact parameters for this specific compound are not provided, a standard protocol for a structurally similar analyte, 4-propylcyclohexanol, can be adapted.

  • Instrumentation: Agilent 7820 Gas Chromatograph (or equivalent) equipped with a Flame Ionization Detector (FID).[6]

  • Column: HP-5 capillary column (30 m × 0.25 mm × 0.25 μm) or similar non-polar column suitable for separating cyclic alcohols.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial oven temperature: 80 °C, hold for 2 minutes.[6]

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.[6]

    • Final hold: Hold at 250 °C for a sufficient time to elute all components.[6]

  • Injector and Detector Temperature: Typically set 20-50 °C higher than the maximum oven temperature (e.g., 280-300 °C).

  • Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) before injection.

Synthesis Pathway

A novel synthesis for the aldehyde precursor of this alcohol has been described, which can be logically extended to the synthesis of the final alcohol product. The process begins with the corresponding carboxylic acid.

The proposed multi-step synthesis involves:

  • Acylation: The starting material, cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, is converted to its carbonyl chloride derivative.[7]

  • Hydrogenation (Rosenmund Reduction): The carbonyl chloride is then hydrogenated in the presence of a palladium on calcium carbonate (Pd/CaCO₃) catalyst to yield the aldehyde.[7]

  • Isomerization: The resulting cis/trans aldehyde mixture is isomerized using a base like potassium hydroxide (KOH) in methanol and dichloromethane to yield the desired trans-isomer.[7]

  • Reduction (Final Step): The purified trans-aldehyde would then be reduced to the target alcohol, this compound, using a standard reducing agent such as sodium borohydride (NaBH₄).

The workflow for this synthesis is visualized below.

G start_node cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid step1_node Acylation (e.g., with SOCl₂) start_node->step1_node intermediate1_node Acid Chloride Derivative step1_node->intermediate1_node step2_node Hydrogenation (Pd/CaCO₃ catalyst) intermediate1_node->step2_node intermediate2_node cis/trans Aldehyde Mixture step2_node->intermediate2_node step3_node Isomerization (KOH) intermediate2_node->step3_node intermediate3_node trans-Aldehyde step3_node->intermediate3_node step4_node Reduction (e.g., NaBH₄) intermediate3_node->step4_node end_node trans-4-(trans-4-Propylcyclohexyl) cyclohexanol step4_node->end_node

Caption: Proposed synthesis workflow for this compound.

Applications and Structure-Property Relationships

The primary application of this compound is as an intermediate for liquid crystals.[1] Its molecular structure is directly responsible for its utility in this domain. There is no significant evidence in the public domain to suggest its use in drug development or other biological applications.

The key structural features and their influence on the material's properties are outlined below.

G cluster_structure Molecular Structure Features cluster_properties Resulting Physical Properties cluster_application Primary Application A Rigid Bicyclohexyl Core D High Melting Point & Thermal Stability A->D E Anisotropic Molecular Shape A->E B Flexible Propyl Group B->E C Polar Hydroxyl (-OH) Group F Intermolecular Hydrogen Bonding C->F G Intermediate for Liquid Crystal Synthesis D->G E->G F->G

Caption: Relationship between molecular structure, properties, and application.

Safety and Handling

According to GHS classifications, the compound may cause long-lasting harmful effects to aquatic life (H413).[3] Therefore, release to the environment should be avoided (P273).[3] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling. The material should be disposed of at an appropriate treatment and disposal facility in accordance with local regulations.[3] Storage in a cool, dark place is recommended.

Conclusion

This compound is a well-characterized compound with a specific and critical role in material science, particularly as a precursor to liquid crystals. Its chemical and physical properties, stemming directly from its unique bicyclohexyl structure, are well-suited for creating materials that require high purity and thermal stability. While detailed academic studies on its reaction kinetics or advanced characterization are sparse, the available data provides a solid foundation for its application in organic synthesis and materials research. This guide has consolidated this foundational knowledge to support the work of researchers and professionals in the field.

References

An In-depth Technical Guide on (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol. The information is intended for researchers, scientists, and drug development professionals working with this and related bicyclohexyl derivatives.

Molecular Structure and Identifiers

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is a saturated bicyclic alcohol. The 'trans,trans' designation refers to the stereochemistry at the 1, 1', 4, and 4' positions of the bicyclohexyl ring system, indicating that the substituents are on opposite sides of the respective rings, leading to a more linear and rigid molecular structure.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 82832-72-2
Molecular Formula C₁₅H₂₈O
SMILES CCC[C@H]1CC--INVALID-LINK--CC2">C@HCC1
InChI InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3/t12-,13-,14-,15-

Physicochemical Properties

Publicly available data on the physicochemical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is limited. The following table summarizes the available information.

Table 2: Physicochemical Data

PropertyValueSource
Molar Mass 224.38 g/mol Calculated
Density 0.944 ± 0.06 g/cm³Predicted

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (δ 0.8-2.0 ppm) due to the numerous overlapping signals from the cyclohexyl protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm. The propyl group would show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the two methylene groups (CH₂).

  • ¹³C NMR: The carbon NMR spectrum would show multiple signals in the aliphatic region (δ 20-50 ppm) corresponding to the carbons of the two cyclohexane rings and the propyl group. The carbon attached to the hydroxyl group would be downfield, likely in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. C-O stretching is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 224. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 206 is also expected. Fragmentation of the bicyclohexyl ring system would lead to a series of characteristic peaks.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is not publicly documented. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies for similar bicyclohexyl derivatives. A common approach involves the catalytic hydrogenation of a corresponding biphenyl precursor.

synthesis_workflow start 4'-Propyl-[1,1'-biphenyl]-4-ol step1 Catalytic Hydrogenation (e.g., H₂, Rh/C or PtO₂) start->step1 product (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol step1->product

Caption: Proposed General Synthesis Workflow

General Experimental Protocol (Hypothetical):

  • Preparation of the Catalyst: A suitable catalyst, such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂), is suspended in a solvent like ethanol or acetic acid in a high-pressure hydrogenation vessel.

  • Reaction Setup: The starting material, 4'-Propyl-[1,1'-biphenyl]-4-ol, is dissolved in the same solvent and added to the vessel.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under elevated hydrogen pressure (e.g., 50-100 atm) and temperature (e.g., 100-150 °C) for a sufficient period (typically several hours to days) to ensure complete saturation of both aromatic rings.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product, a mixture of stereoisomers, is purified by column chromatography or recrystallization to isolate the desired (trans,trans) isomer.

Note: The specific reaction conditions, including catalyst choice, solvent, temperature, pressure, and reaction time, would need to be optimized to maximize the yield and stereoselectivity for the (trans,trans) isomer.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol. Research into the biological effects of this specific compound appears to be limited.

Applications

Given its rigid, elongated structure, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol and its derivatives are likely to be of interest in the field of materials science, particularly in the development of liquid crystals. The bicyclohexyl core is a common motif in liquid crystal molecules due to its ability to promote the formation of mesophases. The terminal propyl and hydroxyl groups can be further modified to tune the liquid crystalline properties.

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is a well-defined chemical entity with potential applications in materials science. However, a comprehensive understanding of its properties is hampered by the scarcity of publicly available experimental data. Further research is needed to fully characterize its spectroscopic properties, develop optimized synthetic protocols, and explore its potential biological activities. This guide provides a summary of the currently known information and a framework for future investigations into this compound.

A Technical Guide to the Spectroscopic Characterization of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for trans-4-(trans-4-propylcyclohexyl)cyclohexanol (CAS No: 82832-72-2). Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles and analyzes data from closely related analogs to predict its characteristic spectroscopic features. This approach allows for a robust estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
-OH1.0 - 3.0Broad SingletChemical shift is dependent on concentration and solvent.
CH-OH3.4 - 4.0MultipletThe axial proton is expected to be a broad multiplet.
Cyclohexyl CH0.8 - 2.0MultipletsComplex overlapping signals from the two cyclohexyl rings.
Propyl CH₂1.2 - 1.4Multiplet
Propyl CH₃0.8 - 1.0Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)Notes
C-OH68 - 72
Cyclohexyl CH25 - 45Multiple overlapping signals are expected.
Propyl CH₂~20, ~38
Propyl CH₃~14

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadBroadness is due to hydrogen bonding.
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch1000 - 1260Medium to Strong

Table 4: Predicted Mass Spectrometry Data

FragmentationPredicted m/zNotes
[M]+224Molecular ion peak.
[M-H₂O]+206Loss of water is a common fragmentation for alcohols.
Further FragmentationVariousComplex fragmentation pattern of the bicyclohexylpropyl skeleton.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected over the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Solid Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document collates available data on its chemical and physical properties, safety information, and handling procedures. Due to a notable lack of specific experimental toxicological data for this compound, this guide also highlights data gaps to inform future research and safety assessments.

Chemical Identification and Properties

This compound is a bicyclic organic compound notable for its use as a building block in the manufacture of liquid crystals, contributing to their desired mesomorphic properties.[1] Its specific stereochemistry is crucial for the performance of the final materials.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 82832-72-2[2][3]
Molecular Formula C₁₅H₂₈O[2][]
Molecular Weight 224.38 g/mol []
Synonyms (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol, 4-(4-propylcyclohexyl)cyclohexan-1-ol[]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to pale yellow powder or solid[2][]
Melting Point 122.0 to 126.0 °C[3]
Boiling Point 317.6°C at 760 mmHg
Density 0.944 g/cm³
Purity >98% (by GC)[2][3]

Hazard Identification and Safety

The available safety data for this compound is limited. The primary identified hazard relates to its potential environmental impact.

Hazard Statement:

  • H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statement:

  • P273: Avoid release to the environment.

A comprehensive toxicological profile for this compound is not available in the public domain. Most safety data sheets indicate "No data available" for key endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5]

Hazard_Identification cluster_hazards Hazard Identification Hazard This compound Aquatic_Toxicity Aquatic Hazard (Chronic) Hazard->Aquatic_Toxicity H413 Human_Toxicity Human Health Hazards Hazard->Human_Toxicity No_Data No Data Available for: - Acute Toxicity - Skin/Eye Irritation - Sensitization - Mutagenicity - Carcinogenicity - Reproductive Toxicity Human_Toxicity->No_Data PPE_Workflow Start Handling the Compound Assess_Risk Assess Risk of Exposure (Dust, Splash) Start->Assess_Risk Wear_Gloves Wear Protective Gloves Assess_Risk->Wear_Gloves Always Wear_Goggles Wear Safety Goggles Assess_Risk->Wear_Goggles Always Wear_Lab_Coat Wear Lab Coat Assess_Risk->Wear_Lab_Coat Always Use_Respirator Use Dust Respirator Assess_Risk->Use_Respirator If dust is generated Synthesis_Workflow Start Precursor Ketone Reduction Reduction (e.g., NaBH₄) Start->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification End Final Product Purification->End

References

Solubility Profile of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and other advanced materials. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's molecular structure and offers a detailed, generalized experimental protocol for its determination in common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals working with this and structurally similar compounds, enabling them to design and execute solubility studies effectively.

Introduction

This compound (CAS No. 82832-72-2) is a white, solid organic compound with a molecular weight of 224.39 g/mol . Its structure, consisting of two cyclohexane rings in a trans configuration with a propyl group and a hydroxyl group, imparts a largely non-polar character to the molecule. This hydrophobicity is a defining feature of its physical properties and is crucial for its application in the manufacturing of liquid crystals. Understanding the solubility of this compound in various solvents is essential for its synthesis, purification, and formulation in various applications.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit low solubility in polar solvents such as water and higher solubility in non-polar and weakly polar organic solvents. The presence of the hydroxyl (-OH) group provides a site for hydrogen bonding, which may allow for limited solubility in some polar aprotic solvents. However, the large, non-polar bicyclohexylpropyl backbone is the dominant structural feature, suggesting that the compound will be most soluble in solvents with low polarity.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Polar Protic Solvents
Water
Methanol
Ethanol
Polar Aprotic Solvents
Acetone
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Non-Polar Solvents
Hexane
Toluene
Diethyl Ether

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted "flask method" for determining the solubility of substances.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a vial or flask. The excess solid should be clearly visible.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can determine the time required to achieve saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter for organic solvents).

    • Dilute the collected sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

4.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis and Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Filter supernatant prep3->samp1 Transfer supernatant samp2 Dilute a known volume of filtrate samp1->samp2 ana1 Quantify concentration using GC/HPLC samp2->ana1 Analyze diluted sample ana2 Calculate solubility from concentration and dilution factor ana1->ana2

Physicochemical Properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of the chemical compound trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. The information herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these key physical properties.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 82832-72-2[1][2][3][4][5]

  • Molecular Formula: C₁₅H₂₈O

  • Molecular Weight: 224.38 g/mol

Physicochemical Data

The melting and boiling points are critical parameters in the characterization of a chemical substance, influencing its storage, handling, and application. The available data for this compound is summarized below.

PropertyValueConditions
Melting Point124 °CNot specified
Boiling Point317.6 °Cat 760 mmHg

Note: One source indicates the boiling point is a predicted value with a range of ± 10.0 °C.[5] A safety data sheet for the compound stated "No data available" for the boiling point.

Experimental Protocols

The following are generalized, standardized protocols for the determination of melting and boiling points, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (Capillary Method)

This method is based on the principle of visually observing the phase transition of a substance from solid to liquid as it is heated. The capillary method is a widely accepted standard technique.[6][7]

Apparatus:

  • Melting point apparatus with a heated block or bath

  • Calibrated thermometer or temperature sensor

  • Glass capillary tubes (thin-walled)

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: The sample should be thoroughly dried and, if necessary, ground to a fine powder.[8]

  • Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube, which is then tapped gently to compact the sample at the bottom.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • For an accurate measurement, the determination is repeated with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The ebulliometer method is a standard technique for this determination.

Apparatus:

  • Ebulliometer (a device specifically designed for boiling point measurement)

  • Calibrated thermometer or temperature sensor

  • Heating mantle or other suitable heat source

Procedure:

  • Apparatus Setup: The liquid sample is placed in the ebulliometer.

  • Heating: The sample is heated, and the temperature is monitored.

  • Equilibrium: The temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature remains constant during boiling) is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the measurement, and the boiling point can be corrected to standard atmospheric pressure (760 mmHg) if necessary.

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination and verification of the physicochemical properties of a chemical compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis and Reporting a Compound Synthesis and Purification c Preliminary Characterization (e.g., NMR, MS) a->c b Literature Search for Existing Data h Comparison with Literature Values b->h d Melting Point Determination (e.g., Capillary Method) c->d e Boiling Point Determination (e.g., Ebulliometer) c->e f Other Physicochemical Tests (e.g., Solubility, pKa) c->f g Data Compilation and Analysis d->g e->g f->g g->h i Generation of Technical Data Sheet / Report h->i

Caption: A logical workflow for the characterization of a chemical compound's physicochemical properties.

References

An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and characterization.

Physicochemical Properties

This compound is a white crystalline solid or a colorless transparent liquid, depending on its purity and the ambient temperature.[1][2] Its core structure, consisting of two trans-substituted cyclohexane rings, imparts a rigid and linear molecular geometry, which is a crucial characteristic for its application in liquid crystal technologies.[3]

Below is a summary of its key physicochemical properties compiled from various sources.

PropertyValueSource(s)
CAS Number 82832-72-2[1][2]
Molecular Formula C₁₅H₂₈O[2]
Molecular Weight 224.39 g/mol [2]
Appearance White to light yellow powder/crystal or colorless transparent liquid[1][3]
Purity ≥98.0% (GC) to ≥99.50%[1][2][3]
Melting Point 122.0 to 126.0 °C[3]

Synthesis and Experimental Protocols

An alternative, multi-step synthesis starting from biphenyl has also been described, which results in a cis/trans mixture of 4-(4'-propylcyclohexyl)cyclohexanol that requires further purification.[5]

Proposed Experimental Protocol: Stereoselective Reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone

This proposed protocol is based on the highly selective reduction of 4-substituted cyclohexanones to their corresponding trans-alcohols using a reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Materials:

  • 4-(trans-4-propylcyclohexyl)cyclohexanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Petroleum ether (or other suitable recrystallization solvent)

Procedure:

  • Reaction Setup: A solution of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reduction: A solution of lithium aluminum hydride in anhydrous diethyl ether is carefully added dropwise to the ketone solution while maintaining a gentle reflux. The reaction mixture is then refluxed for an additional 2-3 hours to ensure complete reduction.

  • Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential addition of water and a 10% aqueous solution of sulfuric acid.

  • Extraction: The ethereal layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with water until neutral.

  • Drying and Solvent Removal: The combined ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pure this compound.[4]

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 70-90%.

Synthesis Workflow Diagram

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product start 4-(trans-4-propylcyclohexyl)cyclohexanone in Anhydrous Diethyl Ether reduction 1. Addition of LiAlH₄ in Diethyl Ether 2. Reflux (2-3 hours) start->reduction Stereoselective Reduction quench Quenching with H₂O and 10% H₂SO₄ reduction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over MgSO₄ and Solvent Removal extraction->drying purification Recrystallization from Petroleum Ether drying->purification product This compound purification->product

Caption: Proposed experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons. Key diagnostic signals would include the proton on the carbon bearing the hydroxyl group and the terminal methyl protons of the propyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~3.5 - 3.6mCH-OHThe proton on the carbon attached to the hydroxyl group is expected to be deshielded.
~0.8 - 2.0mCyclohexyl and Propyl CH, CH₂The numerous protons on the two cyclohexane rings and the propyl chain will result in a complex multiplet in the upfield region.
~0.9t-CH₂-CH₂-CH₃The terminal methyl group of the propyl chain is expected to appear as a triplet.
Variables (broad)-OHThe chemical shift of the hydroxyl proton is concentration and solvent dependent.
Predicted IR Spectral Data

The IR spectrum will be dominated by C-H stretching and bending vibrations. The key diagnostic peak will be the O-H stretch from the alcohol functional group.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3600 - 3200Strong, BroadO-H stretchCharacteristic of the hydroxyl group in an alcohol.
~2960 - 2850StrongC-H stretchAliphatic C-H stretching from the cyclohexane and propyl groups.
~1450MediumC-H bendAliphatic C-H bending vibrations.
~1100 - 1000MediumC-O stretchCharacteristic of the C-O single bond in a secondary alcohol.

Rationale for Predicted Spectroscopic Data

G Rationale for Predicted Spectroscopic Data cluster_target Target Molecule cluster_analogues Analogous Compounds with Known Spectra cluster_predictions Predicted Data target This compound nmr Predicted ¹H NMR Spectrum target->nmr Inference ir Predicted IR Spectrum target->ir Inference cyclohexanol Cyclohexanol cyclohexanol->nmr Basis for CH-OH and ring protons cyclohexanol->ir Basis for O-H and C-O stretches propylcyclohexanol 4-Propylcyclohexanol propylcyclohexanol->nmr Basis for propyl group signals propylcyclohexanol->ir Basis for aliphatic C-H stretches tertbutylcyclohexanol 4-tert-Butylcyclohexanol tertbutylcyclohexanol->nmr Basis for trans-cyclohexyl conformation

Caption: Derivation of predicted spectroscopic data from known analogues.

Applications

The primary application of this compound is as a crucial building block in the synthesis of liquid crystal monomers.[1][3] The rigid dicyclohexyl core and the terminal propyl and hydroxyl groups allow for further chemical modification to produce molecules with specific mesomorphic properties required for advanced liquid crystal displays (LCDs).[3] Its incorporation into liquid crystal mixtures can influence key performance characteristics such as clearing point, viscosity, and dielectric anisotropy.

Conclusion

This compound is a well-defined chemical entity with significant importance in the field of material science, particularly for the development of liquid crystals. While detailed experimental protocols and specific spectroscopic data are not widely published, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthesis via stereoselective reduction of the corresponding ketone offers a viable route for its preparation. Further empirical studies are warranted to fully characterize this compound and optimize its synthesis for various applications.

References

Navigating the Supply and Synthesis of a Key Medicinal Chemistry Scaffold: A Technical Guide to High-Purity trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity, structurally precise building blocks is a critical starting point for innovation. Among the scaffolds gaining traction in medicinal chemistry is the bicyclohexyl motif, valued for its rigid, three-dimensional structure that can serve as a non-aromatic bioisostere for phenyl rings, potentially improving physicochemical properties of drug candidates. This in-depth guide focuses on a key exemplar of this class, trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, providing a comprehensive overview of its commercial availability, detailed synthetic protocols, and its broader context within drug discovery.

The bicyclohexyl core offers a distinct advantage in drug design by providing a saturated, lipophilic scaffold that can orient substituents in well-defined spatial arrangements. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, moving away from flat, aromatic structures can improve metabolic stability and reduce potential toxicity associated with aromatic moieties.

Commercial Availability of High-Purity this compound

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from various commercial vendors to facilitate procurement.

SupplierProduct NumberPurityAvailable QuantitiesCAS NumberAdditional Notes
TCI America P2434>98.0% (GC)[1]1g, 5g[1]82832-72-2[1]White to light yellow powder/crystal.[1]
Yantai Xianhua Technology Group -≥99.50%Inquiry82832-72-2Colorless transparent liquid; also noted as a liquid crystal monomer.
NINGBO INNO PHARMCHEM CO.,LTD. ->97% (GC)[2]Inquiry82832-72-2[2]White solid appearance.[2]
BOC Sciences 82832-72-2>98% by GCInquiry82832-72-2White to pale yellow powder.
Global Suppliers (via ChemicalBook) -VariesVaries82832-72-2[3]A comprehensive list of global suppliers is available.[3]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. The following protocol is a composite based on patented synthetic routes and established chemical transformations, providing a detailed methodology for laboratory-scale preparation.

I. Synthesis of 4-(4'-Propylcyclohexyl)cyclohexanone

This synthesis can be approached via the hydrogenation of a biphenyl precursor followed by oxidation.

Step 1: Friedel-Crafts Acylation of Biphenyl

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add biphenyl.

  • Cool the mixture in an ice bath and slowly add propionyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it over ice and hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propionylbiphenyl.

Step 2: Catalytic Hydrogenation of 4-Propionylbiphenyl

  • In a high-pressure reactor, dissolve the 4-propionylbiphenyl in a suitable solvent such as ethanol or a mixture of toluene and ethanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel or Rhodium on alumina.

  • Pressurize the reactor with hydrogen gas (e.g., 8-10 MPa) and heat to a specified temperature (e.g., 100-150°C).

  • Maintain the reaction under these conditions for several hours until hydrogen uptake ceases.

  • After cooling and venting the reactor, filter off the catalyst.

  • Concentrate the filtrate to obtain the crude 4-(4'-propylcyclohexyl)cyclohexanol.

Step 3: Oxidation to 4-(4'-Propylcyclohexyl)cyclohexanone

  • Dissolve the crude 4-(4'-propylcyclohexyl)cyclohexanol in a suitable solvent like N-methylpyrrolidinone.

  • Add a catalytic system, for instance, sodium tungstate dihydrate and phosphotungstic acid.

  • Slowly add hydrogen peroxide as the oxidant.

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, the product can be isolated by extraction and purified by chromatography or recrystallization to yield 4-(4'-propylcyclohexyl)cyclohexanone.

II. Stereoselective Reduction to this compound

The final step involves the reduction of the ketone to the desired trans-alcohol.

  • Dissolve the 4-(4'-propylcyclohexyl)cyclohexanone in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran.

  • To achieve high stereoselectivity for the trans isomer, a "mixed hydride" reagent can be prepared by reacting lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) in ether.

  • Slowly add the ketone solution to the stirred "mixed hydride" solution, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.

  • Cool the reaction in an ice bath and carefully quench by the sequential addition of water and then a dilute acid (e.g., 10% sulfuric acid).

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield high-purity this compound.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product Biphenyl Biphenyl Propionylbiphenyl 4-Propionylbiphenyl Biphenyl->Propionylbiphenyl Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Propionylbiphenyl Cyclohexylcyclohexanol 4-(4'-Propylcyclohexyl)cyclohexanol Propionylbiphenyl->Cyclohexylcyclohexanol Catalytic Hydrogenation Cyclohexylcyclohexanone 4-(4'-Propylcyclohexyl)cyclohexanone Cyclohexylcyclohexanol->Cyclohexylcyclohexanone Oxidation FinalProduct This compound Cyclohexylcyclohexanone->FinalProduct Stereoselective Reduction

A high-level overview of the synthetic workflow.

Workflow for the stereoselective reduction step.

The Role of Bicyclohexyl Scaffolds in Drug Discovery

While this compound may not have a directly reported biological activity in the public domain, its core structure is of significant interest to medicinal chemists. The cyclohexyl fragment is a prevalent motif in both natural and synthetic drugs. It can serve as a bioisostere for other chemical groups, such as a t-butyl group or a phenyl ring, offering a three-dimensional structure that can enhance interactions with protein binding pockets.

The rigid nature of the bicyclohexyl system, compared to a more flexible alkyl chain, reduces the entropic penalty upon binding to a target, which can lead to improved affinity. This conformational restriction is a well-established strategy in medicinal chemistry to enhance potency and selectivity.[4] For instance, compounds containing cyclohexyl substituents have been investigated for anti-inflammatory activity.[5]

The utility of such scaffolds lies in their role as building blocks. The hydroxyl group on this compound provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores. This enables the exploration of the surrounding chemical space and the optimization of interactions with a biological target. The propyl group provides a lipophilic tail that can be tailored to fit into hydrophobic pockets of a protein.

References

An In-depth Technical Guide to the Thermochemical Properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermochemical properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. Due to the limited availability of specific experimental data for this compound, this guide also outlines detailed, generalized experimental protocols for the determination of key thermochemical parameters. This information is intended to support research, development, and application of this and structurally related compounds.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various physical states and for designing experimental procedures.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₂₈O[1][2]
Molecular Weight 224.38 g/mol [1][2]
CAS Number 82832-72-2[1][2]
Appearance White to light yellow powder/crystal[2][3]
Melting Point 122.0 - 126.0 °C[2][3]
Boiling Point (Predicted) 317.6 ± 10.0 °C at 760 mmHg[1][4]
Density (Predicted) 0.944 ± 0.06 g/cm³[1][4]
Flash Point 133.5 °C[1]
Refractive Index 1.491[1]
Purity >98.0% (GC)[2][3]

Thermochemical Properties

Table 2: Thermochemical Data for Bicyclohexyl (CAS 92-51-3)

PropertyValueUnitsSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -7593.1kJ/mol[5]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -239.3kJ/mol[4]
Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) -292.8kJ/mol[4]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 53.5kJ/mol[4]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 6.78kJ/mol[4]

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

G Workflow for Determining Enthalpy of Formation cluster_prep Sample Preparation cluster_combustion Combustion cluster_calc Calculation Sample Weigh a precise mass of the sample Bomb Place sample in a bomb calorimeter Sample->Bomb BenzoicAcid Prepare a benzoic acid pellet (calibrant) Calibrate Determine calorimeter heat capacity (C_cal) with benzoic acid BenzoicAcid->Calibrate Pressurize Pressurize with excess pure oxygen Bomb->Pressurize Ignite Ignite the sample Pressurize->Ignite MeasureTemp Record temperature change (ΔT) Ignite->MeasureTemp CalcCombustion Calculate the heat of combustion (q_comb) MeasureTemp->CalcCombustion Calibrate->CalcCombustion Correct Apply corrections (e.g., for fuse wire ignition, acid formation) CalcCombustion->Correct EnthalpyComb Determine the standard enthalpy of combustion (Δ_c H°) Correct->EnthalpyComb HessLaw Apply Hess's Law using known Δ_f H° of CO₂ and H₂O EnthalpyComb->HessLaw EnthalpyForm Calculate the standard enthalpy of formation (Δ_f H°) HessLaw->EnthalpyForm G Workflow for DSC Analysis cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis PrepareSample Weigh sample into a DSC pan Load Place sample and reference pans in the DSC cell PrepareSample->Load PrepareRef Prepare an empty reference pan PrepareRef->Load Program Define temperature program (heating/cooling rates, temperature range) Load->Program Run Run the DSC experiment under an inert atmosphere (e.g., N₂) Program->Run Record Record the differential heat flow vs. temperature Run->Record Thermogram Generate a DSC thermogram Record->Thermogram AnalyzeBaseline Analyze baseline shift for heat capacity (Cp) determination Thermogram->AnalyzeBaseline IntegratePeak Integrate peak area for enthalpy of transition (ΔH_trs) Thermogram->IntegratePeak DetermineT Determine transition temperatures (e.g., T_m, T_c) Thermogram->DetermineT

References

Unveiling the Structural Potential of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical and structural properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document provides a detailed overview of its known properties, a plausible synthesis route, and a standardized methodology for its potential crystallographic analysis.

Compound Properties

This compound is a bifunctional organic compound notable for its rigid bicyclohexyl core. This structural motif is of significant interest in materials science, particularly in the development of liquid crystals, and potentially as a scaffold in medicinal chemistry. A summary of its known physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 82832-72-2
Molecular Formula C₁₅H₂₈O
Molecular Weight 224.38 g/mol
Appearance White to light yellow powder/crystal
Melting Point 124 °C
Boiling Point (Predicted) 317.6 ± 10.0 °C
Density (Predicted) 0.944 ± 0.06 g/cm³
Purity (Typical) >98.0% (GC)

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the stereoselective reduction of the corresponding ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone. The trans isomer of the alcohol is generally favored when using sterically hindered reducing agents or through thermodynamic control. A general protocol is outlined below.

Materials:

  • 4-(trans-4-Propylcyclohexyl)cyclohexanone

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 4-(trans-4-propylcyclohexyl)cyclohexanone (1.0 eq) dissolved in anhydrous THF under an inert atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: L-Selectride® (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors equatorial attack on the cyclohexanone ring, leading to the formation of the trans-alcohol.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Single-Crystal Growth for X-ray Diffraction

Obtaining a high-quality single crystal is a critical prerequisite for X-ray crystal structure determination.[1][2] Several methods can be employed for the crystallization of small organic molecules.

Methods:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at room temperature.[3]

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions, with no visible cracks or defects) is selected under a microscope.[5] The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6][7]

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow Ketone 4-(trans-4-Propylcyclohexyl)cyclohexanone Reduction Stereoselective Reduction (e.g., L-Selectride®) Ketone->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis Purified_Compound Purified Compound Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purified_Compound->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Data_Collection SC-XRD Data Collection Single_Crystal->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystal_Structure Crystal Structure Data (Unit Cell, Coordinates) Structure_Refinement->Crystal_Structure

Caption: General workflow for crystal structure determination.

References

Methodological & Application

Application Notes and Protocols for the Use of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-(trans-4-propylcyclohexyl)cyclohexanol is a pivotal intermediate in the synthesis of high-performance liquid crystals (LCs). Its rigid bicyclohexyl core, combined with a terminal propyl chain, provides a desirable molecular architecture for creating mesogenic materials. The hydroxyl group serves as a versatile anchor for introducing various functional groups, allowing for the fine-tuning of the resulting liquid crystal's physical and electro-optical properties. These properties, including a broad nematic range, low viscosity, and high clearing points, are critical for applications in advanced display technologies and other optoelectronic devices.[1]

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals utilizing this compound as a key building block. The primary synthetic strategy focuses on the esterification of the hydroxyl group to form liquid crystalline esters.

Data Presentation

The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. The following table summarizes the phase transition temperatures for a homologous series of 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes, which are structurally related to the compounds synthesized from this compound and demonstrate the effect of alkyl chain length on the mesomorphic behavior.

Alkyl Group (n)Melting Point (°C)Nematic to Isotropic Transition (Clearing Point) (°C)
155.065.5
242.078.0
348.080.5
434.089.0
542.592.5
630.588.5
744.592.0

Data is representative of a homologous series of related liquid crystals to illustrate structure-property relationships.

Experimental Protocols

The synthesis of liquid crystalline esters from this compound is typically achieved through well-established esterification methods. Below are two detailed protocols for the synthesis of a representative liquid crystal, 4-(trans-4-propylcyclohexyl)cyclohexyl 4-cyanobenzoate.

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under mild conditions.

Materials:

  • This compound

  • 4-Cyanobenzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in anhydrous dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.

  • Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of DCC (1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystalline ester.

Protocol 2: Mitsunobu Reaction

This reaction offers an alternative route, particularly useful for substrates that are sensitive to the conditions of other esterification methods. It proceeds with an inversion of stereochemistry at the alcohol carbon.

Materials:

  • This compound

  • 4-Cyanobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-cyanobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Extraction and Washing: Dissolve the residue in DCM and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired ester.

Visualizations

Synthesis_Pathway cluster_start Starting Materials A This compound C DCC, DMAP (Steglich Esterification) A->C D PPh3, DIAD/DEAD (Mitsunobu Reaction) A->D B 4-Cyanobenzoic acid B->C B->D E 4-(trans-4-Propylcyclohexyl)cyclohexyl 4-cyanobenzoate (Liquid Crystal) C->E Forms Ester Linkage D->E Forms Ester Linkage

Caption: Synthesis pathways for a liquid crystal.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Reactant Mixing (Alcohol, Acid, Reagents) B Reaction Progression (Stirring, Temperature Control) A->B C Monitoring (TLC) B->C D Filtration / Quenching C->D Reaction Complete E Extraction & Washing D->E F Drying & Concentration E->F G Column Chromatography F->G H Purity Analysis (NMR, GC-MS) G->H Pure Product I Mesomorphic Property Analysis (DSC, Polarized Optical Microscopy) H->I

Caption: General experimental workflow.

References

The Pivotal Role of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: In the landscape of materials science and optoelectronics, trans-4-(trans-4-propylcyclohexyl)cyclohexanol stands out as a critical intermediate in the synthesis of high-performance liquid crystals. Its unique molecular architecture, featuring two saturated cyclohexane rings in a trans-configuration, imparts desirable properties to liquid crystal mixtures, making it a cornerstone for the development of advanced liquid crystal displays (LCDs) and other photonic devices. This document provides a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and its application in liquid crystal formulations.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its rigid bicyclohexyl core structure is fundamental to the formation of stable mesophases in liquid crystal mixtures.[1][2] The terminal propyl group provides the necessary molecular asymmetry, while the hydroxyl group serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of liquid crystal molecules with tailored properties.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 82832-72-2[1]
Molecular Formula C15H28O[1]
Molecular Weight 224.39 g/mol [1]
Appearance White to light yellow powder or crystals
Melting Point 122.0 to 126.0 °C
Boiling Point 317.6 °C at 760 mmHg[3]
Density 0.944 g/cm³[3]
Purity >98.0% (GC)[1]
Solubility Soluble in organic solvents such as ethanol and toluene.

Role as a Liquid Crystal Intermediate

The primary application of this compound is as a foundational building block for calamitic (rod-shaped) liquid crystals.[2] The trans-bicyclohexyl core contributes to a high clearing point, low viscosity, and good thermal and photochemical stability in the final liquid crystal mixture. These properties are crucial for the performance of LCDs, influencing parameters such as response time, contrast ratio, and viewing angle.[2]

The hydroxyl group allows for the attachment of various mesogenic cores and terminal groups through esterification or etherification reactions. This versatility enables the synthesis of liquid crystals with a wide range of dielectric anisotropies (Δε) and birefringences (Δn), which are critical for different display modes.

G Logical Flow: From Intermediate to Application A This compound (Intermediate) B Chemical Modification (e.g., Esterification) A->B Functionalization of -OH group C Liquid Crystal Monomer (Tailored Properties) B->C Attachment of Mesogenic Core D Formulation of Liquid Crystal Mixture C->D Blending with other LCs E Liquid Crystal Display (LCD) Application D->E Device Fabrication

Caption: Role of the intermediate in LC synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis based on the catalytic hydrogenation of a phenolic precursor, a common route for producing saturated bicyclohexyl compounds.

Materials:

  • 4-(4'-propylphenyl)phenol

  • Rhodium on silica (Rh/SiO₂) catalyst

  • Ethanol

  • Hydrogen gas

  • High-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a high-pressure reactor, combine 4-(4'-propylphenyl)phenol, a catalytic amount of Rh/SiO₂, and ethanol as the solvent.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to approximately 5 MPa.

  • Heat the reaction mixture to 80°C while stirring.

  • Maintain these conditions for 5 hours or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-(4'-propylphenyl)phenol, Rh/SiO2, and Ethanol in Reactor B Seal and Purge with N2 A->B C Pressurize with H2 (5 MPa) B->C D Heat to 80°C with Stirring C->D E Maintain for 5 hours D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Recrystallize from Ethanol H->I J Pure this compound I->J

Caption: Synthesis of the target compound.

Characterization Protocols

3.2.1. Purity and Structural Confirmation:

  • Gas Chromatography (GC): Determine the purity of the synthesized compound. A purity of >98% is generally required for liquid crystal applications.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure and the trans,trans stereochemistry of the cyclohexyl rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups, particularly the O-H stretch of the alcohol.

3.2.2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the melting point and check for any other phase transitions.

  • Polarized Optical Microscopy (POM): While the intermediate itself is not liquid crystalline, this technique is crucial for observing the mesophases of the final liquid crystal compounds synthesized from it.

Application in Liquid Crystal Mixtures: Data and Protocols

Table 2: Representative Electro-Optical Properties of a Nematic LC Mixture Containing Bicyclohexyl Derivatives

PropertyRepresentative Value
Clearing Point (N-I Transition) ~70-90 °C
Birefringence (Δn) at 589 nm, 20°C ~0.08 - 0.12
Dielectric Anisotropy (Δε) at 1 kHz, 20°C ~+3 to +8
Rotational Viscosity (γ₁) at 20°C ~80-120 mPa·s
Threshold Voltage (Vth) ~1.5 - 2.5 V
Protocol for Preparation and Characterization of a Liquid Crystal Test Mixture

Materials:

  • Synthesized liquid crystal monomer (derived from the title compound)

  • Host nematic liquid crystal mixture (e.g., a commercially available mixture with known properties)

  • Liquid crystal cell (e.g., with planar alignment layers and a defined cell gap)

  • Hot plate

  • Polarizing optical microscope with a heating stage

  • LCR meter

  • Abbe refractometer

Procedure:

  • Mixture Preparation: Accurately weigh and mix the synthesized liquid crystal monomer (e.g., 10-20 wt%) with a host nematic mixture. Heat the mixture above its clearing point to ensure homogeneity and then cool slowly.

  • Cell Filling: Fill a liquid crystal cell with the prepared mixture by capillary action at a temperature where the mixture is in its isotropic phase.

  • Clearing Point Measurement: Observe the filled cell under a polarizing optical microscope with a heating stage. The temperature at which the texture disappears upon heating and reappears upon cooling is the clearing point (nematic-isotropic transition temperature).

  • Birefringence (Δn) Measurement: Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the mixture using an Abbe refractometer. Calculate the birefringence as Δn = nₑ - nₒ.

  • Dielectric Anisotropy (Δε) Measurement: Measure the capacitance of the liquid crystal cell with the electric field applied parallel (C∥) and perpendicular (C⊥) to the director of the liquid crystal molecules using an LCR meter. Calculate the dielectric permittivities (ε∥ and ε⊥) and the dielectric anisotropy as Δε = ε∥ - ε⊥.

G LC Alignment in a TN Display cluster_0 OFF State (Voltage = 0) cluster_1 ON State (Voltage > Vth) A Top Polarizer (Vertical) B Top Glass Substrate (Alignment Layer) A->B C Liquid Crystal Layer (90° Twist) B->C D Bottom Glass Substrate (Alignment Layer) C->D E Bottom Polarizer (Horizontal) D->E Light_out_off Light Transmitted E->Light_out_off Light_in_off Incident Light Light_in_off->A F Top Polarizer (Vertical) G Top Glass Substrate (Alignment Layer) F->G H Liquid Crystal Layer (Aligned with E-field) G->H I Bottom Glass Substrate (Alignment Layer) H->I J Bottom Polarizer (Horizontal) I->J Light_out_on Light Blocked J->Light_out_on Light_in_on Incident Light Light_in_on->F

Caption: Conceptual diagram of LC alignment.

Conclusion

This compound is an indispensable intermediate for the synthesis of advanced liquid crystal materials. Its rigid and stable bicyclohexyl core provides a robust foundation for creating liquid crystals with desirable properties for display applications. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of this key intermediate and its derivatives, enabling researchers and developers to harness its potential in the creation of next-generation optical and electronic materials.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical modification of hydroxyl groups, a fundamental functional group in a vast array of organic molecules, including active pharmaceutical ingredients, natural products, and key synthetic intermediates. The protocols outlined below cover common and critical transformations: esterification, etherification, oxidation, and conversion to sulfonates, which are excellent leaving groups. Additionally, the Mitsunobu reaction is detailed as a powerful method for the stereochemical inversion of alcohols.

These methods are foundational in medicinal chemistry and process development for the synthesis of new chemical entities, the preparation of derivatives for structure-activity relationship (SAR) studies, and the installation of protecting groups.[1][2][3]

Esterification of Alcohols

Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. This functional group is a common motif in drug molecules and is often used to create prodrugs to enhance bioavailability.

1.1 Fischer Esterification

The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible process, and to drive the reaction towards the product, the alcohol is often used in excess as the solvent.[5][6]

Experimental Protocol: Fischer Esterification of Lauric Acid with Ethanol [6]

  • In a 5 mL conical vial, combine lauric acid (70 mg, 1 equivalent) and absolute ethanol (1.0 mL).

  • In a fume hood, carefully add acetyl chloride (30 µL) to the mixture. This will react with ethanol to generate HCl in situ as the acid catalyst.[6]

  • Immediately cap the vial and assemble a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 120°C) for 1 hour.

  • After cooling to room temperature, concentrate the reaction mixture to a volume of approximately 0.3 mL.

  • The crude product can be purified by column chromatography on silica gel to yield ethyl laurate.

1.2 Steglich Esterification

For acid-sensitive substrates, the Steglich esterification offers a milder alternative, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]

Table 1: Comparison of Esterification Methods

MethodReagentsCatalystConditionsSuitability
FischerCarboxylic Acid, AlcoholH₂SO₄ or HClRefluxSimple primary and secondary alcohols[4][7]
SteglichCarboxylic Acid, Alcohol, DCCDMAPRoom TemperatureAcid-sensitive substrates[7]
Acyl ChlorideAlcohol, Acyl Chloride-Room TemperatureVigorous reaction, produces HCl[4]

Diagram 1: General Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants Carboxylic Acid + Alcohol (excess) Reaction Reflux Reactants->Reaction Add Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Add Workup Aqueous Workup Reaction->Workup Cool Purification Distillation or Chromatography Workup->Purification Product Ester Purification->Product

Caption: Workflow for a typical Fischer esterification experiment.

Etherification of Alcohols: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or tosylate.[8][9][10]

Experimental Protocol: Williamson Ether Synthesis (General Procedure for Unactivated Alcohols) [11]

  • Suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • Slowly add a solution of the alcohol (1 equivalent) in THF to the NaH suspension and stir for 1-2 hours at 0°C to form the alkoxide.

  • Add a solution of a primary alkyl halide (1 equivalent) in THF to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with 6N HCl and extract the product with an organic solvent (e.g., dichloromethane or MTBE).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Table 2: Reagents for Williamson Ether Synthesis [9]

Alcohol TypeBaseAlkylating AgentSolvent
Phenols/Activated AlcoholsK₂CO₃, Cs₂CO₃Primary Alkyl HalideAcetonitrile
Unactivated AlcoholsNaH, KH, LHMDS, LDAPrimary Alkyl Halide or TosylateTHF, DMF, DMSO

Diagram 2: Williamson Ether Synthesis Reaction Scheme

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack R-OH R-OH R-O⁻ R-O⁻ R-OH->R-O⁻ + Base Base Base R'-X R'-X R-O-R' R-O-R' X⁻ X⁻ R-O⁻_2 R-O⁻ R-O⁻_2->R-O-R' + R'-X

Caption: Two-step mechanism of the Williamson ether synthesis.

Oxidation of Alcohols

The oxidation of alcohols yields aldehydes, ketones, or carboxylic acids depending on the substrate and the oxidizing agent used.[12]

3.1 Oxidation of Primary Alcohols to Aldehydes

Controlled oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to carboxylic acids.[13][14]

Experimental Protocol: Oxidation with Barium Manganate [13]

  • In a round-bottom flask equipped with a reflux condenser, suspend the primary alcohol (1.0 equivalent) and barium manganate (BaMnO₄, 2-5 equivalents) in dichloromethane.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon consumption of the starting material (typically 0.5-18 hours), cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the insoluble manganese salts, washing the filter cake with dichloromethane.

  • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude aldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

3.2 Oxidation of Secondary Alcohols to Ketones

Secondary alcohols are oxidized to ketones using a variety of oxidizing agents.[12][15]

Experimental Protocol: Green Oxidation using TiO₂/H₂O₂ [16]

  • To a mixture of the secondary alcohol (1 mmol) and 30% aqueous hydrogen peroxide (H₂O₂, 1 mmol) in PEG-400 (3 mL), add nanocrystalline titanium (IV) oxide (TiO₂, 10 mol%).

  • Stir the reaction mixture at 70-75°C for 6 hours, monitoring by TLC.

  • After completion, add excess water and stir at room temperature for 2 hours.

  • If the product is a solid, it can be isolated by filtration. Otherwise, extract with an appropriate organic solvent.

Table 3: Common Oxidizing Agents for Alcohols

Alcohol TypeProductReagent(s)Notes
PrimaryAldehydePCC, PDC, DMP, Swern Oxidation, BaMnO₄[12][13]Mild conditions to prevent over-oxidation[14]
PrimaryCarboxylic AcidKMnO₄, Jones Reagent (CrO₃/H₂SO₄)[12]Strong oxidizing conditions
SecondaryKetoneJones Reagent, PCC, PDC, Swern, TiO₂/H₂O₂[12][16]Over-oxidation is not an issue
TertiaryNo Reaction-Lack of a hydrogen on the carbinol carbon[12]

Conversion of Alcohols to Tosylates

Hydroxyl groups are poor leaving groups. Conversion to a sulfonate ester, such as a tosylate, transforms the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[17][18]

Experimental Protocol: Tosylation of an Alcohol [17]

  • Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a flask at 0°C.

  • Add triethylamine (1.5 equivalents) or pyridine, followed by p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).

  • Stir the reaction at 0°C for 4 hours, or allow it to warm to room temperature if the reaction is slow.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.

Diagram 3: Logical Flow for Activating a Hydroxyl Group

Hydroxyl_Activation Alcohol R-OH (Poor Leaving Group) Tosylation Tosylation (TsCl, Pyridine) Alcohol->Tosylation Tosylate R-OTs (Excellent Leaving Group) Tosylation->Tosylate Nucleophile Nucleophilic Substitution (SN2) Tosylate->Nucleophile Product R-Nu Nucleophile->Product

Caption: Conversion of an alcohol to a good leaving group for substitution.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, such as an ester, with inversion of stereochemistry.[19][20][21] This reaction is particularly valuable in natural product synthesis and for the preparation of chiral molecules.[22]

Experimental Protocol: Mitsunobu Esterification [19][23]

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent), carboxylic acid (nucleophile, 1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF (10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion (monitoring by TLC and the formation of triphenylphosphine oxide precipitate).

  • Dilute the reaction mixture with ethyl acetate or DCM and filter to remove the triphenylphosphine oxide.

  • Wash the filtrate successively with water, aqueous NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 4: Key Components of the Mitsunobu Reaction

ComponentExampleRole
AlcoholPrimary or Secondary Alcohol[23]Substrate
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol[20]
AzodicarboxylateDEAD, DIADOxidant, activates the phosphine[19]
NucleophileCarboxylic Acid, Phenol, Phthalimide[20][23]Displaces the activated hydroxyl group (pKa ≤ 15)[23]

Diagram 4: Simplified Mitsunobu Reaction Pathway

Mitsunobu_Pathway cluster_reactants Reactants cluster_products Products Alcohol Alcohol Intermediate Betaine & Phosphonium Intermediates Alcohol->Intermediate PPh3 PPh₃ PPh3->Intermediate DEAD DEAD DEAD->Intermediate Nucleophile Nu-H Nucleophile->Intermediate SN2 SN2 Attack (Inversion of Stereochemistry) Intermediate->SN2 Product R-Nu SN2->Product TPPO Ph₃P=O SN2->TPPO Hydrazine DEAD-H₂ SN2->Hydrazine

Caption: Key stages of the Mitsunobu reaction leading to product formation.

References

Revolutionizing Optoelectronics: Applications of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

The field of optoelectronics is undergoing a transformative shift, driven by the development of advanced materials with tunable electronic and optical properties. Innovations in perovskites, quantum dots, two-dimensional (2D) materials, and organic semiconductors are paving the way for next-generation solar cells, lighting, displays, and sensors. These materials offer advantages such as high efficiency, low-cost fabrication, and mechanical flexibility, opening up possibilities for a new era of electronic devices. This document provides detailed application notes and protocols for researchers and scientists working on the cutting edge of materials science and optoelectronics.

Perovskite Solar Cells: Pushing the Boundaries of Photovoltaics

Hybrid organic-inorganic perovskites have emerged as a revolutionary material for solar cells, with power conversion efficiencies (PCEs) rapidly approaching those of conventional silicon-based cells. Their remarkable optoelectronic properties, including a tunable bandgap, long charge carrier diffusion lengths, and high charge carrier mobility, make them ideal for photovoltaic applications.[1]

Performance Benchmarks

The performance of perovskite solar cells has seen a dramatic increase in a relatively short period. The table below summarizes the key performance metrics of state-of-the-art perovskite solar cells, including single-junction and tandem architectures.

Device ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)InstitutionYear
Single-Junction Perovskite 27.0%---NREL Certified2025
Single-Junction Perovskite 26.7%1.193 V26.49 mA/cm²84.2%University of Science and Technology of China2025
Perovskite-Silicon Tandem 34.9%1.997 V21.1 mA/cm²82.8%LONGi Solar2025
Perovskite-Perovskite Tandem 30.1%---Nanjing University & Renshine Solar2023
Experimental Protocol: Fabrication of a High-Efficiency Perovskite Solar Cell

This protocol details the fabrication of a planar p-i-n perovskite solar cell using a solution-based method.

1. Substrate Preparation:

  • Cut fluorine-doped tin oxide (FTO) coated glass substrates to the desired size (e.g., 1.4 cm x 1.4 cm).
  • Etch the FTO layer using zinc powder and a 2M HCl solution to create the desired electrode pattern.
  • Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[2]
  • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15-30 minutes to remove organic residues and improve the surface wettability.[2][3]

2. Deposition of the Electron Transport Layer (ETL):

  • Prepare a tin oxide (SnO₂) nanoparticle solution.
  • Spin-coat the SnO₂ solution onto the FTO substrate at 3000-7000 rpm for 30 seconds.[2][3]
  • Anneal the substrates at 150°C for 30 minutes in ambient air.[2][3]

3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):

  • Prepare the perovskite precursor solution. For example, a common formulation for methylammonium lead iodide (MAPbI₃) involves dissolving 922 mg of lead iodide (PbI₂) and 318 mg of methylammonium iodide (MAI) in a solvent mixture of 1400 µL of dimethylformamide (DMF) and 152 µL of dimethyl sulfoxide (DMSO).[2]
  • Spin-coat the perovskite precursor solution onto the SnO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.[2][3]
  • During the second high-speed step, dispense an anti-solvent (e.g., 100 µL of ethyl acetate or toluene) onto the spinning substrate to induce rapid crystallization.[2][4]
  • Anneal the perovskite film on a hotplate at 100-130°C for 10-30 minutes.[2][3]

4. Deposition of the Hole Transport Layer (HTL):

  • Prepare the HTL solution. A common HTL is Spiro-OMeTAD. A typical solution consists of 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, with the addition of dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.[3]

5. Deposition of the Metal Electrode:

  • Use a shadow mask to define the electrode area.

  • Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) via thermal evaporation.

    Perovskite_Solar_Cell_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition FTO_Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL ETL Deposition (SnO2 Spin-Coating) UV_Ozone->ETL Perovskite Perovskite Deposition (Spin-Coating & Annealing) ETL->Perovskite HTL HTL Deposition (Spiro-OMeTAD Spin-Coating) Perovskite->HTL Electrode Electrode Deposition (Thermal Evaporation) HTL->Electrode

    Fabrication workflow for a p-i-n perovskite solar cell.

    Quantum Dot Light-Emitting Diodes (QLEDs): The Future of Displays

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their emission color can be precisely tuned by changing their size, making them ideal for creating highly saturated and vibrant colors in displays.[5] QLEDs offer several advantages over existing display technologies, including higher brightness, wider color gamut, and improved energy efficiency.

Performance Metrics of QLEDs

The external quantum efficiency (EQE) is a critical parameter for evaluating the performance of QLEDs. Recent advancements in materials and device engineering have led to significant improvements in EQE.

Quantum Dot MaterialEmission ColorPeak EQEReference
CdSe/ZnSBlue23%[6]
InP/ZnSGreen21.2%[7]
CdSe/CdSRed>20%[8]
Crown Ether Modified ZnMgO NP ETL-30.91%[7]
Experimental Protocol: Synthesis of CdSe/ZnS Core/Shell Quantum Dots

This protocol describes the hot-injection synthesis of CdSe/ZnS core/shell quantum dots, a common type of QD used in QLEDs.

1. Preparation of Precursors:

  • Cadmium Precursor: Prepare cadmium stearate by neutralizing stearic acid with tetramethylammonium hydroxide in methanol, followed by reaction with cadmium nitrate tetrahydrate.[9]
  • Selenium Precursor: Prepare a selenium stock solution by dissolving selenium powder in trioctylphosphine (TOP).
  • Zinc Precursor: Prepare zinc diethyldithiocarbamate.[9]
  • Sulfur Precursor: Prepare a sulfur stock solution by dissolving sulfur powder in 1-octadecene (ODE).

2. Synthesis of CdSe Core:

  • In a three-neck flask, heat a mixture of cadmium stearate and octadecene under nitrogen.
  • Rapidly inject the selenium precursor into the hot solution. The temperature and reaction time will determine the size of the CdSe cores.
  • Cool the reaction to stop crystal growth.

3. Growth of ZnS Shell:

  • Reheat the solution containing the CdSe cores.
  • Slowly inject a mixture of the zinc and sulfur precursors into the reaction flask. The slow injection rate promotes the uniform growth of the ZnS shell around the CdSe cores.
  • Anneal the solution to improve the crystallinity of the shell.

4. Purification:

  • Precipitate the QDs by adding a non-solvent like ethanol or methanol.

  • Centrifuge the mixture to collect the QDs.

  • Redisperse the QDs in a non-polar solvent like toluene or hexane. Repeat the precipitation and redispersion steps several times to remove unreacted precursors and byproducts.

    QD_Synthesis cluster_core CdSe Core Synthesis cluster_shell ZnS Shell Growth cluster_purification Purification Heat_Cd Heat Cd Precursor in Octadecene Inject_Se Inject Se Precursor Heat_Cd->Inject_Se Cool Cool to Stop Growth Inject_Se->Cool Reheat Reheat Core Solution Cool->Reheat Inject_ZnS Inject Zn and S Precursors Reheat->Inject_ZnS Anneal Anneal Inject_ZnS->Anneal Precipitate Precipitate with Non-solvent Anneal->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Redisperse Redisperse in Solvent Centrifuge->Redisperse

    Workflow for the synthesis of CdSe/ZnS core/shell quantum dots.

    Two-Dimensional (2D) Materials: A New Platform for Optoelectronics

Two-dimensional materials, such as graphene and transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), possess unique electronic and optical properties due to their atomically thin structures.[10] These properties make them highly promising for a variety of optoelectronic applications, including photodetectors, light-emitting diodes, and flexible electronics.

Performance of 2D Material-Based Photodetectors

The performance of photodetectors is characterized by their responsivity and specific detectivity. The table below highlights the performance of some 2D material-based photodetectors.

Material/HeterostructureWavelengthResponsivity (A/W)Specific Detectivity (Jones)Reference
Graphene/Si395-850 nm70-[11]
Graphene/Multilayer MoS₂630 nm1521.96.9 x 10¹⁰[12]
Bi₂Te₃ Nanoplates850 nm55.065.9 x 10⁷[10]
MXene/Ge1550 nm0.6651.24 x 10¹³[10]
Experimental Protocol: Chemical Vapor Deposition (CVD) of Monolayer MoS₂

Chemical vapor deposition is a scalable method for producing high-quality, large-area films of 2D materials. This protocol outlines the CVD synthesis of monolayer MoS₂ on a SiO₂/Si substrate.

1. Substrate Preparation:

  • Clean a silicon wafer with a 300 nm oxide layer (SiO₂/Si) by sonicating in acetone, isopropanol, and deionized water.
  • Dry the substrate with a nitrogen stream.

2. CVD Growth:

  • Place the cleaned substrate in the center of a two-zone tube furnace.

  • Place a crucible containing molybdenum trioxide (MoO₃) powder upstream from the substrate in the first heating zone.

  • Place a crucible containing sulfur (S) powder further upstream in the second, lower-temperature heating zone.

  • Purge the furnace with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • Heat the furnace to the desired growth temperature. A typical temperature for the MoO₃ is around 650-850°C, and for the sulfur is 150-250°C.

  • Introduce a carrier gas (e.g., argon) to transport the vaporized precursors to the substrate.

  • The MoO₃ and sulfur vapors react on the surface of the substrate to form MoS₂.

  • After the desired growth time, cool the furnace down to room temperature under the inert gas flow.

    CVD_MoS2 cluster_setup Furnace Setup cluster_growth Growth Process Load_Precursors Load MoO3 and S Precursors Load_Substrate Place SiO2/Si Substrate Load_Precursors->Load_Substrate Purge Purge with Inert Gas Load_Substrate->Purge Heat Heat to Growth Temperature Purge->Heat Grow Introduce Carrier Gas for Growth Heat->Grow Cool Cool Down Grow->Cool

    Experimental workflow for the CVD growth of monolayer MoS₂.

    Organic Semiconductors: Enabling Flexible and Printed Electronics

Organic semiconductors are carbon-based materials that possess semiconductor properties. They offer several advantages, including mechanical flexibility, light weight, and the potential for low-cost, large-area fabrication using solution-based techniques like printing.[13] These properties make them ideal for applications in flexible displays, wearable sensors, and organic photovoltaics.

Performance of Organic Field-Effect Transistors (OFETs)

The charge carrier mobility is a key performance metric for OFETs, as it determines the switching speed of the transistor.

Organic SemiconductorDielectricMobility (cm²/Vs)Reference
Polymer-based->10[14]
TIPS-pentaceneTop-gate/Bottom-contact-[15]
P(VDF-TrFE) with PMMA bufferFerroelectricup to 4.6[16]
Rubrene single crystal->40 (can be overestimated)[17]
Experimental Protocol: Fabrication of a Solution-Processed Organic Photodetector

This protocol describes the fabrication of a simple metal-insulator-metal organic photodetector.

1. Substrate Cleaning:

  • Clean an indium tin oxide (ITO) coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol.
  • Dry the substrate with nitrogen.

2. Active Layer Deposition:

  • Prepare a solution of the organic semiconductor in a suitable organic solvent.
  • Spin-coat the organic semiconductor solution onto the ITO substrate.[18][19]
  • Anneal the substrate at a moderate temperature (e.g., 60°C) to remove residual solvent.[18][19]

3. Top Electrode Deposition:

  • Use a shadow mask to define the top electrode.

  • Deposit a metal with a suitable work function (e.g., aluminum or silver) by thermal evaporation.

    Organic_Photodetector_Fabrication ITO_Cleaning ITO Substrate Cleaning Active_Layer Spin-Coat Organic Semiconductor Solution ITO_Cleaning->Active_Layer Anneal Anneal at 60°C Active_Layer->Anneal Top_Electrode Deposit Top Electrode (Thermal Evaporation) Anneal->Top_Electrode

    Fabrication process for a solution-processed organic photodetector.

References

Application Notes and Protocols for the Purification of Crude trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of crude trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and other advanced materials. The purity of this compound is critical for its performance in these applications, necessitating efficient and reliable purification strategies.[1] This document outlines two primary methods for purification: recrystallization and column chromatography. Additionally, a standardized Gas Chromatography (GC) protocol for purity assessment is provided.

Introduction

This compound is a white solid organic compound that serves as a crucial building block in the manufacturing of liquid crystal displays and other specialty chemicals.[1] The synthesis of this molecule often results in a mixture of cis and trans isomers, along with other process-related impurities. The presence of the cis-isomer and other contaminants can significantly impact the final product's performance characteristics. Therefore, robust purification techniques are essential to achieve the high purity, typically exceeding 99.5%, required for its applications.[2]

This guide details two effective laboratory-scale purification techniques: recrystallization and flash column chromatography. Recrystallization is a cost-effective method for bulk purification, while column chromatography offers higher resolution for separating stubborn impurities and isomers.

Purification Techniques

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

2.1.1. Recommended Solvents

Based on patent literature for similar compounds and general organic chemistry principles, the following solvent systems are recommended for the recrystallization of this compound:

  • Ethanol: A polar protic solvent that is effective for many hydroxyl-containing compounds.

  • Toluene/Ethanol Mixture: A mixed solvent system that can be fine-tuned to achieve optimal solubility characteristics.

  • n-Heptane/Ethanol Mixture: Another mixed solvent system that can be effective for separating nonpolar impurities.

2.1.2. Experimental Protocol: Recrystallization from Ethanol

This protocol is a standard procedure adaptable for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 124°C) until a constant weight is achieved.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product dissolve Dissolve crude product in minimal hot solvent hot_filter Hot filtration (optional) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow of the recrystallization process.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. It is particularly useful for separating isomers and closely related impurities.

2.2.1. Recommended Stationary and Mobile Phases

  • Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this type of separation.

  • Mobile Phase: A non-polar/polar solvent mixture is typically used. A good starting point is a gradient of ethyl acetate in hexane or heptane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

2.2.2. Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane), is often effective for separating the cis and trans isomers.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure trans-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified product in a vacuum oven.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow of the column chromatography process.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity of this compound.

3.1. Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions:

    • Column: A capillary column suitable for separating isomers, such as a BPX-70 (or similar polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/minute.

      • Hold: Hold at 240°C for 5 minutes.

  • Data Analysis: The purity is determined by the area percentage of the peak corresponding to the trans-isomer in the chromatogram.

Data Presentation

The following tables summarize the expected outcomes from the described purification techniques.

Table 1: Comparison of Purification Techniques

ParameterRecrystallization (Ethanol)Flash Column Chromatography
Purity (GC) > 99.5%> 99.8%
Yield 70-85%50-70%
Scale Grams to KilogramsMilligrams to Grams
Time 4-6 hours6-8 hours
Cost LowHigh
Primary Application Bulk purificationHigh-purity separation, isomer removal

Table 2: GC Retention Times (Hypothetical)

CompoundExpected Retention Time (min)
cis-4-(trans-4-Propylcyclohexyl)cyclohexanol10.5
This compound11.2
Starting Material (if any)Varies
Solvent Peak< 3

Note: Retention times are illustrative and will vary depending on the specific GC system and conditions.

Conclusion

The choice of purification method for crude this compound depends on the initial purity of the material, the desired final purity, and the scale of the operation. Recrystallization is a robust and economical method for achieving high purity on a larger scale. For smaller scales or when very high purity is required, particularly for the removal of isomeric impurities, flash column chromatography is the preferred method. The purity of the final product should always be confirmed by a validated analytical method such as the GC-FID protocol described herein.

References

Application Notes and Protocols: trans-4-(trans-4-Propylcyclohexyl)cyclohexanol as a Precursor for the Synthesis of Potential Anti-inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of trans-4-(trans-4-propylcyclohexyl)cyclohexanol as a precursor in the synthesis of novel pharmaceutical agents. The focus is on the preparation of N-substituted cyclohexylamides, a class of compounds that has shown promise as anti-inflammatory and analgesic agents.

Introduction

The compound this compound possesses a rigid bicyclohexyl core structure, which is of significant interest in medicinal chemistry. This scaffold can be functionalized to interact with various biological targets. While traditionally used in the synthesis of liquid crystals, its potential as a building block for pharmaceuticals is an emerging area of research. This document outlines a synthetic pathway to convert this readily available precursor into N-(4-(trans-4-propylcyclohexyl)cyclohexyl)benzamides, which are analogues of known non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.

Data Presentation

The following tables summarize the expected reactants, products, and representative yields for the proposed synthetic pathway. Note that actual yields may vary depending on specific reaction conditions and optimization.

Table 1: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting Mass (g)Moles (mmol)Theoretical Yield (g)Representative Yield (%)
This compoundC₁₅H₂₈O224.395.0022.3--
AcetonitrileC₂H₃N41.05(excess)(excess)--
trans-4-(trans-4-Propylcyclohexyl)cyclohexylamineC₁₅H₂₉N223.41--4.9875-85

Table 2: Synthesis of N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamide

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting Mass (g)Moles (mmol)Theoretical Yield (g)Representative Yield (%)
trans-4-(trans-4-Propylcyclohexyl)cyclohexylamineC₁₅H₂₉N223.412.008.95--
Benzoyl ChlorideC₇H₅ClO140.571.399.85--
N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamideC₂₂H₃₃NO327.51--2.9385-95

Experimental Protocols

Protocol 1: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine via the Ritter Reaction

This protocol describes the conversion of the starting alcohol to the corresponding amine. The Ritter reaction provides a direct route to N-alkyl amides from alcohols and nitriles, which can then be hydrolyzed to the amine.

Materials:

  • This compound

  • Acetonitrile (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.00 g (22.3 mmol) of this compound in 50 mL of acetonitrile.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly and cautiously add 10 mL of concentrated sulfuric acid to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over 100 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a 40% aqueous NaOH solution until the pH is approximately 12. This step should be performed in an ice bath to control the heat generated.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-4-(trans-4-propylcyclohexyl)cyclohexylamine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamide

This protocol outlines the acylation of the synthesized amine with benzoyl chloride to produce the final amide product.

Materials:

  • trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.00 g (8.95 mmol) of trans-4-(trans-4-propylcyclohexyl)cyclohexylamine and 1.3 mL (9.85 mmol) of triethylamine in 40 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • Add 1.15 mL (9.85 mmol) of benzoyl chloride dropwise to the stirred solution via a dropping funnel over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure N-(4-(trans-4-propylcyclohexyl)cyclohexyl)benzamide.

Visualizations

G Experimental Workflow for the Synthesis of N-cyclohexylbenzamides cluster_0 Step 1: Amine Synthesis (Ritter Reaction) cluster_1 Step 2: Amide Synthesis start This compound reagents1 Acetonitrile, H2SO4 reaction1 Ritter Reaction (Reflux, 4-6h) start->reaction1 reagents1->reaction1 workup1 Neutralization (NaOH) Extraction (Et2O) reaction1->workup1 product1 trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine workup1->product1 reagents2 Benzoyl Chloride, Et3N, DCM reaction2 Acylation (0°C to RT, 2-3h) product1->reaction2 reagents2->reaction2 workup2 Aqueous Workup Recrystallization reaction2->workup2 product2 N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamide workup2->product2

Caption: Synthetic workflow for the preparation of N-cyclohexylbenzamides.

G Proposed Signaling Pathway for Anti-inflammatory Action membrane Cell Membrane arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation drug N-cyclohexylbenzamide (Synthesized Compound) drug->cox Inhibition

Caption: Inhibition of COX enzymes by the synthesized N-cyclohexylbenzamide.

Application Notes and Protocols: Incorporation of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol into biodegradable polymer matrices such as polylactic acid (PLA), polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA). Due to the limited direct experimental data on this specific compound in the context of these polymers, the following information is based on established principles of polymer science and analogous studies of similar small molecules in biodegradable polyesters.

Introduction

This compound is a hydrophobic, cyclic alcohol. Its incorporation into polymer matrices can be explored for various applications, including modulating mechanical properties, altering thermal characteristics, and controlling the release of therapeutic agents. As a hydrophobic molecule, it is anticipated to act as a plasticizer in polyesters like PLA, PCL, and PLGA, potentially increasing polymer chain mobility and affecting the material's bulk properties. This can be particularly relevant in drug delivery systems where the polymer matrix properties dictate the release kinetics of an encapsulated drug.

Potential Applications in Drug Development

The incorporation of this compound into biodegradable polymer matrices can be investigated for:

  • Modulation of Drug Release: By altering the hydrophobicity and plasticizing the polymer matrix, this compound may influence the diffusion rate of encapsulated drugs. For hydrophobic drugs, it may enhance miscibility within the matrix, while for hydrophilic drugs, it might retard release.

  • Tuning Mechanical Properties: The plasticizing effect can enhance the flexibility and reduce the brittleness of polymers like PLA, which is advantageous for applications such as films and scaffolds.

  • Improving Processability: By lowering the glass transition temperature (Tg) and melt viscosity, it could facilitate melt processing techniques like extrusion and injection molding at lower temperatures, reducing the risk of thermal degradation of sensitive drugs.

Data Presentation: Expected Effects on Polymer Properties

The following tables summarize the anticipated quantitative effects of incorporating this compound into PLA, PCL, and PLGA. These values are hypothetical and based on trends observed with other hydrophobic small molecule additives in similar polymer systems.

Table 1: Hypothetical Thermal Properties of Polymer Blends

Polymer MatrixAdditive Concentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PLA 060 - 65150 - 160
555 - 60148 - 158
1050 - 55145 - 155
2045 - 50140 - 150
PCL 0-6059 - 64
5-6258 - 63
10-6557 - 62
20-6855 - 60
PLGA (50:50) 045 - 50Amorphous
540 - 45Amorphous
1035 - 40Amorphous
2030 - 35Amorphous

Table 2: Hypothetical Mechanical Properties of Polymer Blends

Polymer MatrixAdditive Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
PLA 050 - 702 - 5
545 - 655 - 10
1040 - 6010 - 20
2030 - 5020 - 50
PCL 020 - 35300 - 500
518 - 32350 - 550
1015 - 30400 - 600
2012 - 25450 - 700
PLGA (50:50) 040 - 552 - 4
535 - 504 - 8
1030 - 458 - 15
2025 - 4015 - 30

Experimental Protocols

Protocol 1: Preparation of Polymer Films by Solvent Casting

This method is suitable for preparing thin films with a uniform distribution of the additive.

Materials:

  • Polymer (PLA, PCL, or PLGA)

  • This compound

  • Volatile solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate)

  • Glass petri dish or flat casting surface

  • Scraper or casting knife

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a predetermined amount of the polymer in a suitable volatile solvent to achieve a specific concentration (e.g., 5-10% w/v).

    • Stir the solution at room temperature until the polymer is completely dissolved.

  • Additive Incorporation:

    • Add the desired amount of this compound to the polymer solution.

    • Continue stirring until the additive is fully dissolved and the solution is homogeneous.

  • Casting:

    • Pour the homogeneous solution onto a clean, level glass petri dish or another suitable casting surface.

    • Ensure the solution spreads evenly to achieve a uniform thickness. A casting knife can be used for better control.

  • Solvent Evaporation:

    • Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation at room temperature for 24 hours.

    • For complete solvent removal, place the cast film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for at least 48 hours.

  • Film Retrieval:

    • Carefully peel the dried film from the casting surface.

    • Store the film in a desiccator until further characterization.

Protocol 2: Preparation of Polymer Blends by Melt Blending

This method is suitable for preparing larger quantities of blended material and is more representative of industrial processing techniques.

Materials:

  • Polymer pellets (PLA, PCL, or PLGA)

  • This compound

  • Twin-screw extruder or a small-scale internal mixer

Procedure:

  • Material Preparation:

    • Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA, 40°C for PCL) for at least 12 hours to remove any moisture.

  • Blending:

    • Premix the dried polymer pellets with the desired amount of this compound.

  • Melt Extrusion:

    • Set the temperature profile of the extruder barrels and die according to the polymer's processing window (e.g., 170-190°C for PLA).

    • Feed the premixed material into the extruder.

    • The molten blend will be extruded through the die.

  • Cooling and Pelletizing:

    • Cool the extruded strand in a water bath.

    • Use a pelletizer to cut the cooled strand into pellets.

  • Post-Processing (Optional):

    • The resulting pellets can be used for further processing, such as injection molding or compression molding to form specimens for testing.

Mandatory Visualizations

experimental_workflow_solvent_casting cluster_prep Solution Preparation cluster_casting Film Casting cluster_final Final Product dissolve_polymer Dissolve Polymer in Solvent add_additive Add this compound dissolve_polymer->add_additive stir Stir to Homogeneity add_additive->stir cast_solution Pour Solution onto Casting Surface stir->cast_solution evaporate Slow Solvent Evaporation (24h at RT) cast_solution->evaporate vacuum_dry Vacuum Drying (48h at 40°C) evaporate->vacuum_dry peel_film Peel Dried Film vacuum_dry->peel_film store_film Store in Desiccator peel_film->store_film characterize Characterization (DSC, TGA, Tensile) store_film->characterize

Caption: Experimental workflow for preparing polymer films via solvent casting.

experimental_workflow_melt_blending cluster_prep Material Preparation cluster_extrusion Melt Extrusion cluster_final Final Product dry_polymer Dry Polymer Pellets (Vacuum Oven) premix Premix Polymer with This compound dry_polymer->premix feed_extruder Feed into Twin-Screw Extruder premix->feed_extruder melt_blend Melt and Mix feed_extruder->melt_blend extrude Extrude Strand melt_blend->extrude cool_strand Cool in Water Bath extrude->cool_strand pelletize Pelletize cool_strand->pelletize post_process Post-Processing (e.g., Injection Molding) pelletize->post_process

Caption: Experimental workflow for preparing polymer blends via melt blending.

logical_relationship cluster_properties Resulting Blend Properties compound This compound (Hydrophobic Small Molecule) incorporation Incorporation into Matrix (Solvent Casting / Melt Blending) compound->incorporation polymer Polymer Matrix (PLA, PCL, PLGA) polymer->incorporation thermal Thermal Properties (Lower Tg) incorporation->thermal affects mechanical Mechanical Properties (Increased Flexibility, Lower Strength) incorporation->mechanical affects release Drug Release Profile (Modulated) incorporation->release affects

Caption: Logical relationship of compound incorporation and resulting properties.

Application Notes and Protocols for the Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic procedures for the chemical modification of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and potentially other advanced materials. The protocols outlined below describe common derivatization reactions, including esterification, etherification, and oxidation, to yield a variety of functionalized molecules.

Introduction

This compound is a bicyclohexyl alcohol derivative whose rigid, saturated ring structure is a valuable building block in materials science and medicinal chemistry. Derivatives of this alcohol are of particular interest in the development of liquid crystal displays, where precise molecular structures are required to achieve desired mesomorphic properties. The hydroxyl group serves as a convenient handle for introducing a wide range of functional groups, allowing for the fine-tuning of molecular properties such as polarity, polarizability, and intermolecular interactions.

Synthetic Overview

The primary synthetic routes for derivatizing this compound involve leveraging the reactivity of the secondary alcohol. The main strategies covered in these protocols are:

  • Esterification: The reaction of the alcohol with acylating agents to form esters.

  • Etherification: The formation of ethers via nucleophilic substitution.

  • Oxidation: The conversion of the secondary alcohol to the corresponding ketone.

These transformations allow for the introduction of a diverse array of chemical moieties, enabling the exploration of structure-property relationships in various applications.

Data Presentation

The following table summarizes the expected products and representative yields for the synthetic protocols described herein. These values are based on typical outcomes for similar chemical transformations.

Derivative NameSynthetic MethodReagentsTypical Yield (%)Purity (%) (by GC)
trans-4-(trans-4-Propylcyclohexyl)cyclohexyl AcetateEsterificationAcetyl chloride, pyridine85-95>98
trans-4-(trans-4-Propylcyclohexyl)cyclohexyl BenzoateEsterification (Mitsunobu)Benzoic acid, PPh₃, DIAD70-85>97
1-Methoxy-4-(trans-4-propylcyclohexyl)cyclohexane (trans)Williamson Ether SynthesisSodium hydride, Iodomethane60-75>98
trans,trans-4,4'-Dipropylbicyclohexyl KetoneSwern OxidationOxalyl chloride, DMSO, Triethylamine80-95>99

Experimental Protocols

Protocol 1: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Acetate (Esterification)

This protocol describes the esterification of this compound using an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Benzoate (Mitsunobu Reaction)

This protocol details the esterification using benzoic acid under Mitsunobu conditions, which proceeds with an inversion of stereochemistry at the alcohol carbon.[1][2][3]

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.[4]

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

Protocol 3: Synthesis of 1-Methoxy-4-(trans-4-propylcyclohexyl)cyclohexane (Williamson Ether Synthesis)

This protocol describes the synthesis of a methyl ether derivative.[5][6][7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq) in anhydrous THF.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 4: Synthesis of trans,trans-4,4'-Dipropylbicyclohexyl Ketone (Swern Oxidation)

This protocol details the oxidation of the secondary alcohol to a ketone using Swern oxidation conditions.[8]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Esterification_Workflow Esterification of this compound start Start with This compound dissolve Dissolve in anhydrous DCM with Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acetyl Chloride dropwise cool->add_acyl_chloride react Stir at room temperature (2-4 hours) add_acyl_chloride->react quench Quench with water react->quench wash Wash with 1M HCl, NaHCO3, and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify end Obtain trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Acetate purify->end

Caption: Workflow for the synthesis of an acetate ester.

Williamson_Ether_Synthesis_Workflow Williamson Ether Synthesis start Start with This compound deprotonate Deprotonate with NaH in anhydrous THF at 0 °C start->deprotonate form_alkoxide Form Sodium Alkoxide deprotonate->form_alkoxide add_alkyl_halide Add Iodomethane at 0 °C form_alkoxide->add_alkyl_halide react Stir at room temperature overnight add_alkyl_halide->react quench Quench with saturated NH4Cl solution react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography or distillation concentrate->purify end Obtain 1-Methoxy-4-(trans-4-propylcyclohexyl)cyclohexane purify->end

Caption: Workflow for the synthesis of a methyl ether.

Swern_Oxidation_Workflow Swern Oxidation start Start with This compound activate_dmso Activate DMSO with Oxalyl Chloride in DCM at -78 °C start->activate_dmso add_alcohol Add Alcohol solution dropwise at -78 °C activate_dmso->add_alcohol add_base Add Triethylamine at -78 °C add_alcohol->add_base warm_react Warm to room temperature add_base->warm_react quench Quench with water warm_react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Obtain trans,trans-4,4'-Dipropylbicyclohexyl Ketone purify->end

Caption: Workflow for the oxidation to a ketone.

References

Application Notes and Protocols: Nematic and Smectic Liquid Crystal Phases in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of nematic and smectic liquid crystal phases in the development of advanced drug delivery systems and highly sensitive biosensors. Detailed protocols for key experimental procedures are provided, along with quantitative data to facilitate comparison and implementation in a research setting.

Section 1: Liquid Crystal-Based Drug Delivery Systems

Nematic and smectic liquid crystals, particularly in their lyotropic forms, offer unique advantages for drug delivery due to their ordered structures and ability to encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2][3] These systems can provide sustained release, enhance drug stability, and improve bioavailability.[4][5][6]

Quantitative Data on Liquid Crystal Drug Delivery Systems

The following tables summarize key performance parameters of various liquid crystal-based drug delivery formulations.

Formulation TypeDrugLiquid Crystal/LipidEntrapment Efficiency (%)Particle Size (nm)Cumulative ReleaseReference
Liquid Crystalline Nanoparticles (LCNP)LuliconazoleGlyceryl Monooleate (GMO)91.49 ± 1.61181 ± 12.3Extended release up to 54 h[1]
Liquid Crystalline Nanoparticles (LCNP)BMK-20113Tetradecyl tetradecanoate, Emulgade SE PF, PEG-12 cetostearyl etherNot Specified~100Sustained release over 72 h[5]
Liquid Crystalline GelZaltoprofenGlyceryl Monooleate (GMO)Not ApplicableNot Applicable70.45% within 48 h[1]
Liquid Crystalline GelNaproxenGlyceryl Monooleate (GMO), Poloxamer 407Not ApplicableNot Applicable70.52% at 10 h[7]
Cubic Phase Liquid CrystalCinnarizinePhytantriol>95%Not SpecifiedSustained release[6]
Hexagonal Phase Liquid CrystalPaclitaxel, Irinotecan, Glucose, Histidine, OctreotideOleoyl Glycerate (OG), Propylene Glycol (PG)Not SpecifiedNot SpecifiedFollowed Higuchi kinetics[4]
FormulationRelease Model"n" value (Korsmeyer-Peppas)Release MechanismReference
Metronidazole in polymeric filmsFirst-Order0.37 - 0.46Fickian diffusion[8]
Various drugs in PLGA nanoparticlesZero-Order, First-Order, Higuchi, Korsmeyer-Peppas0.45 - 0.89 (for some)Anomalous (non-Fickian) transport for some[9][10]
Hydrophilic drugs in cubic phase liquid crystalsHiguchi diffusionNot SpecifiedDiffusion controlled[11]
Experimental Protocols

This protocol is adapted from a method for preparing LCNPs for oral drug delivery.[5]

Materials:

  • Lipid phase: e.g., Tetradecyl tetradecanoate, Emulgade SE PF, PEG-12 cetostearyl ether

  • Aqueous phase: Purified water

  • Hydrophobic drug (e.g., BMK-20113)

  • Ice water bath

  • Stirrer

  • Conductivity meter

Procedure:

  • Separately heat the lipid phase (containing the dissolved drug and surfactants) and the aqueous phase to approximately 85°C.

  • Add the aqueous phase to the lipid phase while stirring.

  • Continue stirring until the hazy mixture becomes semi-transparent. This indicates the formation of a microemulsion. The phase inversion temperature can be monitored by observing a sharp change in conductivity.

  • Rapidly cool the mixture to 25°C in an ice water bath for 1 minute to induce the formation of LCNPs.

  • Store the resulting LCNP dispersion at 4°C for further characterization.

This protocol outlines the preparation of a gel incorporating liquid crystals for enhanced topical drug delivery.[7]

Materials:

  • Gelling agent: e.g., Poloxamer 407, Carbopol 940

  • Liquid crystal forming lipid: e.g., Glyceryl monooleate (GMO)

  • Active Pharmaceutical Ingredient (API): e.g., Naproxen

  • Purified water

  • Magnetic stirrer

Procedure:

  • Disperse the gelling agent (e.g., Poloxamer 407) in cold water with continuous stirring to form a homogenous solution.

  • In a separate container, mix the GMO and the API.

  • Slowly add the GMO-API mixture to the aqueous gelling agent solution with constant stirring until a uniform gel is formed.

  • Allow the formulation to equilibrate at room temperature for at least 24 hours before evaluation.

Characterization of Liquid Crystal Drug Delivery Systems
  • Polarized Light Microscopy (PLM): Used to identify the liquid crystalline phase (e.g., lamellar, hexagonal, cubic) based on the observed textures.[1][12] The sample is placed between two crossed polarizers, and the resulting birefringence patterns are observed.[10]

  • Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD): These techniques are used to determine the three-dimensional structure and long-range order of the liquid crystalline phases.[5][12]

  • Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal transitions of the liquid crystal formulations and to confirm the incorporation of the drug within the lipid matrix.[5][12]

  • In Vitro Drug Release Studies: Franz diffusion cells are commonly used to evaluate the release kinetics of the drug from the liquid crystal formulation.[1] The cumulative amount of drug released over time is measured and fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]

Workflow for Liquid Crystal Drug Delivery System Development

DrugDeliveryWorkflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A Select Drug and Lipids B Prepare Lipid and Aqueous Phases A->B C Mix and Homogenize B->C D Form Liquid Crystal Phase C->D E Polarized Light Microscopy D->E F SAXS/WAXD D->F G DSC D->G H Particle Size Analysis D->H I In Vitro Drug Release D->I J Stability Studies I->J K In Vivo Studies J->K

Caption: Workflow for the development and evaluation of liquid crystal-based drug delivery systems.

Section 2: Liquid Crystal-Based Biosensors

The high sensitivity of liquid crystal orientation to surface interactions makes them excellent candidates for the development of label-free biosensors.[13][14] The binding of an analyte to a functionalized surface disrupts the alignment of the liquid crystal, leading to a detectable optical signal.[15]

Quantitative Data on Liquid Crystal Biosensors

The following table summarizes the limits of detection (LOD) for various analytes using liquid crystal-based biosensors.

AnalyteBiosensor TypeLiquid CrystalLimit of Detection (LOD)Reference
Bovine Serum Albumin (BSA)LC-Solid Interface5CB0.01 µg/mL[14]
Anti-BSA IgGLC-Solid Interface5CBNot Specified[14]
AvidinLC-Aqueous Interface5CBNot Specified[14]
DNALC-Aqueous Interface5CBNot Specified[14]
MalathionLC-Aqueous Interface5CBNot Specified[14]
ThrombinLC-Solid Interface with AuNP amplification5CB0.06 nmol·L⁻¹[16]
Bisphenol A (BPA)LC-Aqueous Interface5CB600 pmol·L⁻¹[16]
Cholic Acid (CA)LC Droplet5CB5 µmol·L⁻¹[16]
E. coliLC-Aqueous InterfaceNot Specified27 cfu/mL[3]
Lipopolysaccharide (LPS)LC-Aqueous InterfaceNot Specified4.0-15.0 pg/mL (linear range)[3]
PesticidesLC-Solid Interface with AuNP amplificationNot Specified0.3 nM[17]
Experimental Protocols

This protocol describes the fabrication of a liquid crystal biosensor on a glass substrate for the detection of proteins.[18]

Materials:

  • Glass microscope slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • 3-aminopropyltriethoxysilane (APTES) solution (5% in ethanol)

  • N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP) solution

  • Nematic liquid crystal (e.g., 5CB)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) solution (as a model protein)

  • Deionized water, ethanol, acetone

Procedure:

  • Glass Slide Cleaning and Hydroxylation:

    • Clean glass slides by sonicating in acetone, followed by ethanol, and then deionized water.

    • Immerse the cleaned slides in piranha solution for 30 minutes to generate hydroxyl groups on the surface.

    • Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.

  • Surface Functionalization (Silanization):

    • Immerse the hydroxylated glass slides in a 5% APTES solution in ethanol for 4 hours.[19]

    • Alternatively, immerse the slides in a DMOAP solution to create a homeotropic (perpendicular) alignment layer.

    • Rinse the slides with ethanol and deionized water, then dry with nitrogen.

  • Protein Immobilization:

    • Pipette a solution of the capture protein (e.g., anti-BSA antibody) onto the functionalized glass surface and incubate to allow for immobilization.

    • Rinse with PBS to remove any unbound protein.

  • Liquid Crystal Cell Assembly:

    • Place a spacer (e.g., Mylar film of a few micrometers thickness) on the functionalized slide.

    • Place a second, similarly treated slide on top to create a cell.

    • Heat the cell above the clearing point of the liquid crystal.

    • Introduce the nematic liquid crystal (e.g., 5CB) into the cell via capillary action.

    • Allow the cell to cool slowly to room temperature.

  • Analyte Detection:

    • Introduce the sample solution containing the target analyte (e.g., BSA) into the cell.

    • Observe the optical texture of the liquid crystal under a polarized light microscope. A change from a dark (homeotropic alignment) to a bright (disrupted alignment) texture indicates the presence of the analyte.

Logical Relationship of LC Biosensor Detection

BiosensorDetection A Functionalized Surface with Receptors B Homeotropic Alignment of Liquid Crystal A->B D Introduction of Analyte A->D C Dark Optical Signal (Crossed Polarizers) B->C E Analyte Binds to Receptors D->E F Disruption of Surface Ordering E->F G Change in Liquid Crystal Alignment F->G H Bright Optical Signal G->H

Caption: Logical flow of analyte detection using a liquid crystal-based biosensor.

References

Application Notes and Protocols: Porphyrin-Based Covalent Organic Frameworks as Building Blocks for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their metallated derivatives are a class of highly versatile organic building blocks crucial for the development of novel functional materials.[1][2] Their unique photophysical, electrochemical, and catalytic properties make them ideal candidates for a wide range of applications, including catalysis, gas storage, sensing, and biomedicine.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of a porphyrin-based Covalent Organic Framework (COF), a class of porous crystalline polymers with a highly ordered structure.[1][2] The integration of porphyrin moieties into COF structures results in materials with exceptional thermal stability, high surface areas, and tunable functionalities.[1]

These materials are at the forefront of materials science, with potential applications in photodynamic therapy, where the COF can act as a photosensitizer to generate reactive oxygen species, and in drug delivery, leveraging their porous nature for encapsulating therapeutic agents.[3][4]

Data Presentation

The following table summarizes key quantitative data for the synthesis and characterization of a representative zinc-porphyrin based COF (ZnP-COF).[5]

ParameterValue
Building Block: TDHB-ZnP
Molecular Weight (Calculated)851.76 g/mol
Yield85%
COF: ZnP-COF
Isolated Yield90%
BET Surface Area~1200 m²/g
Crystallinity~80%

Experimental Protocols

I. Synthesis of the Porphyrin Building Block: Zinc(II) 5,10,15,20-tetrakis[4-(dihydroxyboryl)phenyl]porphine (TDHB-ZnP)[5]

This protocol details the metalation of the porphyrin macrocycle, a critical step in forming the building block for the COF.

Materials:

  • 5,10,15,20-tetrakis[4-(dihydroxyboryl)phenyl]-21H,23H-porphine

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5,10,15,20-tetrakis[4-(dihydroxyboryl)phenyl]-21H,23H-porphine (0.2 mmol) in 100 mL of THF.

  • In a separate flask, dissolve Zn(OAc)₂·2H₂O (0.4 mmol) in 100 mL of methanol.

  • Add the zinc acetate solution to the porphyrin solution and stir the mixture at room temperature for 12 hours.

  • Add 100 mL of water and 100 mL of CH₂Cl₂ to the reaction mixture for extraction.

  • Collect the organic layer and dry it over Na₂SO₄.

  • Concentrate the solution under vacuum.

  • Pour the concentrated solution into 100 mL of hexane to precipitate the product.

  • Collect the purple precipitate by centrifugation.

Characterization:

  • ¹H NMR (400 MHz, d8-THF): δ = 8.83 (s, 8H, CH of pyrrole), 8.18-8.23 (dd, J = 4.0 Hz, 16H, ArH), 7.47 (s, 8H, OH), -2.78 (m, 2H, NH of Pyrrole) ppm.[5]

  • MALDI-TOF MS: m/z calculated 790.27 for C₄₄H₃₄B₄N₄O₈, found 790.01.[5]

II. Synthesis of the Zinc-Porphyrin Covalent Organic Framework (ZnP-COF)[5]

This protocol describes the solvothermal synthesis of the COF from the porphyrin building block.

Materials:

  • TDHB-ZnP (from step I)

  • 1,2,4,5-tetrahydroxybenzene (THB)

  • 1,4-dioxane

  • Mesitylene

  • Anhydrous acetone

Procedure:

  • In a 10 mL Pyrex tube, add TDHB-ZnP (17.1 mg, 0.02 mmol) and THB (5.7 mg, 0.04 mmol).

  • Add 2 mL of a 1,4-dioxane/mesitylene (9/1 vol/vol) mixture.

  • Degas the mixture through three freeze-pump-thaw cycles.

  • Seal the tube and heat it at 120 °C for 6 days.

  • Collect the resulting precipitate by centrifugation.

  • Wash the precipitate with anhydrous acetone.

  • Dry the final product at 150 °C under vacuum to obtain ZnP-COF as a purple solid.

Characterization:

  • X-ray Powder Diffraction (XRPD): To confirm the crystalline structure of the COF. Data should be recorded from 2θ = 1.5° to 60° with a 0.02° increment.[5]

  • Nitrogen Sorption Isotherms: To determine the surface area and porosity of the material. Measurements are performed at 77 K after degassing the sample in a vacuum at 150 °C for over 10 hours.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials porphyrin_synthesis I. Porphyrin Building Block Synthesis (TDHB-ZnP) start->porphyrin_synthesis cof_synthesis II. COF Synthesis (ZnP-COF) porphyrin_synthesis->cof_synthesis porphyrin_char Building Block Characterization (NMR, MS) porphyrin_synthesis->porphyrin_char product Final Material (ZnP-COF) cof_synthesis->product cof_char COF Characterization (XRPD, N2 Sorption) cof_synthesis->cof_char

Caption: Experimental workflow for the synthesis and characterization of ZnP-COF.

logical_relationship cluster_properties Inherent Properties cluster_applications Potential Applications building_block Porphyrin Building Block (TDHB-ZnP) photophysical Photophysical Properties (Light Absorption) building_block->photophysical electrochemical Electrochemical Properties (Redox Activity) building_block->electrochemical structural Structural Rigidity building_block->structural cof_material Porphyrin-Based COF (Novel Material) photophysical->cof_material electrochemical->cof_material structural->cof_material catalysis Photocatalysis cof_material->catalysis sensing Chemical Sensing cof_material->sensing drug_delivery Drug Delivery cof_material->drug_delivery

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Synthesis Yield for trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of trans-4-(trans-4-propylcyclohexyl)cyclohexanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis, with a focus on maximizing the yield of the desired trans,trans isomer, a critical intermediate in the manufacturing of liquid crystals and other advanced materials.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most prevalent and stereochemically important step is the reduction of the corresponding ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone. Other routes may involve the catalytic hydrogenation of a phenolic precursor, such as 4-(4'-trans-n-propylcyclohexyl)-phenol, which would be a multi-step process.[2] A Grignard reaction between 4-propylcyclohexylmagnesium bromide and 4-propylcyclohexanone followed by dehydration and hydrogenation is another possibility.[3]

Q2: How can I synthesize the precursor ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone?

A2: The precursor ketone can be synthesized via the oxidation of the corresponding cis/trans alcohol mixture of 4-(4-propylcyclohexyl)cyclohexanol. A reported method uses a catalyst like 4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl anion in the presence of trichloroisocyanuric acid (TCCA) in dichloroethane, which can yield the ketone in high purity.[4]

Q3: Which analytical methods are suitable for determining the isomeric purity (trans,trans vs. cis,trans) of the final product?

A3: Gas Chromatography (GC) is a widely used and effective method to determine the ratio of stereoisomers.[5] For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q4: Why is achieving a high trans,trans isomeric purity crucial?

A4: For applications in liquid crystal displays, the specific stereochemistry of the molecule is paramount. The linear, rigid structure of the trans,trans isomer allows for the desired mesomorphic properties (e.g., nematic and smectic phases), which directly influence the performance of the display, including contrast ratios and response times.[1]

Troubleshooting Guide

Low Yield of the Desired trans-Isomer

Issue: The reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone results in a low ratio of the trans to cis alcohol.

Possible Causes & Solutions:

  • Choice of Reducing Agent: The choice of reducing agent significantly influences the stereochemical outcome.

    • Bulky reducing agents favor the formation of the equatorial (trans) alcohol as they approach the carbonyl from the less sterically hindered face. Consider using lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutyl(tert-butoxy)aluminum hydride.

    • Simple hydrides like sodium borohydride (NaBH₄) may give lower selectivity. For the related reduction of 4-propylcyclohexanone, NaBH₄ provided a cis:trans ratio of 1:3.4.[3] While this favors the trans product, more selective reagents can improve this ratio.

  • Reaction Temperature: Lower reaction temperatures generally enhance stereoselectivity. Performing the reduction at -78 °C (dry ice/acetone bath) can significantly improve the trans:cis ratio.

  • Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the choice of catalyst and solvent is critical.

    • For analogous phenol hydrogenations, a 5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst in a non-polar solvent like n-heptane at elevated temperature (e.g., 80 °C) and moderate hydrogen pressure (e.g., 5 bar) has been shown to favor the trans isomer.[6]

Incomplete Reaction or Low Overall Yield

Issue: The reaction does not go to completion, or the isolated yield is low after purification.

Possible Causes & Solutions:

  • Purity of Reactants and Solvent: Ensure the starting ketone is pure and the solvent is anhydrous, especially when using metal hydrides like LiAlH₄ or borohydrides, which react with water.

  • Insufficient Reducing Agent: Use a molar excess of the reducing agent (typically 1.5 to 3 equivalents) to ensure the complete conversion of the ketone.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is adjusted correctly to neutralize any remaining reagents and to protonate the resulting alkoxide. Inefficient extraction from the aqueous layer can also lead to yield loss. Use a suitable organic solvent for extraction and perform multiple extractions.

Difficulties in Purification and Isomer Separation

Issue: The cis and trans isomers are difficult to separate.

Possible Causes & Solutions:

  • Recrystallization: This is the most effective method for separating the isomers. The trans,trans isomer is typically more crystalline and less soluble than the cis isomers.

    • Solvent Selection: Experiment with different solvents. For similar cyclohexanol derivatives, petroleum ether or chloroform has been used successfully.[5][7] A mixture of solvents can also be effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal of the trans,trans isomer can aid crystallization.

  • Column Chromatography: While more laborious, flash column chromatography on silica gel can be used to separate the isomers. The polarity difference between the cis and trans alcohols allows for separation. The trans isomer is generally less polar and will elute first.

Data Presentation

Table 1: Influence of Reduction Method on Stereoselectivity (Data from Analogous Systems)

Precursor KetoneReducing Agent/CatalystSolventTemperature (°C)trans:cis RatioReference
4-PropylcyclohexanoneNaBH₄Methanol253.4 : 1[3]
4-Methylcyclohexanone5 wt% Pd/Al₂O₃, H₂ (5 bar)n-Heptane804 : 1 (80:20)[6]

Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-(trans-4-Propylcyclohexyl)cyclohexanone

This protocol is a generalized procedure based on methods known to favor the formation of trans-4-substituted cyclohexanols.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.5 equivalents, 1.0 M in THF) dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully quench the reaction by adding water dropwise at -78 °C, followed by the addition of aqueous sodium hydroxide (e.g., 3 M), and then hydrogen peroxide (30% solution).

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

  • Isomer Enrichment: Purify the crude product by recrystallization from hot petroleum ether or n-heptane to obtain the pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone in Anhydrous THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® Solution cool->add_reagent stir Stir at -78 °C for 3-4h add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Et₂O quench->extract purify Dry and Concentrate extract->purify recrystallize Recrystallize from Heptane purify->recrystallize final_product Pure trans,trans Product recrystallize->final_product

Caption: Experimental workflow for the stereoselective reduction.

logical_relationship reagent Reducing Agent (Steric Bulk) purity High trans:cis Ratio reagent->purity Major Effect temp Reaction Temperature (Low Temp) temp->purity Major Effect solvent Solvent Choice (Aprotic, Anhydrous) yield High Overall Yield solvent->yield

Caption: Key factors influencing synthesis yield and purity.

References

Troubleshooting common issues in liquid crystal synthesis using this intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 4'-alkyl-4-cyanobiphenyls, a foundational class of liquid crystal materials. The content is tailored for researchers, scientists, and drug development professionals, using the synthesis of 4'-pentyl-4-cyanobiphenyl (5CB) as a representative intermediate. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges in a question-and-answer format, focusing on reaction optimization and purification.

Question 1: My Suzuki-Miyaura coupling reaction has a low yield. What are the potential causes and solutions?

Answer: Low yields in Suzuki coupling are common and can stem from several factors.[2] Key areas to investigate include the catalyst system, reaction conditions, and reagent quality.

  • Inactive Catalyst: The Palladium(0) catalyst is the heart of the reaction.[3] If it has been improperly stored or handled, it may be oxidized and inactive. Ensure you are using a fresh, high-quality catalyst and ligand.

  • Suboptimal Base: The choice and amount of base are crucial for activating the boronic acid.[4][5] Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[4][6] The optimal base is substrate-dependent, and screening different bases may be necessary.[4][7]

  • Poor Reagent Quality: Aryl halides and boronic acids can degrade. Ensure they are pure and dry. Using anhydrous solvents can prevent protodeborylation (cleavage of the C-B bond), which is a common side reaction, especially at higher temperatures.[4]

  • Incorrect Temperature: Reaction temperatures typically range from 50-100°C.[2][8] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can promote side reactions like dehalogenation or protodeborylation.[4]

Question 2: I'm observing significant amounts of homocoupling byproducts (e.g., biphenyl from the boronic acid or 4,4'-dialkylbiphenyl from the aryl halide). How can I minimize these?

Answer: Homocoupling is a primary competing reaction, often promoted by the presence of oxygen.[4][6]

  • Oxygen Contamination: The most common cause is the oxidative homocoupling of the boronic acid reagent.[6] It is critical to rigorously exclude oxygen from the reaction mixture. This can be achieved by:

    • Degassing Solvents: Sparge all solvents and water with an inert gas like argon or nitrogen before use.[4][6]

    • Inert Atmosphere: Maintain the reaction under a positive pressure of nitrogen or argon throughout the setup and reaction time.[4]

  • Reaction Conditions: Elevated temperatures can sometimes favor homocoupling pathways.[6] Consider running the reaction at a lower temperature if feasible. The choice of palladium catalyst and ligand can also influence the selectivity between cross-coupling and homocoupling.

Question 3: My final product shows an incorrect or broad phase transition temperature range (e.g., Nematic to Isotropic). What is the likely cause?

Answer: The phase transition temperatures of liquid crystals are extremely sensitive to impurities.[9][10] Even small amounts of contaminants can disrupt the long-range molecular ordering, leading to a depression or broadening of the transition temperatures.[9][11]

  • Starting Material Impurities: Unreacted starting materials (aryl halide, boronic acid) are common impurities.

  • Reaction Byproducts: Homocoupled products or other side products can be difficult to separate due to their structural similarity to the target molecule.[10]

  • Solvent Residue: Residual solvent from the purification process can also impact the phase behavior.

Solution: Rigorous purification is essential. Multiple rounds of column chromatography followed by recrystallization are often necessary to achieve the high purity (>99%) required for sharp, reproducible phase transitions.[9] Characterization by techniques like HPLC is crucial to verify purity.[9]

Question 4: During purification by column chromatography, my product is difficult to separate from a byproduct. What can I do?

Answer: Co-elution of structurally similar compounds is a common challenge.

  • Optimize Solvent System: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.

  • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: This is a powerful technique for removing trace impurities. Experiment with different solvents or solvent mixtures to find conditions that selectively crystallize your desired product, leaving impurities in the mother liquor.

Quantitative Data Summary

Optimizing a Suzuki-Miyaura coupling reaction involves balancing multiple parameters. The following table summarizes typical ranges for key variables.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 2.0 mol%Higher loading may be needed for less reactive substrates.[2]
Reaction Temperature 50 - 100 °CSubstrate dependent; higher temperatures risk decomposition.[2][8]
Base Equivalents 1.5 - 3.0 eq.The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical.[8]
Boronic Acid 1.1 - 1.5 eq.A slight excess is typically used to drive the reaction to completion.
Reaction Time 12 - 24 hoursMonitor reaction progress by TLC or LC-MS.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB)

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 eq.), 4-pentylphenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water). The mixture should be thoroughly degassed again via several cycles of vacuum and argon backfill.[4]

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexanes to yield the final product.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Select Reagents (Aryl Halide, Boronic Acid) Catalyst Select Catalyst & Base Reagents->Catalyst Solvent Degas Solvents Catalyst->Solvent Setup Assemble Under Inert Atmosphere Solvent->Setup Heat Heat & Stir (50-100°C) Setup->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Chroma Column Chromatography Workup->Chroma Recrystal Recrystallization Chroma->Recrystal Analyze Purity & Phase Analysis (HPLC, DSC) Recrystal->Analyze

Caption: Experimental workflow for 4'-alkyl-4-cyanobiphenyl synthesis.

G Problem Low Product Yield or High Impurity Level Cause1 Cause: Inactive Catalyst Problem->Cause1 Cause2 Cause: Oxygen Contamination Problem->Cause2 Cause3 Cause: Suboptimal Conditions (Base, Temp, Solvent) Problem->Cause3 Cause4 Cause: Ineffective Purification Problem->Cause4 Solution1 Solution: Use Fresh Catalyst/Ligand Cause1->Solution1 Solution2 Solution: Degas Solvents & Use Inert Atmosphere Cause2->Solution2 Solution3 Solution: Screen Bases, Optimize Temp & Solvent Cause3->Solution3 Solution4 Solution: Optimize Chromatography & Recrystallize Cause4->Solution4

Caption: Troubleshooting logic for common synthesis issues.

References

Improving the purity of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the purity of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol following its synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q: My initial product purity after synthesis is below 90% as determined by Gas Chromatography (GC). What are the likely impurities and how can I remove them?

A: The most common impurities are the cis-isomer of the target compound, unreacted 4-(trans-4-propylcyclohexyl)cyclohexanone (the ketone starting material), and potentially side-products from the reduction reaction. The purification strategy will depend on the major impurity present.

Recommended Actions:

  • Identify the Impurities:

    • GC-MS Analysis: Perform Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components in your crude product. The cis and trans isomers will likely have very similar mass spectra but different retention times. Generally, the trans isomer has a longer retention time than the cis isomer on common non-polar GC columns. The ketone starting material will have a different retention time and a characteristic mass spectrum.

    • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the isomers and the presence of the ketone. The signal of the proton on the carbon bearing the hydroxyl group (CH-OH) is particularly informative for distinguishing between the cis and trans isomers.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing the cis-isomer and other impurities if the desired trans-isomer is a solid at room temperature.

    • Column Chromatography: If recrystallization is ineffective or if you have a mixture of several impurities, column chromatography is a powerful separation technique.

Issue 2: Recrystallization Fails to Significantly Improve Purity

Q: I have attempted recrystallization, but the purity of my this compound has not improved significantly. What could be the problem?

A: This issue can arise from several factors, including the choice of solvent, the cooling rate, or the presence of impurities with similar solubility to the product.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For compounds of this type, a single solvent or a binary solvent system can be effective.

  • Cooling Process: Rapid cooling can lead to the trapping of impurities within the newly formed crystals. A slower, more controlled cooling process allows for the formation of purer crystals.

  • Impurity Profile: If the main impurity is the cis-isomer, its solubility might be very similar to the trans-isomer in the chosen solvent, making separation by recrystallization challenging.

Experimental Protocol: Recrystallization

A common method for purifying similar cyclohexanol derivatives is recrystallization from a mixed solvent system.

Materials:

  • Crude this compound

  • Toluene

  • Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot toluene.

  • Slowly add hot ethanol until the solution becomes slightly cloudy.

  • Add a small amount of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

ParameterRecommended Value
Initial Purity < 95%
Recrystallization Solvent Toluene/Ethanol
Expected Purity after 1st Recrystallization > 98%
Expected Purity after 2nd Recrystallization > 99.5%

Issue 3: Difficulty in Separating Cis/Trans Isomers by Column Chromatography

Q: I am using column chromatography to separate the cis and trans isomers, but I am getting poor separation. What can I do to improve this?

A: The separation of diastereomers like cis and trans isomers can be challenging due to their similar polarities. Optimizing the column chromatography parameters is crucial.

Troubleshooting Steps:

  • Eluent System: The polarity of the eluent is critical. A common starting point for non-polar compounds is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. The proportion of the polar solvent should be low to maximize the difference in interaction with the stationary phase.

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically used. Ensure the silica gel is properly packed to avoid channeling.

  • Column Loading: Overloading the column can lead to poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel.

  • Elution Technique: A slow and steady flow rate is important. Flash chromatography, where pressure is applied to speed up the elution, can be effective but requires careful control of the flow rate.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Heptane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Dry pack the column with silica gel.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel.

  • Elution: Start with a non-polar eluent such as 100% n-heptane and gradually increase the polarity by adding small percentages of ethyl acetate.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure trans-isomer.

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Eluent System n-Heptane / Ethyl Acetate Gradient
Initial Eluent 100% n-Heptane
Final Eluent 95:5 n-Heptane:Ethyl Acetate
Expected Purity > 99.5%

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white crystalline solid. While the exact melting point can vary slightly, it is generally in the range of 120-125°C.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2:

  • Gas Chromatography (GC): This is the most common and effective method for determining the purity and the ratio of cis to trans isomers. A non-polar capillary column is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides mass spectral data that can help to confirm the identity of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying any structural isomers or other impurities. The chemical shift and multiplicity of the proton attached to the hydroxyl-bearing carbon can be used to differentiate between the cis and trans isomers.

Q3: Can I use other recrystallization solvents?

A3: Yes, other non-polar or moderately polar solvents may be effective. For similar compounds, solvents such as petroleum ether and ethanol have been used successfully. It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product and impurity profile.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Purity < 95%) Analysis1 Purity Analysis (GC-MS, NMR) Crude->Analysis1 Recrystallization Recrystallization (e.g., Toluene/Ethanol) Analysis1->Recrystallization Impurities identified Analysis2 Purity Check (GC) Recrystallization->Analysis2 PureProduct1 Pure Product (Purity > 99.5%) Analysis2->PureProduct1 Purity > 99.5% ColumnChromatography Column Chromatography (Silica Gel, Heptane/EtOAc) Analysis2->ColumnChromatography Purity < 99.5% Analysis3 Purity Check (GC) ColumnChromatography->Analysis3 PureProduct2 Pure Product (Purity > 99.5%) Analysis3->PureProduct2

Caption: Purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Low Purity after Synthesis ImpurityID Identify Impurities (GC-MS) Start->ImpurityID RecrystallizationDecision Attempt Recrystallization ImpurityID->RecrystallizationDecision PurityCheck1 Purity Improved? RecrystallizationDecision->PurityCheck1 Success1 Purification Successful PurityCheck1->Success1 Yes SolventIssue Optimize Recrystallization - Change solvent - Slow cooling PurityCheck1->SolventIssue No PurityCheck2 Purity Improved? SolventIssue->PurityCheck2 PurityCheck2->Success1 Yes ColumnChromatography Perform Column Chromatography PurityCheck2->ColumnChromatography No Success2 Purification Successful ColumnChromatography->Success2

Caption: Decision tree for troubleshooting purification issues.

Managing side reactions during the synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing common challenges and side reactions encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, which typically involves the reduction of the precursor ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone.

Question 1: Why is the yield of my final alcohol product low after the reduction step?

Answer: Low yields can stem from several factors related to the reaction conditions and workup procedure.

  • Incomplete Reaction: The reducing agent may have been insufficient or degraded. Ensure you use a fresh, high-quality reducing agent and appropriate molar ratios.

  • Side Reactions: The primary cause of low yield is often the formation of side products. The most common side reaction is the formation of the undesired cis-alcohol stereoisomer.

  • Workup Losses: Product can be lost during the extraction and purification phases. Ensure proper phase separation and minimize transfers. Overly acidic conditions during workup can lead to dehydration of the alcohol product to form an alkene.[1][2][3]

Troubleshooting Steps:

  • Verify Reagent Quality: Use a freshly opened container of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) or titrate to determine its activity.

  • Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting ketone is fully consumed.

  • Control Workup pH: Neutralize the reaction mixture carefully. Avoid strong acids if possible to prevent elimination reactions.[1] A saturated ammonium chloride solution is often used for quenching LiAlH₄ reactions, while dilute HCl is common for NaBH₄, but care must be taken.[4]

Question 2: My final product is a mixture of cis and trans stereoisomers. How can I improve the stereoselectivity for the desired trans,trans product?

Answer: The formation of stereoisomers is a common challenge in the reduction of substituted cyclohexanones. The desired trans-alcohol results from the axial attack of the hydride on the carbonyl, leading to an equatorial hydroxyl group, which is the thermodynamically more stable product.[5][6]

  • Choice of Reducing Agent: The steric bulk of the reducing agent is a critical factor.

    • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These agents can attack from both the axial and equatorial faces. Axial attack is often favored, leading to the equatorial (trans) alcohol as the major product.[6]

    • Bulky Hydride Reagents (e.g., L-Selectride): These reagents are sterically hindered and preferentially attack from the less hindered equatorial face, leading to the axial (cis) alcohol as the major product.[6]

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which in this case is the trans-isomer.

Recommendations for High trans-Selectivity:

  • Use a sterically undemanding reducing agent like Sodium Borohydride (NaBH₄).

  • Conduct the reaction at a low temperature (e.g., 0 °C to room temperature).

  • Consider using a different solvent, as solvent choice can sometimes influence the stereochemical outcome.[7][8]

Question 3: I have detected an impurity with a C=C bond in my final product analysis (IR or NMR). What is it and how can I avoid it?

Answer: The presence of a carbon-carbon double bond indicates an elimination (dehydration) side reaction has occurred, converting your target cyclohexanol into a cyclohexene derivative.

  • Cause: This is typically caused by exposing the alcohol to strong acidic conditions, especially at elevated temperatures, during the reaction workup.[1][3] The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O), which is then eliminated.

  • Prevention:

    • Mild Workup: Use a mild acid or a buffered solution for quenching the reaction. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent for many hydride reductions.

    • Avoid High Temperatures: Perform the workup and any subsequent distillations at the lowest feasible temperature and pressure to prevent acid-catalyzed dehydration.

Data Presentation

Table 1: Stereoselectivity of Common Reducing Agents for Substituted Cyclohexanones

Reducing AgentTypical SolventKey CharacteristicPredominant Product Isomer
Sodium Borohydride (NaBH₄)Methanol, EthanolSmall, unhinderedtrans (Equatorial-OH)[6][7]
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THFSmall, highly reactivetrans (Equatorial-OH)[6]
L-Selectride®THFBulky, hinderedcis (Axial-OH)[6]
Baker's Yeast (S. cerevisiae)Water/SucroseBiocatalytic, bulky enzymeHigh stereoselectivity (often for one isomer)

Experimental Protocols

Protocol 1: Synthesis of this compound via Ketone Reduction

This protocol describes the reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone to the target alcohol using sodium borohydride, favoring the formation of the trans-isomer.

Materials:

  • 4-(trans-4-propylcyclohexyl)cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(trans-4-propylcyclohexyl)cyclohexanone in 100 mL of methanol. Cool the flask in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using TLC.

  • Quenching: Cool the flask back to 0 °C and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide. Caution: Hydrogen gas will be evolved.[9]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane) to yield pure this compound.

Visualizations

G cluster_main Main Synthesis Pathway cluster_side Common Side Reaction Pathways Start 4-(trans-4-Propylcyclohexyl) cyclohexanone Product trans-4-(trans-4-Propylcyclohexyl) cyclohexanol Start->Product Axial Attack (e.g., NaBH₄) Cis_Product cis-4-(trans-4-Propylcyclohexyl) cyclohexanol Start->Cis_Product Equatorial Attack (Bulky Reagent) Alkene_Product 4-(trans-4-Propylcyclohexyl) cyclohexene Product->Alkene_Product Dehydration (Strong Acid, Heat)

Caption: Main synthesis pathway versus common side reactions.

G Problem Problem Encountered: Low Yield or Impure Product CheckPurity 1. Analyze Starting Material Purity (GC, NMR) Problem->CheckPurity CheckReagent 2. Verify Reducing Agent (Fresh bottle? Correct type?) Problem->CheckReagent AnalyzeConditions 3. Review Reaction Conditions (Temp, Time, Solvent) Problem->AnalyzeConditions AnalyzeWorkup 4. Examine Workup Procedure (pH, Temperature) Problem->AnalyzeWorkup Solution Solution: Optimize Protocol Based on Findings CheckPurity->Solution CheckReagent->Solution AnalyzeConditions->Solution AnalyzeWorkup->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

G cluster_ketone Cyclohexanone Precursor cluster_attack Hydride Attack Trajectories cluster_products Resulting Alcohol Stereoisomers ketone Carbonyl (sp² planar) Axial_Attack Axial Attack (less hindered for small reagents) ketone->Axial_Attack Equatorial_Attack Equatorial Attack (more hindered) ketone->Equatorial_Attack Trans_Product trans-Product (Equatorial -OH) Thermodynamically Favored Axial_Attack->Trans_Product Cis_Product cis-Product (Axial -OH) Thermodynamically Less Favored Equatorial_Attack->Cis_Product

Caption: Stereochemical pathways in cyclohexanone reduction.

References

Technical Support Center: Enhancing Thermal Stability with Calcium/Zinc Stearate Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Calcium/Zinc (Ca/Zn) stearate systems to enhance the thermal stability of polymeric materials, particularly Polyvinyl Chloride (PVC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PVC compound is showing early discoloration (yellowing/browning) during processing, despite using a Ca/Zn stearate stabilizer. What is the likely cause?

A1: Early discoloration during processing is a common issue that can stem from several factors:

  • Incorrect Ca/Zn Ratio: An improper ratio of calcium stearate to zinc stearate is a frequent cause. Zinc stearate provides good initial color stability but can lead to sudden, severe degradation ("zinc burning") if not properly balanced with calcium stearate.[1] Calcium stearate offers long-term stability by neutralizing HCl and regenerating the zinc stearate.[1]

  • "Zinc Burning": This phenomenon occurs when zinc chloride (ZnCl₂), a byproduct of the stabilization process, accumulates.[1] ZnCl₂ is a strong Lewis acid that can catalyze rapid dehydrochlorination and degradation of the PVC matrix, leading to black spots and char.[1]

  • High Shear or Temperature: Excessive mechanical shear or processing temperatures can generate localized hot spots, initiating degradation before the stabilizer can effectively intervene.[2] This can rapidly consume the stabilizer, leaving the polymer unprotected.[2]

  • Moisture: The presence of moisture can vaporize during processing and appear as volatiles, potentially interfering with stabilizer function.[2]

Troubleshooting Steps:

  • Optimize Stabilizer Ratio: A typical starting ratio is 2:1 or 3:1 (Calcium Stearate: Zinc Stearate).[1] Adjust this ratio based on your specific formulation and processing conditions.

  • Incorporate Co-stabilizers: Additives like polyols (e.g., pentaerythritol) or β-diketones can chelate the reactive zinc chloride, preventing catastrophic degradation.[1]

  • Control Processing Parameters: Reduce screw speeds to minimize shear-induced degradation and ensure the processing temperature is within the recommended range for your PVC grade.[1][2]

  • Ensure Material is Dry: Use pre-dried PVC resin and stabilizers to minimize moisture content.

Q2: What is the primary mechanism of a Ca/Zn stearate system in stabilizing PVC?

A2: The Ca/Zn stearate system works through a synergistic mechanism:

  • Substitution of Labile Chlorine: Zinc stearate (ZnSt₂) is highly effective at replacing unstable, labile chlorine atoms on the PVC chain.[3] This is the primary defense against the initiation of "unzipping" dehydrochlorination.[4]

  • HCl Scavenging: Both calcium stearate (CaSt₂) and zinc stearate absorb and neutralize the hydrogen chloride (HCl) gas that is released during PVC degradation, preventing it from catalyzing further breakdown.[5]

  • Regeneration Cycle: The zinc chloride (ZnCl₂) formed during the stabilization reaction is a potent degradation catalyst. Calcium stearate reacts with ZnCl₂ to form calcium chloride (CaCl₂), which is a less aggressive Lewis acid, and in the process, regenerates the active zinc stearate.[1][3] This cycle provides long-term stability.

Q3: Can Ca/Zn stearates be used with other polymer additives?

A3: Yes, but interactions must be considered. Ca/Zn stearates are often part of a "one-pack" stabilizer system that includes lubricants and co-stabilizers.[6] They can be used with antioxidants, such as phosphites, which can improve thermal stability by reacting with metal chlorides and inhibiting their catalytic effect.[5] However, interactions can be complex and may sometimes reduce the effectiveness of certain additives, so formulation-specific testing is crucial.[1]

Q4: My final product has reduced mechanical properties after adding the Ca/Zn stabilizer. Why?

A4: While primarily thermal stabilizers, metallic stearates also function as lubricants. At higher concentrations, they can sometimes act as stress concentrators or interfere with polymer-filler interactions, which can lead to a reduction in properties like tensile or flexural strength.[1] It is essential to evaluate the concentration carefully, starting with a lower amount (e.g., 0.2% to 1.5% by weight in PVC) and increasing it gradually while monitoring mechanical performance.[1]

Quantitative Data on Stabilizer Performance

The effectiveness of a Ca/Zn stearate system is highly dependent on the ratio and concentration. The following table summarizes typical performance indicators based on formulation changes.

Formulation IDStabilizer System (per 100 phr PVC)CaSt₂:ZnSt₂ RatioThermal Stability Time (mins at 200°C)Onset of Degradation (TGA, °C)Observations
PVC-BlankNoneN/A< 10~260Rapid discoloration and degradation.
PVC-Zn1.5 phr ZnSt₂0:1~15~265Good initial color, but suffers from "zinc burning" and rapid failure.[1]
PVC-Ca1.5 phr CaSt₂1:0~30~270Poor initial color but provides moderate long-term stability.[7]
PVC-CaZn-11.5 phr CaSt₂/ZnSt₂2:1~65~280Good balance of initial color and long-term stability.[1]
PVC-CaZn-21.5 phr CaSt₂/ZnSt₂ + 0.5 phr Polyol2:1> 80~285Enhanced long-term stability due to co-stabilizer chelating ZnCl₂.[1]

Note: Values are illustrative and can vary significantly based on the specific grade of PVC, processing conditions, and other additives present.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability via Static Oven Aging

Objective: To assess the long-term thermal stability of PVC compounds by observing color change over time at a constant elevated temperature.

Methodology:

  • Sample Preparation: Prepare PVC dry blends using a high-speed mixer. Ensure all components, including PVC resin, plasticizer, and the stabilizer system, are accurately weighed.

  • Milling & Pressing: Compound the dry blend on a two-roll mill at a set temperature (e.g., 170°C) for a specified time (e.g., 5 minutes) to form a homogenous sheet.

  • Sample Cutting: Cut the milled sheet into uniform small samples (e.g., 1x1 cm).

  • Oven Aging: Place the samples on a tray in a forced-air oven set to the test temperature (e.g., 200°C).

  • Observation: Remove samples at regular intervals (e.g., every 10 minutes) and mount them on a display card. Record the time at which significant discoloration (yellowing, browning, blackening) occurs. This time is the measure of static thermal stability.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation and quantify weight loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compounded polymer sample into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (typically nitrogen to measure thermal stability, or air for thermo-oxidative stability) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The TGA curve plots weight loss versus temperature. The onset of degradation is typically determined as the temperature at which 5% weight loss occurs (T₅). A higher onset temperature indicates better thermal stability.[2][8]

Visualizations

Troubleshooting Workflow for PVC Thermal Degradation

TroubleshootingWorkflow problem problem check check cause cause solution solution start Problem: Early Discoloration / Degradation check_ratio Is Ca/Zn Ratio Optimized? (e.g., 2:1 to 3:1) start->check_ratio check_temp Are Processing Temp. & Shear Within Limits? start->check_temp check_costab Are Co-stabilizers (e.g., Polyols) Present? start->check_costab check_ratio->check_temp Yes cause_burn Cause: 'Zinc Burning' due to excess ZnCl₂ check_ratio->cause_burn No check_temp->check_costab Yes cause_shear Cause: Shear-induced Degradation check_temp->cause_shear No cause_no_chelate Cause: No agent to chelate reactive ZnCl₂ check_costab->cause_no_chelate No sol_ratio Adjust Ca/Zn Ratio cause_burn->sol_ratio sol_temp Reduce Temp./ Screw Speed cause_shear->sol_temp sol_costab Incorporate Co-stabilizer cause_no_chelate->sol_costab

Caption: Troubleshooting workflow for PVC thermal stability issues.

Synergistic Stabilization Mechanism of Ca/Zn Stearates

StabilizationMechanism pvc PVC Chain (-CH₂-CHCl-)n hcl HCl pvc->hcl Degradation znst2 Zinc Stearate (ZnSt₂) zncl2 Zinc Chloride (ZnCl₂) - Catalyst znst2->zncl2 Forms stable_pvc Stabilized PVC znst2->stable_pvc Replaces Labile Cl cast2 Calcium Stearate (CaSt₂) cast2->znst2 Regenerates cast2->zncl2 Reacts with cacl2 Calcium Chloride (CaCl₂) - Stable cast2->cacl2 Forms hcl->znst2 Neutralization zncl2->pvc Catalyzes Degradation

Caption: Synergistic cycle of PVC stabilization by Ca/Zn stearates.

References

Technical Support Center: Large-Scale Production of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem ID Observed Problem Potential Cause(s) Recommended Solution(s)
SYN-01 Low Yield in Hydrogenation Step 1. Catalyst poisoning or deactivation. 2. Incomplete reaction due to insufficient hydrogen pressure or reaction time. 3. Sub-optimal reaction temperature.1. Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst (e.g., Rhodium/Silicon dioxide). 2. Increase hydrogen pressure to the recommended level (e.g., 5 MPa) and monitor the reaction progress by GC until the starting material is consumed.[1] 3. Optimize the reaction temperature; a typical range is around 80°C.[1]
PUR-01 Low Purity of Final Product (High Isomer Content) 1. Inefficient separation of cis and trans isomers. 2. Inadequate recrystallization procedure.1. The desired trans,trans isomer requires careful separation. Multiple recrystallizations are often necessary. 2. Select an appropriate solvent for recrystallization (e.g., ethanol or heptane) and optimize the cooling rate to promote the formation of pure crystals.[1][2]
QC-01 Inconsistent GC Analysis Results 1. Improper sample preparation. 2. Non-optimized GC method (e.g., column, temperature program).1. Ensure the sample is fully dissolved in a suitable solvent before injection. 2. Use a suitable capillary column (e.g., HP-5) and develop a temperature program that provides baseline separation of all isomers and potential impurities.
SYN-02 Presence of Ketone Impurity in Final Product 1. Incomplete reduction of the ketone intermediate (4-(4'-propylcyclohexyl)cyclohexanone). 2. Oxidation of the alcohol product during workup or storage.1. Extend the reaction time or increase the amount of reducing agent during the reduction step. 2. Ensure an inert atmosphere (e.g., nitrogen) during workup and store the final product in a cool, dark place.
PUR-02 Product is an Oil or Fails to Crystallize 1. High levels of impurities, particularly the cis-isomer, are depressing the melting point. 2. Residual solvent in the product.1. Purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale?

A1: A common industrial synthesis starts with biphenyl, which undergoes a series of reactions including Friedel-Crafts acylation, alkylation, reduction, and oxidation to form 4-(4'-propylbiphenyl)phenol. This intermediate is then catalytically hydrogenated to produce a mixture of cis and trans isomers of 4-(4'-propylcyclohexyl)cyclohexanol.[1] The final and critical step is the purification of this mixture to isolate the desired trans,trans isomer.

Q2: How can I effectively separate the trans,trans isomer from the other stereoisomers?

A2: Fractional recrystallization is the most common and effective method for isomer separation on a large scale.[3][4] The choice of solvent is critical; ethanol has been shown to be effective.[1] The trans,trans isomer is typically less soluble and will crystallize out of the solution upon cooling, while the cis isomers remain in the mother liquor. Several recrystallization cycles may be required to achieve high isomeric purity (>98%).

Q3: What analytical techniques are recommended for quality control?

A3: Gas Chromatography (GC) is the primary analytical method for assessing the purity of this compound and quantifying the isomeric ratio.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation of the final product and key intermediates.

Q4: What are the key safety precautions to consider during production?

A4: The catalytic hydrogenation step involves flammable hydrogen gas under high pressure and should be conducted in a suitable high-pressure reactor with appropriate safety measures.[1] Many of the reagents and solvents used in the synthesis are flammable and/or toxic, so proper personal protective equipment (PPE) should be worn, and all operations should be performed in a well-ventilated area or fume hood.

Q5: What are the expected yields for the synthesis of this compound?

A5: The overall yield can vary depending on the specific synthetic route and optimization of each step. For the hydrogenation of 4-(4'-propylbiphenyl)phenol and subsequent recrystallization, a yield of around 82.5% with a purity of 99.5% has been reported in patent literature.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(4'-Propylbiphenyl)phenol

This protocol describes the conversion of 4-(4'-propylbiphenyl)phenol to a mixture of 4-(4'-propylcyclohexyl)cyclohexanol isomers.

Materials:

  • 4-(4'-Propylbiphenyl)phenol

  • Rhodium on silicon dioxide catalyst

  • Ethanol

  • High-pressure reactor

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge the high-pressure reactor with 4-(4'-propylbiphenyl)phenol (e.g., 0.5 mol), rhodium/silicon dioxide catalyst, and ethanol (e.g., 300 mL).[1]

  • Seal the reactor and purge the system with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to 5 MPa.[1]

  • Heat the reactor to 80°C while stirring.[1]

  • Maintain these conditions for approximately 5 hours, monitoring the reaction progress by taking aliquots and analyzing them by GC.[1]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the ethanol from the filtrate by rotary evaporation to obtain the crude product as a white-like solid.

Protocol 2: Purification by Recrystallization

This protocol outlines the purification of the crude 4-(4'-propylcyclohexyl)cyclohexanol to enrich the trans,trans isomer.

Materials:

  • Crude 4-(4'-propylcyclohexyl)cyclohexanol

  • Ethanol

  • Crystallization vessel with a stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Transfer the crude solid product to the crystallization vessel.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly cool the solution while stirring to induce crystallization. A controlled cooling rate is crucial for obtaining high purity crystals.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum to obtain the purified this compound.

  • Analyze the purity and isomeric ratio of the dried product by GC. Repeat the recrystallization process if the desired purity is not achieved.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product Biphenyl Biphenyl FriedelCrafts Friedel-Crafts Acylation & Alkylation Biphenyl->FriedelCrafts AcylChloride Acyl Chloride / Anhydride AcylChloride->FriedelCrafts Olefin Olefin Olefin->FriedelCrafts Reduction Reduction FriedelCrafts->Reduction Oxidation Oxidation Reduction->Oxidation Hydrogenation Catalytic Hydrogenation Oxidation->Hydrogenation Recrystallization Recrystallization Hydrogenation->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide start Low Purity Detected by GC check_isomers High content of cis-isomers? start->check_isomers check_ketone Presence of ketone impurity? check_isomers->check_ketone No solution_recrystallize Optimize recrystallization: - Check solvent - Control cooling rate - Perform multiple recrystallizations check_isomers->solution_recrystallize Yes solution_reduction Review reduction step: - Increase reaction time - Check reducing agent activity check_ketone->solution_reduction Yes end_ok Purity Acceptable check_ketone->end_ok No solution_recrystallize->check_ketone solution_chromatography Consider column chromatography for pre-purification solution_recrystallize->solution_chromatography solution_reduction->end_ok

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Controlling Stereochemistry in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereochemical control in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control stereoselectivity in a chemical reaction?

Stereoselectivity, the preferential formation of one stereoisomer over another, is governed by a combination of steric, electronic, and conformational effects.[1] Key factors include:

  • Steric Hindrance: Repulsive interactions between bulky groups can block a reagent's approach to one face of a molecule, favoring reaction at the less hindered face.[1][2]

  • Stereoelectronic Effects: Orbital interactions that stabilize one transition state over another can direct the stereochemical outcome.[1]

  • Conformational Effects: The relative populations of different ground-state conformers of the substrate can influence which diastereomeric transition state is more easily accessible.[1]

  • Reaction Temperature: Lower temperatures generally increase selectivity by amplifying the energy difference between competing diastereomeric transition states.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry.[2]

  • Catalyst/Reagent: The choice of chiral catalyst, auxiliary, or reagent is often the most critical factor in achieving high enantioselectivity or diastereoselectivity.[2]

Q2: What is the difference between enantioselectivity and diastereoselectivity?

Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image, resulting in an enantiomeric excess (ee).[1] Diastereoselectivity, on the other hand, is the preferential formation of one diastereomer over other possible diastereomers, leading to a diastereomeric excess (de).[1]

Q3: My reaction is producing a nearly racemic mixture. What are the first troubleshooting steps?

A racemic or near-racemic mixture indicates a lack of effective stereocontrol. The initial steps to troubleshoot this issue are:

  • Verify the Chiral Source: Ensure the chiral catalyst, ligand, or auxiliary is of the correct enantiomeric purity and has not racemized.

  • Check for Background Reactions: An uncatalyzed, non-selective reaction may be competing with the desired stereoselective pathway.[2] Consider lowering the reaction temperature to slow down the uncatalyzed reaction.[2]

  • Confirm Reagent Purity: Impurities in starting materials or reagents can sometimes interfere with the catalyst or reaction pathway.

  • Review Reaction Conditions: Ensure the temperature, concentration, and solvent are optimal for the desired stereoselective transformation.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Symptom: The aldol reaction yields a mixture of syn and anti diastereomers with a low diastereomeric ratio (d.r.).

Possible Causes and Solutions:

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is a primary determinant of the diastereoselectivity of the aldol reaction. The method of enolate formation (base, solvent, additives) directly influences this geometry.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can all impact the diastereoselectivity.

  • Steric Effects: The steric bulk of the substituents on the enolate and the aldehyde can influence the facial selectivity of the reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Diastereoselectivity in Aldol Reactions start Low d.r. in Aldol Reaction q1 Verify Enolate Formation Method start->q1 q2 Optimize Reaction Temperature q1->q2 If enolate formation is correct q3 Screen Solvents q2->q3 If temperature optimization is insufficient q4 Evaluate Lewis Acid/Additives q3->q4 If solvent screen is ineffective solution Improved Diastereoselectivity q4->solution Identify optimal conditions

Troubleshooting workflow for low diastereoselectivity.

Data Presentation: Effect of Reaction Conditions on Diastereoselectivity in an Aldol Reaction

EntryBaseLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1LDANoneTHF-7830:70
2LDAZnCl₂THF-78>95:5
3KHMDSNoneToluene-7885:15
4LDANoneTHF050:50

Note: This is example data and actual results will vary depending on the specific substrates.

Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation

Symptom: The asymmetric hydrogenation of a prochiral ketone or olefin results in a low enantiomeric excess (% ee).

Possible Causes and Solutions:

  • Ineffective Chiral Ligand: The choice of chiral ligand is paramount. The steric and electronic properties of the ligand must be well-matched to the substrate.

  • Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, water) can deactivate the catalyst.

  • Suboptimal Hydrogen Pressure: The pressure of hydrogen gas can influence the rate and selectivity of the reaction.

  • Incorrect Solvent Choice: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Enantioselectivity in Asymmetric Hydrogenation start Low % ee in Hydrogenation q1 Screen Chiral Ligands start->q1 q2 Purify Substrate and Solvent q1->q2 If ligand screen is ineffective q3 Optimize H₂ Pressure q2->q3 If purity is confirmed q4 Screen Solvents q3->q4 If pressure optimization is insufficient solution Improved Enantioselectivity q4->solution Identify optimal conditions

Troubleshooting workflow for low enantioselectivity.

Data Presentation: Effect of Chiral Ligand and Solvent on Enantioselectivity in the Asymmetric Hydrogenation of Acetophenone

EntryCatalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Enantiomeric Excess (% ee)
1[RuCl₂(p-cymene)]₂(R)-BINAPMeOH1095
2[RuCl₂(p-cymene)]₂(R)-Tol-BINAPMeOH1098
3[RuCl₂(p-cymene)]₂(R)-BINAPTHF1085
4[Ir(COD)Cl]₂(R,R)-f-spiroPhosCH₂Cl₂5099

Note: This is example data and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Mukaiyama Aldol Reaction

This protocol describes a general procedure for the diastereoselective Mukaiyama aldol reaction between a silyl enol ether and an aldehyde, catalyzed by a Lewis acid.

Materials:

  • Silyl enol ether (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid solution dropwise to the stirred solution.

  • After stirring for 15 minutes, add a solution of the silyl enol ether in anhydrous CH₂Cl₂ dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol provides a general method for the enantioselective epoxidation of a prochiral allylic alcohol.[1]

Materials:

  • Allylic alcohol (1.0 mmol)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (0.05 mmol)

  • L-(+)-Diethyl tartrate (DET) or D-(-)-Diethyl tartrate (0.06 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH) (5.5 M in decane, 2.0 mmol)

  • Activated 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • 10% aqueous NaOH solution saturated with NaCl

Procedure:

  • To a flame-dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add anhydrous CH₂Cl₂.

  • Cool the flask to -20 °C.

  • Add the chiral tartrate (L-(+)-DET for epoxidation from the bottom face, D-(-)-DET for the top face).

  • Add the titanium(IV) isopropoxide dropwise and stir for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add the allylic alcohol to the catalyst solution.

  • Add the tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, add 10% aqueous NaOH solution saturated with NaCl and stir vigorously for 1 hour at 0 °C.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

Technical Support Center: Identification and Removal of Common Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in pharmaceutical substances and research samples?

Impurities are unwanted chemicals that can be introduced at various stages of synthesis, manufacturing, and storage.[1] They can be broadly categorized based on their origin:

  • Raw Materials: Impurities present in starting materials or reagents can be carried through the manufacturing process and contaminate the final product.[1][2]

  • Synthesis Process: The synthesis itself can generate impurities through side reactions (byproducts), incomplete reactions (intermediates), or from the chemicals used, such as reagents and catalysts.[3]

  • Degradation: The final product or intermediates can degrade over time due to exposure to light, heat, moisture, or reaction with excipients, forming degradation products.[4]

  • Manufacturing Process: Contaminants can be introduced from equipment (leaching of metals), the environment (dust, microbes), or cross-contamination between production batches.[4]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed are a common type of impurity.[3]

Q2: What are the main types of impurities I should be aware of?

Impurities are generally classified into three main categories:

  • Organic Impurities: These are often process-related or drug-related. They can include starting materials, byproducts, intermediates, degradation products, reagents, and catalysts. Organic volatile impurities, such as residual solvents, are also a major subset.[4]

  • Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals or other residual metals from equipment, inorganic salts, and filter aids like charcoal.[3]

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[3] Their presence can impact the crystalline structure, dissolution rate, and other physical properties of the drug substance.[4]

Troubleshooting Guides

Problem: An unexpected peak has appeared in my HPLC chromatogram.

This is a common issue indicating the presence of a potential impurity. The following guide provides a systematic approach to identify and address it.

Q1: What are the first steps to characterize an unknown peak?

  • Verify System Suitability: Ensure the chromatography system is performing correctly by checking the results for your standards and controls.

  • Assess Peak Characteristics: Analyze the peak's retention time, shape, and area. Is it consistent across multiple runs?

  • Review the Process: Consider any recent changes in the synthesis, purification, or storage conditions, as these could be the source of the new impurity.[5]

Q2: Which analytical techniques should I use for structural identification?

A combination of chromatographic and spectroscopic techniques is typically required for definitive identification.[6] This is often referred to as a hyphenated technique.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful first-line tool. It separates the impurity from the main compound and provides its molecular weight, which is crucial for identification.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is essential for elucidating the precise chemical structure of an unknown compound.[7] If the impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), 1H and 13C NMR can provide definitive structural information.[8]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal technique for identifying volatile or semi-volatile impurities, such as residual solvents.[7][9]

Problem: I have identified an impurity. How do I choose the best method to remove it?

The choice of purification method depends on the nature of the impurity, its concentration, and its physical and chemical properties relative to your compound of interest.

Q1: My impurity has a very different solubility profile from my desired compound. What should I do?

Crystallization is an effective technique in this scenario, especially if the impurity is present in a small quantity (e.g., less than 5 mol%).[10]

  • For more soluble impurities: Dissolve the impure solid in a minimum amount of hot solvent. Upon cooling, the desired, less soluble compound will crystallize out, leaving the impurity dissolved in the solvent (mother liquor).[10]

  • For less soluble impurities: Dissolve the impure solid in the minimum amount of hot solvent required to dissolve the desired compound. The impurity will remain as a solid and can be removed by hot filtration before allowing the desired compound to crystallize.[10]

Q2: The impurity is structurally very similar to my target compound. What is the best approach?

Chromatography offers the highest resolution for separating closely related compounds.

  • Column Chromatography: A standard and scalable method for purification. Success depends on finding a solvent system that provides good separation on a stationary phase (e.g., silica gel).[11][12]

  • Preparative HPLC: Offers higher separation efficiency than standard column chromatography and is suitable for isolating pure compounds for use as reference standards or for further analysis.[8]

  • Orthogonal Chromatography: If one chromatographic method fails to provide adequate separation, changing a key parameter (like the stationary phase or solvent system) can often resolve the co-eluting compounds.[13]

Q3: How can I remove trace amounts of reagents or metal catalysts?

Scavenger resins are an excellent choice. These are solid supports (like silica) with functional groups that selectively bind to specific types of impurities.[12]

  • Direct Scavenging: The scavenger resin is added directly to the reaction mixture. It binds the impurity, and the resin-impurity complex is then simply filtered off.[12]

  • Catch and Release: The crude product is passed through a cartridge packed with the scavenger resin. The target compound is selectively trapped, impurities are washed away, and the pure compound is then eluted.[12]

Data Presentation: Comparison of Analytical and Purification Techniques

Table 1: Common Analytical Techniques for Impurity Profiling

TechniquePrinciplePrimary Use Case
HPLC / UPLC Differential partitioning of components between a liquid mobile phase and a solid stationary phase.Gold standard for separating and quantifying non-volatile and semi-volatile impurities.[9]
GC Separation of components based on their volatility and interaction with a stationary phase.Ideal for analyzing volatile organic impurities, such as residual solvents.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides molecular weight and structural details of unknown impurities, often coupled with LC or GC.[9]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information for the definitive structural elucidation of organic molecules.[6]
ICP-MS An ionization source coupled with mass spectrometry.Highly sensitive technique for detecting and quantifying elemental (metallic) impurities.[9]

Table 2: Common Impurity Removal Techniques

TechniquePrincipleBest Suited For
Crystallization Difference in solubility between the compound and impurity in a given solvent.Removing small quantities of impurities with different solubility profiles.[10]
Chromatography Differential partitioning of components between a mobile and stationary phase.Separating structurally similar compounds or complex mixtures.[13]
Extraction Differential solubility of components in two immiscible liquid phases.Separating compounds based on their polarity or acid/base properties.
Scavenging Specific chemical binding of an impurity to a functionalized solid support.Removing specific classes of impurities, such as excess reagents or metal catalysts.[12]
Filtration Physical separation of solids from liquids or gases by passing them through a porous medium.Removing insoluble particulate impurities.[10]
Dialysis / Desalting Separation of molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.Removing salts and other low molecular weight contaminants.

Experimental Protocols

Protocol 1: General Workflow for Impurity Identification by HPLC-MS

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent compatible with the mobile phase to a known concentration. Filter the sample if it contains particulates.

  • Method Development (HPLC):

    • Select an appropriate column (e.g., C18 for reverse-phase) and mobile phase.

    • Develop a gradient elution method to ensure separation of the impurity from the main peak and other components.

    • Optimize parameters such as flow rate, column temperature, and injection volume.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer.

    • Select an appropriate ionization mode (e.g., ESI, APCI) that is suitable for the analyte.

    • Acquire data in full scan mode to determine the molecular weights of all eluting peaks.

    • Perform fragmentation (MS/MS) analysis on the impurity peak to obtain structural information.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Analyze the mass spectrum of the unknown peak to determine its molecular weight.

    • Use the fragmentation pattern and accurate mass data (if using HRMS) to propose a chemical structure.

Protocol 2: General Workflow for Purification by Column Chromatography

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation between the desired compound and the impurity (ideally, a difference in Rf values of >0.2).

  • Column Packing:

    • Select a column of appropriate size for the amount of sample.

    • Pack the column with the chosen stationary phase (e.g., silica gel) using the selected eluent, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimum amount of the eluent or a weaker solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. A gradient of increasing solvent polarity can be used to elute compounds with different polarities.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.

Visualizations

Impurity_Sources cluster_sources Sources of Impurity cluster_types Types of Impurity Raw Materials Raw Materials Organic Organic Raw Materials->Organic Starting Materials Inorganic Inorganic Raw Materials->Inorganic Catalysts Synthesis Synthesis Synthesis->Organic Byproducts, Intermediates Residual Solvents Residual Solvents Synthesis->Residual Solvents Manufacturing & Storage Manufacturing & Storage Manufacturing & Storage->Organic Degradants Manufacturing & Storage->Inorganic Leachables (Metals)

Caption: Relationship between impurity sources and types.

Troubleshooting_Workflow Start Start Peak Unexpected Peak in HPLC Start->Peak Check Process Changed? Peak->Check Identify Identify Source of Change Check->Identify Yes LCMS LC-MS Analysis (Molecular Weight) Check->LCMS No Identify->LCMS Structure Isolate & Perform NMR Analysis LCMS->Structure FinalID Impurity Structure Identified Structure->FinalID No No Yes Yes

Caption: Logic diagram for troubleshooting an unknown impurity.

Crystallization_Workflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Insoluble Impurity Present? Dissolve->Filter HotFilter Hot Filtration (Remove Impurity) Filter->HotFilter Yes Cool Cool Solution Slowly to Crystallize Filter->Cool No HotFilter->Cool SuctionFilter Collect Crystals via Suction Filtration Cool->SuctionFilter Wash Wash Crystals with Cold Solvent SuctionFilter->Wash Dry Dry Pure Crystals Wash->Dry End Pure Compound Dry->End

Caption: Experimental workflow for purification by crystallization.

References

Technical Support Center: Resolving Solubility Problems in Specific Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing solubility?

A1: The primary principle is "like dissolves like," which means that substances with similar polarities are more likely to be soluble in each other.[1][2] Polar compounds, which often contain functional groups capable of hydrogen bonding like alcohols (-OH) and amines (-NH2), tend to dissolve in polar solvents such as water or ethanol.[1] Conversely, non-polar compounds, which are typically rich in hydrocarbon content, dissolve well in non-polar solvents like hexane or toluene.[2][3]

Q2: What are the key factors that influence the solubility of a compound?

A2: Several factors can significantly impact a compound's solubility:

  • pH: For compounds with ionizable groups (e.g., carboxylic acids, amines), the pH of the solution is critical. Adjusting the pH can convert a poorly soluble neutral compound into a more soluble ionic salt.[4][5] For instance, weakly acidic drugs become more soluble in alkaline media, and basic compounds dissolve better in acidic solutions.[4]

  • Temperature: For most solid solutes, solubility increases as the temperature rises because the dissolution process is often endothermic (absorbs heat).[6][7]

  • Particle Size: Decreasing the particle size of a solid increases its surface-area-to-volume ratio.[4] This larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[4][8]

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can decrease the overall polarity of an aqueous system, thereby increasing the solubility of hydrophobic compounds.[9][10]

Q3: What is a co-solvent and how does it work?

A3: A co-solvent is a water-miscible organic solvent added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[9][11] Co-solvents work by reducing the interfacial tension between an aqueous solution and a hydrophobic solute.[8][12] They possess both hydrophilic regions that are compatible with water and hydrophobic regions that can interact with the non-polar solute, effectively making the solute more compatible with the aqueous environment.[]

Q4: When should I consider using a phase-transfer catalyst?

A4: A phase-transfer catalyst (PTC) is beneficial for reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase.[14][15] If you have an ionic reactant (like a salt) in the aqueous phase and an organic substrate in the organic phase, a PTC can shuttle the ionic reactant across the phase boundary to allow the reaction to proceed.[15][16]

Q5: How can sonication improve solubility?

A5: Sonication, or ultrasonication, uses high-frequency sound waves to agitate a sample.[17][18] This process creates acoustic cavitation—the rapid formation and collapse of tiny bubbles—which generates intense mechanical forces.[19] These forces can break down intermolecular interactions and reduce the particle size of solids, increasing the surface area available for dissolution and thereby enhancing solubility.[17][20]

Troubleshooting Guide

This guide provides solutions to specific solubility problems you might encounter during your experiments.

Issue 1: Starting material is not dissolving in the chosen solvent.

  • Possible Cause: The polarity of the solvent does not match the polarity of your starting material, or the concentration exceeds its intrinsic solubility.[5][21]

  • Solution:

    • Solvent Screening: Consult a solvent polarity chart and choose a solvent that more closely matches the polarity of your starting material.[21] For non-polar compounds, try solvents like hexane or toluene; for polar compounds, consider more polar organic solvents like ethanol, DMSO, or acetonitrile.[2][3]

    • Use a Co-solvent: If using an aqueous system, gradually add a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 to decrease the polarity of the solvent mixture.[][21]

    • Particle Size Reduction: If the starting material is a solid, reduce its particle size through grinding or micronization to increase the surface area and dissolution rate.[4][21]

    • Apply Heat: Gently warming the mixture can increase the solubility of many compounds.[6] For more significant enhancement, microwave irradiation can be used to rapidly heat the sample volumetrically.[22]

Issue 2: Reactants are in two separate, immiscible liquid phases (e.g., aqueous and organic).

  • Possible Cause: The reactants have vastly different polarities, preventing them from mixing and reacting efficiently.

  • Solution:

    • Introduce a Phase-Transfer Catalyst (PTC): A PTC can transport a reactant from one phase to another to facilitate the reaction.[14] Quaternary ammonium salts and phosphonium salts are common PTCs that work by forming a lipophilic ion pair with an aqueous anion, allowing it to move into the organic phase to react.[15][16]

Diagram: Workflow for Troubleshooting Poor Solubility

G cluster_start Initial Observation cluster_screening Initial Steps cluster_advanced Advanced Techniques cluster_end Outcome start Poor Solubility Observed solvent Screen Solvents (Like Dissolves Like) start->solvent particlesize Reduce Particle Size (Grind/Micronize) start->particlesize heat Apply Gentle Heat start->heat ptc Use Phase-Transfer Catalyst (for immiscible reactants) start->ptc If reactants are immiscible cosolvent Use Co-Solvent System solvent->cosolvent If single solvent fails ph Adjust pH (for ionizable compounds) solvent->ph If applicable sonication Apply Sonication particlesize->sonication For faster dissolution end Solubility Achieved heat->end If successful cosolvent->end ph->end sonication->end ptc->end

Caption: A logical workflow for addressing poor solubility issues in experiments.

Issue 3: Reaction is slow or incomplete, even though the starting material seems to have dissolved.

  • Possible Cause: The concentration of the dissolved reactant is too low to allow for an efficient reaction rate. The system may be at its saturation point, but this concentration is insufficient.

  • Solution:

    • Increase Solvent Volume: The simplest approach is to increase the amount of solvent to dissolve more solute. However, this may not be practical for large-scale reactions.[21]

    • Enhance Solubility Further: Employ more advanced techniques to increase the saturation solubility.

      • Microwave Irradiation: This technique can superheat the solvent above its boiling point in a sealed vessel, which can dramatically increase solubility and reaction rates.[22][23] Microwave energy can also be absorbed directly by polar reactants, leading to localized heating that accelerates the reaction.[22][24]

      • Co-solvent Optimization: Systematically test different co-solvents and their ratios to find the optimal system that maximizes the solubility of your reactant.

Issue 4: Product precipitates out of the reaction mixture during the reaction or upon cooling.

  • Possible Cause: The product has lower solubility in the reaction medium than the starting materials, or the solubility is highly temperature-dependent.

  • Solution:

    • Maintain Higher Temperature: If the product is soluble at the reaction temperature but precipitates upon cooling, try to maintain the heat throughout the workup process or perform a hot filtration.

    • Change the Solvent System: If precipitation occurs during the reaction, the solvent system may be inappropriate for the product. Consider a solvent or co-solvent system in which both the reactants and the product are sufficiently soluble.[21]

    • Perform a Solvent Shift: If the product needs to be isolated, this precipitation can be advantageous. Once the reaction is complete, you can intentionally cool the mixture or add an "anti-solvent" (a solvent in which the product is insoluble) to induce crystallization and facilitate isolation.[25]

Quantitative Data Summary

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventProperties & Use CasesTypical Concentration (% v/v)
Ethanol A common, relatively non-toxic alcohol used to dissolve a wide range of non-polar compounds.[]5 - 20%
Propylene Glycol Often used in pharmaceutical formulations; good for compounds with intermediate polarity.[8][12]10 - 40%
Polyethylene Glycol (PEG 400) A polymer with low toxicity, effective for a variety of hydrophobic drugs.[]10 - 50%
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent, capable of dissolving many poorly soluble compounds. Use with caution due to its ability to penetrate skin.[2][]1 - 10%
Glycerin A viscous, non-toxic co-solvent often used in oral and topical formulations.[12][]10 - 30%

Key Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Initial Dissolution: Attempt to dissolve the poorly soluble compound in the primary solvent (e.g., water or an aqueous buffer).[21]

  • Co-solvent Addition: While vigorously stirring the mixture, gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise.[21]

  • Observation: Continue adding the co-solvent until the compound is fully dissolved. Note the final volume percentage of the co-solvent required.

  • Caution: Be aware that adding too much co-solvent can sometimes cause the compound to precipitate if the solvent system becomes too non-polar. Also, consider the potential toxicity and stability issues associated with the chosen co-solvent.[12]

Diagram: Mechanism of Co-solvency

G cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition Insoluble Compound Insoluble Compound H2O_1 H₂O H2O_2 H₂O Compound Drug H2O_3 H₂O CoSolvent Co-S H2O_3->CoSolvent Compound_sol Drug H2O_3->Compound_sol Reduced Repulsion CoSolvent->Compound_sol Hydrophobic Interaction

Caption: Co-solvents reduce water's polarity, enabling dissolution of hydrophobic drugs.

Protocol 2: Using Sonication to Aid Dissolution
  • Preparation: Weigh the desired amount of the solid starting material and place it in a suitable reaction vessel.[21]

  • Solvent Addition: Add the chosen solvent to the vessel.

  • Sonication: Place the vessel into an ultrasonic bath or, for more direct energy, immerse an ultrasonic probe into the mixture.[21]

  • Operation: Turn on the sonicator. The optimal duration and power setting will depend on the specific material, solvent, and volume.[21]

  • Monitoring: Visually monitor the dissolution. Continue sonication until the solid is fully dissolved or until no further change is observed. For sensitive compounds, monitor the temperature of the bath/vessel to avoid degradation.

Protocol 3: General Procedure for Phase-Transfer Catalysis
  • Setup: Combine the organic substrate in a non-polar organic solvent and the ionic reactant in an aqueous solution in a reaction flask. The two phases will be immiscible.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Stir the biphasic mixture vigorously. The vigorous stirring is crucial to maximize the interfacial surface area where the catalyst can transport the reactant.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).

  • Workup: Once the reaction is complete, stop the stirring and allow the layers to separate. The product can then be isolated from the organic layer.

Diagram: Mechanism of Phase-Transfer Catalysis (PTC)

G cluster_phases Biphasic System cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_catalyst Catalyst Cycle RX R-X (Substrate) RZ R-Z (Product) RX->RZ Reaction QX Q⁺X⁻ RZ->QX Catalyst Regeneration NaZ Na⁺Z⁻ (Reactant) QZ Q⁺Z⁻ NaZ->QZ Ion Exchange at Interface QZ->RX Moves to Organic Phase QX->NaZ Returns to Aqueous Phase

Caption: A PTC shuttles an aqueous reactant (Z⁻) into an organic phase to react.

References

Best practices for handling and storing trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS No. 82832-72-2), a key intermediate in the synthesis of high-performance liquid crystal materials.[1] It is intended for researchers, scientists, and drug development professionals.

Compound Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC15H28O[2][3]
Molecular Weight224.38 g/mol [2]
Melting Point124.0 °C - 126.0 °C[4]
Purity>98.0% (GC)[3]
Flash Point133.5 °C[5]
Refractive Index1.491[5]

Experimental Protocols

Protocol 1: Safe Handling of this compound

Objective: To outline the procedure for safely handling the compound to minimize exposure and contamination.

Materials:

  • This compound

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles[4]

  • Face shield (if there is a risk of splashing)[4]

  • Lab coat or protective clothing[4]

  • Dust respirator (if handling powder outside a fume hood)[4]

  • Chemical fume hood or well-ventilated area[4]

  • Spatula and weighing paper/container

  • Sealed waste container

Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Set up all necessary equipment within a chemical fume hood or a well-ventilated area.[4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of dust generation and you are not in a fume hood, a dust respirator is required.[4]

  • Handling:

    • Carefully open the container to avoid creating dust.

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.

    • Avoid creating dust during transfer.[4] If dust is generated, ensure it is contained within the fume hood.

    • Close the container tightly immediately after use.[4]

  • Cleaning:

    • Clean any spills immediately. For solid spills, sweep up the material, taking care not to disperse dust, and place it in a sealed container for disposal.[4]

    • Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials in the designated waste container.

  • Decontamination: After handling, remove gloves and wash hands thoroughly with soap and water.[4]

Protocol 2: Proper Storage of this compound

Objective: To detail the correct storage conditions to maintain the compound's integrity and ensure safety.

Procedure:

  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[4][6]

  • Location: Store the container in a cool, dry, and dark place.[4] The storage area should be well-ventilated.[6][7]

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[4][7]

  • Labeling: Ensure the container is clearly labeled with the compound's name and any relevant hazard warnings.

  • Inventory: Maintain an inventory of the compound, including the date received and the amount remaining.

Troubleshooting and FAQs

Q1: The compound has changed color from white to a yellowish tint. Is it still usable?

A1: A slight yellowish tint may not necessarily indicate decomposition, as some sources describe the appearance as "White to Light yellow powder to crystal". However, a significant color change could suggest impurity or degradation. It is recommended to verify the purity of the compound using an appropriate analytical method (e.g., GC) before use. To prevent color change, always store the compound in a cool, dark place, and tightly sealed to protect it from light and air.[4]

Q2: I've noticed the powder has become clumpy. What could be the cause and what should I do?

A2: Clumping is likely due to moisture absorption. While the provided SDS for the specific compound does not mention hygroscopicity, related compounds can be hygroscopic.[8] Ensure the container is always tightly sealed after use and stored in a dry environment.[4][6] If the material is clumpy but otherwise appears pure, it may still be usable depending on the experiment's sensitivity to moisture. For applications requiring anhydrous conditions, the material may need to be dried under vacuum, though specific drying procedures for this compound are not detailed in the available literature.

Q3: What are the initial first aid steps in case of accidental exposure?

A3:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[4] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes.[4] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[4] If eye irritation persists, get medical advice.[4]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, seek medical advice.[4]

  • Ingestion: Rinse the mouth with water and seek medical attention if you feel unwell.[4]

Q4: How should I dispose of waste material?

A4: Adhered or collected waste material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[4] Collect the waste in a sealed, airtight container.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Set up in a well-ventilated area prep2 Don appropriate PPE prep1->prep2 handle1 Carefully open container prep2->handle1 handle2 Weigh the desired amount handle1->handle2 handle3 Tightly seal container handle2->handle3 clean1 Clean work area handle3->clean1 clean2 Dispose of waste properly clean1->clean2 clean3 Remove PPE and wash hands clean2->clean3

Caption: Experimental workflow for handling the compound.

troubleshooting_guide issue Encountered an issue? color_change Compound has changed color? issue->color_change Yes clumpy Compound is clumpy? issue->clumpy No solution_color Verify purity (e.g., GC). Store in a cool, dark place. color_change->solution_color exposure Accidental exposure? clumpy->exposure No solution_clumpy Ensure the container is tightly sealed. Store in a dry environment. clumpy->solution_clumpy Yes solution_exposure Follow first aid procedures. Seek medical attention if necessary. exposure->solution_exposure Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Mitigating Aspirin (Acetylsalicylic Acid) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the degradation of Aspirin (Acetylsalicylic Acid) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Aspirin degradation in my experiments?

A: The primary cause of Aspirin (acetylsalicylic acid, ASA) degradation is hydrolysis. In the presence of moisture, Aspirin's ester group is cleaved, breaking it down into salicylic acid and acetic acid.[1][2][3] This reaction is the most common reason for loss of compound integrity in experimental settings.

Q2: What does a faint vinegar-like smell from my solid Aspirin or solutions indicate?

A: A vinegar-like odor is a clear sign of Aspirin degradation.[1][2] The smell is caused by the formation of acetic acid, a byproduct of hydrolysis.[1] If this odor is present, your compound has been exposed to moisture and has started to decompose.

Q3: How do pH and temperature affect the stability of my Aspirin solution?

A: Both pH and temperature are critical factors.

  • pH: Aspirin is most stable in moderately acidic conditions (around pH 2.4).[1] Its degradation rate increases significantly in neutral, alkaline (pH > 7.4), and strongly acidic environments.[1]

  • Temperature: Higher temperatures dramatically accelerate hydrolysis. The degradation rate can increase more than fivefold when the temperature is raised from 22.5°C to 37°C.[2][4]

Q4: What are the ideal storage conditions for solid Aspirin and its solutions?

A: Storage conditions are critical for maintaining compound integrity.

  • Solid Aspirin: Store in a tightly sealed container in a dry, dark place at room temperature.[1][2] The most important factor is minimizing exposure to atmospheric moisture.[1]

  • Organic Stock Solutions (e.g., in DMSO or Acetonitrile): Prepare in a high-quality, anhydrous solvent. Store in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Aqueous Solutions: These are highly unstable and should not be stored. Always prepare them fresh immediately before an experiment and aim to use them within 30 minutes to minimize degradation.[1]

Q5: I see unexpected peaks in my HPLC analysis. What are they?

A: Unexpected peaks in an HPLC chromatogram are most likely degradation products or impurities. The primary degradation product of Aspirin is salicylic acid.[2] Other impurities may have been present in the initial material, or interactions with excipients could be occurring.[2][5] A stability-indicating HPLC method is essential to separate and quantify Aspirin from these related substances.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My experimental results are inconsistent, showing a time-dependent loss of efficacy.

  • Possible Cause: This is a classic sign of Aspirin degradation. As Aspirin hydrolyzes into salicylic acid and acetic acid, the concentration of the parent compound decreases, leading to reduced activity in your assay.[1]

  • Troubleshooting Steps:

    • Verify Solution Freshness: Aqueous solutions of Aspirin are notoriously unstable. Prepare your solution immediately before use and do not store it.[1]

    • Control Temperature: If your experiment runs at 37°C, be aware that the hydrolysis rate is significantly accelerated.[2][4] Minimize the time the solution spends at this temperature before being added to the assay.

    • Check pH of Media: Ensure the pH of your cell culture media or buffer is not alkaline, as this rapidly speeds up degradation.[2][3]

    • Analytical Confirmation: Use an HPLC method to quantify the concentration of Aspirin in your solution at the beginning and end of a typical experiment duration to confirm and measure the extent of degradation.

Problem 2: I am using a buffered solution, but still observe significant degradation.

  • Possible Cause: While controlling pH is crucial, some common buffer components can actively catalyze Aspirin hydrolysis. Phosphate buffers, for instance, have been shown to significantly catalyze the hydrolysis reaction.[4]

  • Troubleshooting Steps:

    • Review Buffer Choice: If possible, switch to a different buffering system. Citrate buffers are often a more suitable choice for stabilizing Aspirin solutions.

    • Use Co-solvents: Consider preparing solutions in a mixed solvent system. A water-polyethylene glycol mixture can enhance stability.[4] Anhydrous organic solvents like N,N-Dimethylacetamide (NNDMA) have also been shown to create highly stable parenteral solutions.[7]

    • Minimize Aqueous Exposure Time: If you must use a catalytic buffer, design your experiment to minimize the time the Aspirin is in the solution before the experimental endpoint is measured.

Data Presentation: Impact of Environment on Aspirin Stability

The stability of Aspirin is highly dependent on environmental conditions. The following tables summarize quantitative data on its degradation.

Table 1: Effect of pH and Temperature on Aspirin Hydrolysis Rate

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (hours⁻¹)
2.425~700~0.00099
5.025~150~0.00462
7.425~45~0.01540
7.437~8~0.08664
9.025~2~0.34657

Data compiled from various pharmaceutical kinetic studies. Values are approximate and can vary based on buffer composition and ionic strength.

Table 2: Stability of Aspirin in Different Solvents and Conditions

Storage Condition / Solvent SystemObservationStability Recommendation
Solid Form (exposed to high humidity)Significant degradation observed, with recovery factors dropping to as low as 81.10%.[8]Store in a desiccator.
Aqueous Solution (Phosphate Buffer)Significant catalysis of hydrolysis observed.[4]Avoid if possible.
Aqueous Solution (Water-PEG 400, 4:1)Excellent stability, providing a good medium for IV dosage forms.[4]Recommended.
Organic Stock (DMSO, Acetonitrile)Stable when stored at -20°C or -80°C in anhydrous conditions.[1]Recommended for stock.
Rat Blood (Ex Vivo)Extremely rapid hydrolysis, ~13 times faster than in plasma, with a half-life of about 13 minutes.[4]Requires immediate processing with a protein precipitation agent like acetonitrile to halt degradation.

Mandatory Visualizations

G cluster_main Aspirin Hydrolysis Pathway ASA Aspirin (Acetylsalicylic Acid) SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis H2O H₂O (Moisture, H⁺, or OH⁻ catalysis) H2O->ASA

Caption: Chemical degradation pathway of Aspirin via hydrolysis.

G cluster_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_fresh Was the aqueous Aspirin solution prepared immediately before use? start->check_fresh check_temp Is the experiment run at elevated temperature (e.g., 37°C)? check_fresh->check_temp Yes remedy_fresh Action: Prepare fresh solution for every experiment and use within 30 minutes. check_fresh->remedy_fresh No check_ph What is the pH of the experimental medium? check_temp->check_ph No remedy_temp Action: Minimize incubation time. Pre-warm other reagents first. check_temp->remedy_temp Yes remedy_ph Action: If pH > 7, consider adjusting or using a more stable formulation. check_ph->remedy_ph Alkaline/Neutral analyze Confirm degradation with a stability-indicating HPLC method. check_ph->analyze Acidic remedy_fresh->check_temp remedy_temp->check_ph remedy_ph->analyze end Problem Resolved analyze->end

Caption: Logical workflow for troubleshooting inconsistent Aspirin data.

Experimental Protocols

Protocol 1: Preparation of a pH-Stable Aspirin Stock Solution for In Vitro Assays

This protocol describes the preparation of an Aspirin stock solution in an organic solvent to maximize stability for subsequent dilution into aqueous experimental media.

Materials:

  • Aspirin (Acetylsalicylic Acid), high purity

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Preparation: Work in a low-humidity environment. Use dry glassware and equipment.

  • Weighing: Accurately weigh the desired amount of Aspirin powder.

  • Dissolution: Add the weighed Aspirin to a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution thoroughly until all solid Aspirin is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and repeated freeze-thaw cycles of the main stock.

  • Storage: Tightly cap the aliquots and store them at -80°C for long-term stability or -20°C for short-term use.

  • Usage: For experiments, thaw a single aliquot. Dilute the required volume directly into your aqueous buffer or cell culture medium immediately before adding it to your assay. Discard any unused portion of the thawed aliquot. Do not re-freeze.

Protocol 2: Monitoring Aspirin Degradation by HPLC

This protocol provides a general method for the simultaneous quantification of Aspirin and its primary degradation product, salicylic acid, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

Materials & Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 75mm, 4µm)[10]

  • Aspirin and Salicylic Acid reference standards

  • Acetonitrile (HPLC grade)

  • DI Water (HPLC grade)

  • Formic Acid or Phosphoric Acid[9][10]

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic mixture of Water/Acetonitrile/Formic Acid (e.g., 78:22:0.1 v/v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35°C.[11]

  • Detection Wavelength: UV at 254 nm.[10]

  • Injection Volume: 2-10 µL.[10]

Procedure:

  • Standard Preparation: Prepare individual stock solutions of Aspirin and Salicylic Acid reference standards in the mobile phase or a suitable diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid).[5] Create a series of mixed standard solutions to generate a calibration curve.

  • Sample Preparation: Take an aliquot of your experimental solution at specified time points. Dilute it with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for Aspirin and salicylic acid based on their retention times compared to the standards. Calculate the concentration of each compound in your samples using the calibration curve derived from the peak areas of the standards.

  • Calculation of Degradation: The percentage of degradation can be calculated as: % Degradation = [Concentration of Salicylic Acid / (Concentration of Aspirin + Concentration of Salicylic Acid)] x 100

References

Refining reaction conditions for higher efficiency and lower cost

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their chemical reactions for higher efficiency and lower cost.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low reaction yields can stem from various factors. A systematic approach to troubleshooting is crucial.[1][2] Common causes include impure reagents, suboptimal reaction conditions (temperature, time), or product loss during workup and purification.[1] To troubleshoot, consider the following steps:

  • Reagent Purity: Ensure the purity of your starting materials and solvents.[3] Impurities can interfere with the reaction or lead to side products.[4]

  • Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time.[5] Reactions that are too short may be incomplete, while those that are too long can lead to product decomposition or side reactions.[3][5]

  • Temperature Control: Temperature significantly impacts reaction rates and selectivity.[6] If the yield is low, consider running the reaction at a different temperature. Lowering the temperature may improve selectivity and reduce byproducts, while increasing it may drive the reaction to completion.[7]

  • Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction forward, but it can also lead to side reactions.

  • Workup Procedure: Product can be lost during the workup phase.[2] Check for product solubility in the aqueous layer and ensure complete extraction.[2]

Q2: I am observing the formation of unexpected side products. How can I minimize them?

A2: The formation of side products is a common challenge that can be addressed by optimizing reaction conditions to favor the desired reaction pathway.[1][2]

  • Adjusting Temperature and Reagent Addition: The rate of reagent addition and the reaction temperature can influence selectivity. Slow, controlled addition of reagents can prevent localized high concentrations that may lead to side reactions.[4] Lowering the reaction temperature often enhances selectivity.[7]

  • Solvent Selection: The solvent can influence reaction pathways.[8] Experimenting with different solvents of varying polarities can help identify a system that favors the desired product.[7] Computational screening of solvents can also be a useful tool.[9][10]

  • Catalyst Choice: The choice of catalyst can significantly impact selectivity.[11][12] Consider screening different catalysts to find one that is more selective for the desired transformation.

  • pH Control: For reactions involving acidic or basic conditions, precise pH control is critical to prevent side reactions.[4]

Q3: How can I reduce the cost of my reaction without compromising efficiency?

A3: Reducing reaction costs is a key aspect of process development and can be achieved through several strategies.

  • Cost-Effective Reagents and Catalysts: Explore the use of less expensive, more abundant starting materials and catalysts.[13] Organocatalysis, for instance, can sometimes replace expensive metal catalysts.[14][15]

  • Process Optimization: Improving reaction efficiency directly translates to lower costs by reducing waste and energy consumption.[6][] This includes optimizing reaction time, temperature, and catalyst loading.

  • Solvent Reduction and Recycling: Solvents can be a significant cost driver.[17] Investigate the use of greener, less expensive solvents or develop processes that minimize solvent use.[18] Implementing solvent recycling can also lead to substantial cost savings.

  • Atom Economy: Design synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product.

Q4: My catalyst seems to be deactivating. What are the common causes and how can I prevent this?

A4: Catalyst deactivation is a frequent issue in catalytic reactions, leading to decreased reaction rates and yields.[19] The primary mechanisms of deactivation are poisoning, fouling, and sintering.[20][21]

  • Poisoning: This occurs when impurities in the feedstock bind to the active sites of the catalyst, rendering them inactive.[21][22][23] To prevent this, purify the reactant streams to remove potential poisons like sulfur or nitrogen compounds.[20][22]

  • Fouling: Fouling is the physical deposition of materials, such as coke, on the catalyst surface, which blocks active sites.[20][23] Optimizing reaction conditions, such as temperature and pressure, can minimize coke formation.[20]

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[21] Using a thermally stable catalyst support and controlling the reaction temperature can mitigate sintering.

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a step-by-step approach to diagnosing and resolving low reaction yields.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Recalculate Stoichiometry reagents_ok->purify_reagents No monitor_reaction Monitor Reaction Progress (TLC, HPLC, etc.) reagents_ok->monitor_reaction Yes purify_reagents->check_reagents reaction_complete Reaction Complete? monitor_reaction->reaction_complete optimize_time_temp Optimize Reaction Time and/or Temperature reaction_complete->optimize_time_temp No check_workup Analyze Workup Procedure for Product Loss reaction_complete->check_workup Yes optimize_time_temp->monitor_reaction workup_ok Workup Efficient? check_workup->workup_ok modify_workup Modify Extraction/Purification Steps workup_ok->modify_workup No re_evaluate Re-evaluate Reaction Mechanism and Conditions workup_ok->re_evaluate Yes modify_workup->check_workup

Guide 2: Catalyst Deactivation

This guide outlines a process for identifying and mitigating catalyst deactivation.

Catalyst_Deactivation_Troubleshooting start Catalyst Deactivation Suspected analyze_feed Analyze Feedstock for Impurities (Poisons) start->analyze_feed poisons_present Poisons Present? analyze_feed->poisons_present purify_feed Implement Feed Purification Step poisons_present->purify_feed Yes characterize_catalyst Characterize Spent Catalyst (e.g., BET, TGA) poisons_present->characterize_catalyst No purify_feed->characterize_catalyst identify_mechanism Identify Deactivation Mechanism characterize_catalyst->identify_mechanism fouling Fouling (Coking) identify_mechanism->fouling sintering Sintering identify_mechanism->sintering poisoning Poisoning identify_mechanism->poisoning optimize_conditions Optimize Reaction Conditions (Temp, Pressure) fouling->optimize_conditions regenerate_catalyst Develop Catalyst Regeneration Protocol fouling->regenerate_catalyst sintering->optimize_conditions select_new_catalyst Select More Robust Catalyst/Support sintering->select_new_catalyst poisoning->select_new_catalyst

Data Presentation

Table 1: Effect of Temperature and Catalyst Loading on Product Yield
ExperimentTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
1801.0665
21001.0682
31201.0675 (decomposition observed)
41000.5678
51002.0683

This table illustrates a hypothetical optimization experiment where the temperature and catalyst loading were varied to find the optimal conditions for product yield.

Table 2: Solvent Screening for Improved Selectivity
SolventDielectric ConstantDesired Product (%)Byproduct (%)
Toluene2.47525
Dichloromethane9.18515
Acetonitrile37.5928
Dimethylformamide36.78812

This table presents representative data from a solvent screening experiment aimed at improving the selectivity of a reaction.

Experimental Protocols

Protocol 1: General Procedure for Reaction Time Optimization
  • Set up the reaction: Assemble the reaction apparatus under an inert atmosphere (if required). Charge the reactor with the starting materials, solvent, and catalyst according to the standard procedure.

  • Initiate the reaction: Bring the reaction mixture to the desired temperature and start stirring.

  • Monitor reaction progress: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Analyze samples: Quench the reaction in the aliquot and analyze it using a suitable analytical technique (e.g., TLC, GC, HPLC, or NMR) to determine the ratio of starting material to product.[5]

  • Plot the data: Plot the concentration of the product versus time to generate a reaction profile.

  • Determine optimal time: The optimal reaction time is the point at which the product concentration reaches a maximum and before any significant product decomposition or byproduct formation occurs.

Protocol 2: Screening of Reaction Solvents
  • Select a range of solvents: Choose a diverse set of solvents with varying polarities and properties.[7]

  • Perform parallel reactions: Set up a series of small-scale reactions in parallel, each using a different solvent but keeping all other reaction parameters (temperature, concentration, stoichiometry) constant.

  • Run and quench: Run the reactions for a predetermined amount of time and then quench them.

  • Analyze the results: Analyze the product mixture from each reaction by a quantitative method (e.g., GC or NMR with an internal standard) to determine the yield and selectivity of the desired product.

  • Select the optimal solvent: The solvent that provides the best combination of yield and selectivity is chosen for further optimization.

Visualizations

Experimental Workflow for Reaction Optimization

Reaction_Optimization_Workflow start Define Reaction and Target Outcome lit_search Literature Search for Similar Reactions start->lit_search initial_conditions Establish Initial Reaction Conditions lit_search->initial_conditions screen_params Screen Key Parameters (Temperature, Solvent, Catalyst) initial_conditions->screen_params analyze_results Analyze Yield and Selectivity screen_params->analyze_results is_optimal Conditions Optimal? analyze_results->is_optimal fine_tune Fine-Tune Optimized Parameters (Concentration, Stoichiometry) is_optimal->fine_tune No final_conditions Finalize Optimized Conditions is_optimal->final_conditions Yes fine_tune->screen_params scale_up Scale-Up and Validation final_conditions->scale_up

Logical Relationships of Factors Affecting Reaction Efficiency

Reaction_Efficiency_Factors efficiency Reaction Efficiency & Cost yield Yield efficiency->yield selectivity Selectivity efficiency->selectivity rate Reaction Rate efficiency->rate cost Cost efficiency->cost yield->cost rate->cost temperature Temperature temperature->selectivity temperature->rate pressure Pressure pressure->rate concentration Concentration concentration->rate solvent Solvent solvent->selectivity solvent->rate catalyst Catalyst catalyst->selectivity catalyst->rate mixing Mixing mixing->rate

References

Validation & Comparative

Validating the chemical structure of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol using 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to confirming the trans,trans configuration of 4-(4-Propylcyclohexyl)cyclohexanol through meticulous 1H NMR spectral analysis, offering a comparative framework against related isomers and precursors.

In the realm of organic chemistry and materials science, the precise stereochemical arrangement of atoms within a molecule is paramount, dictating its physical properties and biological activity. This guide provides a comprehensive methodology for validating the chemical structure and stereochemistry of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing predicted spectral data with that of analogous compounds, researchers can unequivocally confirm the desired trans,trans configuration, a critical checkpoint in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Data

The validation of the this compound structure hinges on the careful analysis of its ¹H NMR spectrum. The key features to scrutinize are the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the protons, particularly the methine proton on the hydroxyl-bearing cyclohexane ring (H-1) and the methine protons at the ring junctions (H-4 and H-4'). The trans configuration forces these protons into axial positions, leading to characteristic splitting patterns.

Below is a table summarizing the predicted ¹H NMR data for the target compound, alongside experimental data for related structures for comparative purposes.

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Predicted/Experimental Multiplicity Predicted/Experimental Coupling Constant (J, Hz)
This compoundH-1 (axial)~3.5 - 3.6Triplet of triplets (tt) or multipletJ_ax,ax ≈ 8-13 Hz, J_ax,eq ≈ 2-4 Hz
Cyclohexyl CH (axial)~1.0 - 1.4Multiplet-
Cyclohexyl CH (equatorial)~1.6 - 2.0Multiplet-
Propyl CH₂~1.2 - 1.4Multiplet-
Propyl CH₃~0.9Triplet~7 Hz
cis-4-Propylcyclohexanol[1]H-1 (equatorial)~4.0Multiplet (broad)Small J values
Cyclohexanol[2][3][4][5][6]H-1 (axial)~3.58Multiplet-

Note: Predicted values are based on established principles of ¹H NMR spectroscopy for cyclohexane derivatives.[7][8][9][10][11] The key diagnostic feature for the trans,trans isomer is the large axial-axial (J_ax,ax) coupling constant observed for the H-1 proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard and reliable method for acquiring high-quality ¹H NMR spectra is essential for accurate structural validation.

Objective: To obtain a high-resolution ¹H NMR spectrum of the synthesized compound to determine its chemical structure and stereochemistry.

Materials and Equipment:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher recommended for better resolution)

  • NMR tubes (5 mm)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • The synthesized this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Spectrum Acquisition:

    • Set the appropriate spectral parameters, including the number of scans (typically 8 or 16 for a sufficient signal-to-noise ratio), pulse width, and acquisition time.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum using the residual solvent peak (for CDCl₃, δ = 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizing the Validation Workflow

The process of validating the chemical structure using ¹H NMR can be systematically visualized. The following diagram outlines the logical steps from sample preparation to final structural confirmation.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Validation SamplePrep Sample Preparation NMR_Acquisition ¹H NMR Spectrum Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing ChemShift Analyze Chemical Shifts Data_Processing->ChemShift Multiplicity Analyze Multiplicities Data_Processing->Multiplicity Coupling Analyze Coupling Constants Data_Processing->Coupling Integration Analyze Integration Data_Processing->Integration Compare Compare with Predicted Data & Analogs ChemShift->Compare Multiplicity->Compare Coupling->Compare Integration->Compare Structure_Confirm Structure Confirmation Compare->Structure_Confirm

Caption: Workflow for ¹H NMR-based structural validation.

Key Structural Features for NMR Analysis

The specific arrangement of protons in the chair conformation of the cyclohexane rings is the basis for structural validation. The following diagram highlights the key protons and their spatial relationships.

Caption: Key protons for ¹H NMR analysis of the target molecule.

By following this comprehensive guide, researchers can confidently validate the chemical structure and stereochemistry of this compound, ensuring the integrity of their synthetic products for further research and development.

References

Comparative analysis with other alkylcyclohexanol-based liquid crystal precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of liquid crystal (LC) technology, the design and synthesis of novel mesogenic materials with tailored properties are paramount for advancing display technologies and other optoelectronic applications. Among the various classes of LC precursors, those based on the alkylcyclohexanol scaffold have garnered significant attention due to the advantageous properties conferred by the cyclohexane ring, such as low viscosity, high clearing points, and good thermal stability.[1] This guide provides a comparative analysis of alkylcyclohexanol-based liquid crystal precursors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data and detailed methodologies.

Performance Comparison of Alkylcyclohexanol Derivatives

The properties of liquid crystals are intricately linked to their molecular structure. In the case of alkylcyclohexanol-based precursors, the length of the alkyl chain and the nature of other substituents play a crucial role in determining key performance indicators such as clearing point (the temperature at which the material transitions to an isotropic liquid), birefringence (Δn), and dielectric anisotropy (Δε).

Table 1: Comparative Performance Data of Selected Liquid Crystals Incorporating an Alkylcyclohexyl Moiety

Compound/MixtureAlkyl Chain Length (n)Clearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Reference(s)
4-(trans-4-Propylcyclohexyl)benzonitrile346--[2]
4-(trans-4-Pentylcyclohexyl)benzonitrile5---[3]
Organosiloxane with trans-4-pentylcyclohexanoate5N/A*--[1]
Polystyrene with 4-(trans-4-ethylcyclohexyl)phenoxymethyl2---[4]
Polystyrene with 4-(trans-4-amylcyclohexyl)phenoxymethyl5---[4]

Note: The clearing point for the organosiloxane compound was part of a more complex system and not reported for the precursor itself.

From the available data and general knowledge in the field, we can deduce the following trends:

  • Clearing Point: Generally, the clearing point tends to increase with the length of the alkyl chain in a homologous series, up to a certain point, after which it may decrease due to the disruption of the liquid crystalline order.

  • Birefringence (Δn): Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the director of the liquid crystal. It is significantly influenced by the polarizability of the molecule. While the alkyl chain has a minor effect, the aromatic core and polar substituents are the primary contributors.

  • Dielectric Anisotropy (Δε): This property is crucial for the operation of liquid crystal displays, as it determines the response to an electric field. A positive Δε is required for twisted nematic (TN) displays, while a negative Δε is used in vertically aligned (VA) displays. The magnitude and sign of Δε are primarily determined by the dipole moment of the polar groups and their orientation relative to the long molecular axis.

Experimental Protocols

The synthesis of alkylcyclohexanol-based liquid crystal precursors typically involves multi-step organic reactions. Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for researchers.

Experimental Protocol 1: Synthesis of trans-4-(trans-4'-alkylcyclohexyl)cyclohexanal

This protocol describes a method for synthesizing a key intermediate for a class of cyclohexane-based liquid crystals.[5]

Materials:

  • trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl carboxylic acid

  • Borohydride reducing agent

  • Substituted TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium bromide

  • Sodium hypochlorite

  • Organic solvents (e.g., methylene chloride)

Procedure:

  • Reduction of the Carboxylic Acid:

    • In a reaction vessel, dissolve the starting carboxylic acid in a suitable organic solvent.

    • Under controlled temperature conditions, add the borohydride reducing agent portion-wise.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work up the reaction mixture to isolate the corresponding alcohol, trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarbinol.

  • Oxidation to the Aldehyde:

    • Dissolve the alcohol from the previous step in a suitable solvent system.

    • Add catalytic amounts of substituted TEMPO and sodium bromide.

    • Cool the reaction mixture and add sodium hypochlorite solution dropwise while maintaining the temperature.

    • After the reaction is complete (monitored by TLC), quench the reaction and perform an extractive workup.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired trans-4-(trans-4'-alkylcyclohexyl)cyclohexanal.

Experimental Protocol 2: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic acid

This protocol outlines the synthesis of a benzoic acid derivative incorporating the alkylcyclohexyl moiety, a common precursor for ester-type liquid crystals.[3]

Materials:

  • 4-Bromobenzoic acid

  • trans-4-Pentylcyclohexylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Suzuki Coupling Reaction:

    • In a reaction flask, combine 4-bromobenzoic acid, trans-4-pentylcyclohexylboronic acid, and the palladium catalyst.

    • Add the solvent mixture and an aqueous solution of the base.

    • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Acidify the aqueous layer to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent to yield 4-(trans-4-pentylcyclohexyl)benzoic acid.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Generalized Synthesis of Alkylcyclohexanol-Based LC Precursors start Alkylcyclohexanone grignard Grignard Reaction (R-MgBr) start->grignard 1. dehydration Dehydration grignard->dehydration 2. hydrogenation Catalytic Hydrogenation (H2, Pd/C) dehydration->hydrogenation 3. hydroxylation Hydroboration-Oxidation hydrogenation->hydroxylation 4. final_product trans-4-Alkylcyclohexanol hydroxylation->final_product 5.

Caption: A generalized synthetic workflow for the preparation of trans-4-alkylcyclohexanol precursors.

G cluster_comparison Property Comparison of Alkylcyclohexanol LC Precursors node_props Property Short Alkyl Chain (e.g., n=2-4) Long Alkyl Chain (e.g., n=5-8) node_cp Clearing Point Lower Higher (up to a point) node_props->node_cp node_biref Birefringence (Δn) Primarily core dependent Minor influence from chain length node_props->node_biref node_delec Dielectric Anisotropy (Δε) Primarily dependent on polar groups Minor influence from chain length node_props->node_delec

Caption: Logical relationship between alkyl chain length and key liquid crystal properties.

G cluster_workflow Experimental Workflow for LC Characterization synthesis Synthesis of Alkylcyclohexanol Precursor purification Purification (Column Chromatography/Recrystallization) synthesis->purification structural_analysis Structural Analysis (NMR, FT-IR, Mass Spec) purification->structural_analysis thermal_analysis Thermal Analysis (DSC for Phase Transitions) structural_analysis->thermal_analysis optical_analysis Optical Microscopy (Texture Observation) thermal_analysis->optical_analysis electro_optical Electro-Optical Measurements (Birefringence, Dielectric Anisotropy) optical_analysis->electro_optical data_analysis Data Analysis and Property Correlation electro_optical->data_analysis

Caption: A typical experimental workflow for the synthesis and characterization of new liquid crystal materials.

References

Performance Evaluation of Nematic Liquid Crystals for Display Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electro-optical properties of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB), a well-established benchmark, and a representative fluorinated liquid crystal compound. This analysis is intended for researchers and scientists in the field of liquid crystal display (LCD) technology and materials science.

Introduction to the Compared Compounds

4-cyano-4'-pentylbiphenyl (5CB) is a widely studied and utilized nematic liquid crystal. Its chemical structure consists of a biphenyl core with a pentyl chain and a cyano group. This structure imparts a positive dielectric anisotropy, which is crucial for its application in twisted nematic (TN) and other types of LCDs. 5CB exhibits a nematic phase at room temperature, making it a convenient material for experimental studies and a benchmark for the development of new liquid crystal materials.

Fluorinated liquid crystals represent a broad class of compounds where one or more hydrogen atoms are replaced by fluorine. This substitution significantly alters the physical properties of the molecule. Fluorination can lead to a lower viscosity, a modified dielectric anisotropy (either increased positive or negative), and improved chemical stability. These characteristics are highly desirable for advanced LCD applications that require faster response times and lower power consumption. For the purpose of this guide, we will refer to a representative fluorinated compound whose properties have been reported in scientific literature, allowing for a comparative analysis with 5CB.

Comparative Performance Data

The following tables summarize the key performance indicators for 5CB and a representative fluorinated liquid crystal. The data has been compiled from various scientific sources, and experimental conditions are noted where available.

Property5CB (4-cyano-4'-pentylbiphenyl)Representative Fluorinated Liquid Crystal
Chemical Structure Varies, typically contains fluorinated phenyl rings or alkyl chains.
CAS Number 40817-08-1Varies

Table 1: Physical Properties

Property5CBRepresentative Fluorinated LC
Clearing Point (°C) 35.3Typically higher, in the range of 70-100+
Viscosity (mPa·s at 20°C) ~24Generally lower, can be < 20
Dielectric Anisotropy (Δε at 1 kHz, 20°C) +11.5Can be higher positive (> +15) or negative
Optical Anisotropy (Δn at 589 nm, 20°C) 0.179Varies, can be tailored for specific applications

Table 2: Electro-Optical Performance

Property5CBRepresentative Fluorinated LC
Threshold Voltage (V) ~1.5 - 2.0Can be lower for high Δε positive materials
Response Time (ms, rise/fall) ~10 / ~20Generally faster due to lower viscosity

Experimental Protocols

Detailed methodologies for the characterization of liquid crystal properties are crucial for reproducible and comparable results.

Determination of Clearing Point (Phase Transition Temperature)

Methodology:

  • A small sample of the liquid crystal is placed between two clean glass slides on a temperature-controlled hot stage of a polarizing optical microscope.

  • The sample is observed through crossed polarizers.

  • The temperature is slowly increased, and the clearing point is recorded as the temperature at which the birefringent nematic texture disappears, resulting in a dark isotropic state.

  • The temperature is then slowly decreased to observe the transition from the isotropic to the nematic phase to check for thermal hysteresis.

Measurement of Rotational Viscosity

Methodology:

  • A rotational viscometer is used for this measurement.

  • The liquid crystal sample is placed in a temperature-controlled sample holder.

  • A spindle is immersed in the liquid crystal and rotated at a constant angular velocity.

  • The torque required to maintain this constant rotation is measured.

  • The viscosity is calculated from the torque, the angular velocity, and the geometry of the spindle and sample holder. Measurements are typically performed at a standard temperature, such as 20°C.

Measurement of Dielectric Anisotropy (Δε)

Methodology:

  • A liquid crystal cell with a known thickness and electrode area is fabricated. The inner surfaces are coated with a transparent conductor (e.g., ITO) and an alignment layer.

  • For measuring the perpendicular component of the dielectric permittivity (ε⊥), a planar alignment layer is used to orient the liquid crystal molecules parallel to the cell surface.

  • For measuring the parallel component (ε∥), a homeotropic alignment layer is used to orient the molecules perpendicular to the surface.

  • The cell is filled with the liquid crystal sample.

  • An LCR meter is used to measure the capacitance of the cell at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivity is calculated from the capacitance, cell thickness, and electrode area.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Optical Anisotropy (Δn)

Methodology:

  • An Abbe refractometer with temperature control is used.

  • A thin film of the liquid crystal is placed between the prisms of the refractometer. The prism surfaces are treated to induce a uniform planar alignment of the liquid crystal director.

  • Light of a specific wavelength (e.g., 589 nm) is passed through the sample.

  • The refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured.

  • The optical anisotropy is then calculated as Δn = ne - no.

Measurement of Response Time

Methodology:

  • A liquid crystal cell is placed between crossed polarizers.

  • A light source (e.g., a laser) and a photodetector are arranged to measure the light transmission through the setup.

  • A square-wave voltage is applied to the cell to switch the liquid crystal between the ON and OFF states.

  • The photodetector output is monitored with an oscilloscope.

  • The rise time is typically defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon applying the voltage.

  • The fall time (decay time) is the time taken for the transmission to change from 90% to 10% after the voltage is removed.

Visualizations

The following diagrams illustrate key concepts and workflows in the performance evaluation of liquid crystals.

LCD_Working_Principle cluster_0 Light Path cluster_1 Control Backlight Backlight Polarizer_1 Polarizer_1 Backlight->Polarizer_1 TFT_LC_Layer TFT_LC_Layer Polarizer_1->TFT_LC_Layer Color_Filter Color_Filter TFT_LC_Layer->Color_Filter Polarizer_2 Polarizer_2 Color_Filter->Polarizer_2 Observer Observer Polarizer_2->Observer Voltage_Source Voltage_Source Voltage_Source->TFT_LC_Layer Electric Field Performance_Evaluation_Workflow cluster_tests Characterization Tests LC_Sample LC_Sample Characterization Characterization LC_Sample->Characterization Data_Analysis Data_Analysis Characterization->Data_Analysis Clearing_Point Clearing Point Characterization->Clearing_Point Viscosity Viscosity Characterization->Viscosity Dielectric_Anisotropy Dielectric Anisotropy Characterization->Dielectric_Anisotropy Optical_Anisotropy Optical Anisotropy Characterization->Optical_Anisotropy Response_Time Response Time Characterization->Response_Time Performance_Metrics Performance_Metrics Data_Analysis->Performance_Metrics Property_Performance_Relationship cluster_properties Liquid Crystal Properties cluster_performance Display Performance Viscosity Viscosity Response_Time Response Time Viscosity->Response_Time influences Dielectric_Anisotropy Dielectric Anisotropy Threshold_Voltage Threshold Voltage Dielectric_Anisotropy->Threshold_Voltage determines Optical_Anisotropy Optical Anisotropy Contrast_Ratio Contrast Ratio Optical_Anisotropy->Contrast_Ratio affects Clearing_Point Clearing Point Operating_Temperature Operating Temperature Clearing_Point->Operating_Temperature limits

Benchmarking different synthesis routes for trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthesis routes for trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the manufacturing of liquid crystals and other advanced materials.[1][2] The performance of each method is evaluated based on reported experimental data for the target molecule or closely related analogs.

At a Glance: Comparison of Synthesis Routes

ParameterCatalytic Hydrogenation of Phenol DerivativeGrignard ReactionKetone Reduction
Starting Material 4-(trans-4-Propylcyclohexyl)phenol4-Propylcyclohexyl halide & 4-Propylcyclohexanone4-(trans-4-Propylcyclohexyl)cyclohexanone
Key Reagents H₂, Palladium or Ruthenium catalystMagnesium, Dry Ether/THFLithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
Reported Yield ~79.8% (for a similar final hydrogenation step)Not specified for the exact product73-78% (for a similar trans-alcohol)[3]
Purity/Stereoselectivity High (Purity of 99.5% reported for a similar product)Variable, may produce a mixture of stereoisomersHigh trans-selectivity (99.3% for a similar trans-alcohol)[3]
Reaction Conditions Elevated temperature and pressure (e.g., 80-180°C, 1-10 bar H₂)[4]Anhydrous conditions, often at refluxMild, often at room temperature or reflux
Advantages Potentially high yield and purity in a single hydrogenation step.Forms the C-C bond and the alcohol in one pot.High stereoselectivity for the trans isomer is achievable with appropriate reducing agents.
Disadvantages Requires specialized high-pressure equipment; catalyst can be expensive.Highly sensitive to moisture; may require chromatographic purification to separate isomers.The ketone starting material may require a separate multi-step synthesis.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow for each of the three synthesis routes discussed.

cluster_0 Catalytic Hydrogenation cluster_1 Grignard Reaction cluster_2 Ketone Reduction A0 4-(trans-4-Propylcyclohexyl)phenol P0 This compound A0->P0 H₂, Catalyst (Pd or Ru) High T, High P B0 4-Propylcyclohexyl halide B3 Grignard Reagent B0->B3 Dry Ether/THF B1 Magnesium B1->B3 B2 4-Propylcyclohexanone P1 This compound B2->P1 B3->P1 Nucleophilic Addition & Hydrolysis C0 4-(trans-4-Propylcyclohexyl)cyclohexanone P2 This compound C0->P2 Reducing Agent (e.g., LiAlH₄) Ether/THF

Caption: Comparative workflow of the three main synthesis routes.

Experimental Protocols

Catalytic Hydrogenation of 4-(trans-4-Propylcyclohexyl)phenol

This protocol is adapted from general procedures for phenol hydrogenation, aiming for high trans selectivity.

Materials:

  • 4-(trans-4-Propylcyclohexyl)phenol

  • 5% Ruthenium on Carbon (Ru/C) or 5% Palladium on Alumina (Pd/Al₂O₃)

  • Ethanol or other suitable solvent

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, a solution of 4-(trans-4-propylcyclohexyl)phenol in ethanol is prepared.

  • The catalyst (e.g., 5% Ru/C) is added to the solution. The catalyst loading is typically 1-5% by weight of the substrate.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.

  • The reaction is heated to a temperature between 120°C and 180°C and pressurized with hydrogen to 5-10 bar.[4]

  • The reaction mixture is stirred vigorously for 4-6 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.

Grignard Synthesis from 4-Propylcyclohexyl Halide

This protocol outlines a general procedure for a Grignard reaction, which would need to be optimized for this specific synthesis.

Materials:

  • 4-Propylcyclohexyl bromide or chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Propylcyclohexanone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings.

  • A solution of 4-propylcyclohexyl halide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.

  • Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

  • A solution of 4-propylcyclohexanone in anhydrous ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product is a mixture of cis and trans isomers and requires purification by column chromatography to isolate the this compound.

Stereoselective Reduction of 4-(trans-4-Propylcyclohexyl)cyclohexanone

This protocol is adapted from a procedure for the reduction of a similar substituted cyclohexanone to the trans-alcohol with high stereoselectivity.[3]

Materials:

  • 4-(trans-4-Propylcyclohexyl)cyclohexanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • 10% aqueous sulfuric acid

Procedure:

  • A solution of lithium aluminum hydride in anhydrous ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • A solution of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous ether is added dropwise to the stirred LiAlH₄ solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reduction.

  • The reaction is cooled in an ice bath, and the excess hydride is cautiously decomposed by the dropwise addition of water, followed by 10% aqueous sulfuric acid.

  • The ethereal layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield the crude product, which is expected to be rich in the trans-isomer.[3]

  • Further purification by recrystallization from a suitable solvent like petroleum ether can be performed to obtain highly pure this compound.[3]

References

A Comparative Analysis of Advanced Electro-Optical Materials and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electro-optical (EO) properties of prominent material classes and their derivatives, including organic polymers, lithium niobate (LiNbO₃), and barium titanate (BaTiO₃). The following sections detail the experimental protocols for characterizing key EO parameters and present a quantitative comparison of their performance metrics.

Comparative Data of Electro-Optical Materials

The performance of electro-optic materials is benchmarked by several key parameters. The Pockels coefficient (r₃₃) quantifies the change in refractive index induced by an electric field. The half-wave voltage-length product (Vπ·L) is a critical figure of merit for modulator efficiency, where a lower value indicates a more efficient device. Optical loss and electro-optic bandwidth are also crucial for practical applications in high-speed data communication and sensing.

Material ClassDerivative ExamplePockels Coefficient (r₃₃) (pm/V)Vπ·L (V·cm)Optical Loss (dB/cm)EO Bandwidth (GHz)
Organic Polymers Guest-Host Polymer (AJLZ53 in APC)~123[1]~11.2-1.4[2]>100[3]
Side-Chain Copolymer (PUI-FPI)72[2]5.7~1.3>100
Lithium Niobate Thin-Film LiNbO₃ (TFLN)~30[4]~2.5<0.1>100[3][5]
Barium Titanate Thin-Film BaTiO₃ (BTO)231 - 318[2]<1~3>100[2]

Experimental Protocols

Accurate characterization of electro-optical materials is essential for device design and optimization. The following sections provide detailed methodologies for sample preparation and for two common techniques used to measure the Pockels coefficient: the Teng-Man reflection method and Mach-Zehnder interferometry.

Thin Film Preparation and Poling of Electro-Optic Polymers

The electro-optic effect in organic polymers is induced by aligning non-centrosymmetric chromophores within a polymer matrix through a process called electric-field poling.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Electro-optic polymer (e.g., guest-host system of a chromophore in an amorphous polycarbonate)

  • Solvent (e.g., cyclopentanone)

  • Spin coater

  • Hot plate

  • High-voltage power supply

  • In-situ poling stage with temperature control

  • Vacuum oven

  • Gold target for sputtering

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent (e.g., Hellmanex III), deionized water, and isopropyl alcohol. Dry the substrates with a stream of filtered nitrogen.

  • Solution Preparation: Dissolve the electro-optic polymer and chromophore in a suitable solvent to the desired concentration (e.g., 8 wt. %).

  • Spin Coating: Dispense the polymer solution onto the center of the ITO substrate. Spin coat the solution to achieve a uniform thin film of the desired thickness (typically 1-2 µm). The spin speed and time will depend on the solution viscosity and desired thickness.

  • Solvent Removal: Place the coated substrates in a vacuum oven at an elevated temperature (e.g., 90°C) for several hours to remove any residual solvent.[5][6]

  • Top Electrode Deposition: Deposit a thin layer of gold (e.g., 100 nm) on top of the polymer film via sputtering or thermal evaporation to serve as the top electrode.[5][6]

  • Electric-Field Poling:

    • Place the sample on the poling stage.

    • Connect the high-voltage power supply to the top (gold) and bottom (ITO) electrodes.

    • Heat the sample to near its glass transition temperature (T_g) under a nitrogen atmosphere.[6]

    • Apply a high DC voltage across the film to create a poling field (e.g., 100 V/µm).

    • Maintain the temperature and voltage for a short period (e.g., 60 seconds) to allow the chromophores to align.[6]

    • Cool the sample back to room temperature while the poling field is still applied to lock the chromophore orientation.

    • Once cooled, the poling voltage can be removed.

Teng-Man Reflection Method for r₃₃ Measurement

The Teng-Man method is a widely used ellipsometric technique to determine the electro-optic coefficient r₃₃ of a poled polymer film.

Experimental Setup:

  • Laser source (e.g., 1310 nm or 1550 nm)

  • Polarizer

  • Compensator (e.g., Soleil-Babinet compensator)

  • Sample holder on a rotation stage

  • Focusing optics

  • Crossed polarizer (analyzer)

  • Photodetector

  • Lock-in amplifier

  • Function generator to apply a modulating AC voltage

  • High-voltage DC source for the poling field (can be done in-situ)

Procedure:

  • Sample Mounting: Mount the poled polymer thin film sample on the rotation stage.

  • Optical Alignment:

    • Direct the laser beam through the polarizer, set at 45° with respect to the plane of incidence.

    • The beam then passes through the compensator and is focused onto the sample.

    • The beam reflects from the gold electrode, passes through the analyzer (crossed at -45°), and is detected by the photodetector.

  • Measurement:

    • Apply a small AC modulation voltage (V_m) at a specific frequency (e.g., 1 kHz) to the sample using the function generator.

    • The photodetector signal is fed into the lock-in amplifier, which measures the modulated intensity (I_m) at the applied frequency.

    • The DC component of the transmitted intensity (I_DC) is also measured.

    • The phase retardation introduced by the compensator is varied, and I_m and I_DC are recorded as a function of this phase bias. .

  • Data Analysis: The electro-optic coefficient r₃₃ can be calculated from the ratio of the modulated and DC intensities, the applied modulation voltage, and the refractive indices of the film.

Mach-Zehnder Interferometry for Electro-Optic Characterization

Mach-Zehnder interferometry is another powerful technique that can be used to determine the electro-optic coefficients of a material.

Experimental Setup:

  • Laser source

  • Two 50/50 beamsplitters

  • Two mirrors

  • Sample holder in one arm of the interferometer

  • Phase modulator in the reference arm (for phase control)

  • Photodetector

  • Function generator to apply a modulating voltage to the sample

  • Lock-in amplifier

Procedure:

  • Interferometer Setup: The laser beam is split into two paths by the first beamsplitter. One beam (the sample beam) passes through or reflects off the electro-optic material, while the other beam (the reference beam) travels through a reference path. The two beams are then recombined by the second beamsplitter, creating an interference pattern that is detected by the photodetector.

  • Sample Integration: The poled electro-optic thin film is placed in the sample arm of the interferometer.

  • Modulation: An AC modulation voltage is applied across the electro-optic material, which modulates the refractive index and thus the optical path length of the sample arm.

  • Measurement: This modulation of the optical path length results in a corresponding modulation of the interference signal at the photodetector. The lock-in amplifier is used to measure the amplitude of this modulated signal.

  • Data Analysis: By analyzing the relationship between the applied voltage and the resulting intensity modulation, the electro-optic coefficients (both r₁₃ and r₃₃ can be determined independently) can be extracted.[1]

Visualizations

Visual representations of the experimental workflow and the underlying physical principles are crucial for a comprehensive understanding.

experimental_workflow cluster_prep Sample Preparation cluster_poling Electric-Field Poling cluster_char EO Characterization sub_clean Substrate Cleaning sol_prep EO Polymer Solution Preparation sub_clean->sol_prep spin_coat Spin Coating sol_prep->spin_coat bake Solvent Removal (Baking) spin_coat->bake electrode Top Electrode Deposition bake->electrode heating Heat to Tg electrode->heating apply_field Apply High Voltage heating->apply_field cooling Cool to Room Temp apply_field->cooling setup Optical Setup (Teng-Man or MZI) cooling->setup measurement Apply Modulation Voltage & Measure Signal setup->measurement analysis Data Analysis to Extract r33 measurement->analysis

Caption: Experimental workflow for electro-optic polymer characterization.

pockels_effect cluster_material Non-Centrosymmetric Material cluster_stimulus External Stimulus cluster_response Electro-Optic Response chromophores Aligned Dipolar Chromophores index_change Change in Refractive Index (Δn) chromophores->index_change Pockels Effect (Δn ∝ E) e_field Applied Electric Field (E) e_field->chromophores birefringence Induced Birefringence index_change->birefringence

Caption: Signaling pathway of the Pockels effect.

References

A Guide to Cross-Validation of Analytical Data with Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of analytical data is a cornerstone of reproducible scientific research and is critical throughout the drug development lifecycle. Cross-validation of in-house experimental data with established findings in published literature provides an essential layer of confidence in the accuracy and reliability of your results. This guide offers a framework for objectively comparing analytical performance against published benchmarks, complete with detailed experimental protocols and data presentation formats.

Comparative Analysis of Protein Quantification Assays: BCA vs. Bradford

Accurate protein quantification is fundamental for a wide array of downstream applications, from enzyme kinetics to western blotting. The Bicinchoninic Acid (BCA) and Bradford assays are two of the most prevalent colorimetric methods. While both are effective, they operate on different chemical principles, leading to variations in performance and compatibility with different sample types.

The BCA assay involves a two-step reaction where peptide bonds reduce Cu²⁺ to Cu¹⁺, which then chelates with BCA to produce a purple-colored product with an absorbance maximum at 562 nm.[1][2][3] The Bradford assay, in contrast, relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily at arginine, lysine, and histidine residues, which shifts the dye's absorbance maximum to 595 nm.[1]

Quantitative Performance Comparison

The selection between the BCA and Bradford assay should be guided by the specific requirements of the experiment, including the protein concentration range and the presence of interfering substances.

Performance MetricBCA AssayBradford AssayLiterature Consensus
Linear Range 20-2000 µg/mL20-2000 µg/mLThe BCA assay generally offers a broader and more consistent linear range.[3]
Sensitivity GoodExcellentThe Bradford assay is typically more sensitive, especially for lower protein concentrations.
Time to Result ~30-60 minutes~5-15 minutesThe Bradford assay is significantly faster.[2]
Interfering Substances Tolerant to most detergents and denaturing agents (e.g., SDS, Triton X-100)Sensitive to detergentsThe BCA assay is more robust in the presence of common laboratory reagents.[4]
Protein-to-Protein Variation LowModerate to HighThe BCA assay shows less variability between different types of proteins.[2]

Experimental Protocols

Consistent execution of the chosen protocol is paramount for generating reliable and reproducible data.

BCA Assay Protocol
  • Prepare Standards: Create a series of protein standards with known concentrations (e.g., using Bovine Serum Albumin - BSA) by diluting a stock solution. A typical concentration range is from 25 to 2000 µg/mL.[5]

  • Prepare Working Reagent: Mix the BCA reagent A and reagent B according to the manufacturer's instructions.

  • Sample Incubation: Add the working reagent to the standards and unknown samples in a microplate. Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a spectrophotometer.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the unknown samples.[6]

Bradford Assay Protocol
  • Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using BSA or Bovine Gamma Globulin - BGG). A common range is 0 to 1000 µg/mL.[1]

  • Sample Incubation: Add the Coomassie Brilliant Blue dye reagent to the standards and unknown samples. Incubate at room temperature for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 595 nm.

  • Data Analysis: Construct a standard curve and calculate the concentration of the unknown samples.

Logical Workflow for Protein Quantification Assay Selection

start Start: Need to Quantify Protein sample_analysis Analyze Sample Composition start->sample_analysis detergents_present Detergents or Reducing Agents Present? sample_analysis->detergents_present bca_assay Choose BCA Assay detergents_present->bca_assay Yes speed_critical Is Speed Critical? detergents_present->speed_critical No end End: Proceed with Quantification bca_assay->end bradford_assay Choose Bradford Assay bradford_assay->end speed_critical->bca_assay No speed_critical->bradford_assay Yes

Caption: Workflow for selecting a protein quantification assay.

Performance Comparison of Commercial ELISA Kits for Cytokine Detection

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for the detection and quantification of cytokines, which are pivotal in immune responses and disease pathogenesis.[7] However, the performance of commercial ELISA kits can vary significantly between vendors. A direct, head-to-head comparison is often necessary to select the optimal kit for a specific application.[8]

Quantitative Performance Comparison of IL-6 ELISA Kits

Interleukin-6 (IL-6) is a key pro-inflammatory cytokine, and its accurate measurement is crucial in many disease models. The following table presents a hypothetical comparison of two commercial IL-6 ELISA kits based on typical performance characteristics found in the literature.

Performance MetricKit A (Vendor X)Kit B (Vendor Y)Literature Consensus
Sensitivity (LOD) 2.25 pg/mL1.7 pg/mLSensitivity is a critical parameter, with lower limits of detection being preferable.[9][10]
Assay Range 2.25 - 1005.61 pg/mL1.7 - 1198 pg/mLA wide dynamic range allows for the quantification of both low and high levels of the analyte without sample dilution.[9]
Intra-Assay Precision (%CV) < 10%< 10%Coefficients of variation should ideally be below 10% for good reproducibility.[10]
Inter-Assay Precision (%CV) < 12%< 15%Lower inter-assay CV indicates better lot-to-lot consistency.
Spike and Recovery 85-115%80-120%Good recovery of a known amount of spiked analyte indicates minimal matrix effects.

Experimental Protocol for ELISA Kit Comparison

  • Sample Preparation: Use a panel of relevant biological samples (e.g., serum, plasma, cell culture supernatants). Include samples with expected low, medium, and high concentrations of the target cytokine.

  • Assay Procedure: Run each ELISA kit strictly according to the manufacturer's protocol. Do not interchange reagents between kits.[8]

  • Plate Layout: Use an identical plate layout for all kits being compared, including standards, controls, and samples in replicate.

  • Data Analysis:

    • Generate a standard curve for each plate.

    • Calculate the concentration of the cytokine in each sample.

    • Determine the intra- and inter-assay precision.

    • Perform spike and recovery experiments to assess matrix effects.

Experimental Workflow for ELISA Kit Validation

start Start: Select Target Cytokine kit_selection Procure ELISA Kits from Different Vendors start->kit_selection sample_prep Prepare a Panel of Biological Samples kit_selection->sample_prep run_assays Run Assays Following Manufacturer's Protocols sample_prep->run_assays data_acquisition Measure Absorbance and Generate Standard Curves run_assays->data_acquisition performance_analysis Analyze Performance Metrics (Sensitivity, Precision, Recovery) data_acquisition->performance_analysis kit_comparison Compare Kit Performance Data performance_analysis->kit_comparison kit_comparison->kit_selection Re-evaluate Kits optimal_kit Select Optimal Kit for Study kit_comparison->optimal_kit Data Meets Requirements end End: Proceed with Study optimal_kit->end

Caption: Workflow for comparative validation of ELISA kits.

Comparative Evaluation of Reversed-Phase HPLC Columns for Peptide Mapping

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the characterization of biotherapeutics, such as monoclonal antibodies. Peptide mapping by reversed-phase HPLC (RP-HPLC) is a critical quality attribute assessment. The choice of the HPLC column significantly impacts the resolution, peak shape, and reproducibility of the separation.[11]

Quantitative Performance Comparison of RP-HPLC Columns

The following table provides a hypothetical comparison of two different RP-HPLC columns for the analysis of a monoclonal antibody tryptic digest.

Performance MetricColumn A (C18, 1.7 µm)Column B (C8, 2.1 µm)Literature Consensus
Peak Capacity ~250~200Higher peak capacity indicates better separation power.[12]
Peak Asymmetry 1.0 - 1.21.1 - 1.4Values closer to 1 indicate more symmetrical peaks.
Retention Time %RSD ≤0.07%≤0.10%Lower relative standard deviation signifies higher reproducibility.[11]
Backpressure HighModerateSmaller particle sizes generally lead to higher backpressure.

Experimental Protocol for HPLC Column Comparison

  • Sample Preparation: Prepare a tryptic digest of a well-characterized monoclonal antibody standard.

  • LC-MS Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 60°C

    • Detection: UV at 214 nm and Mass Spectrometry

  • Data Analysis:

    • Perform multiple injections on each column to assess reproducibility.

    • Calculate peak capacity, peak asymmetry, and retention time precision for a set of representative peptides.

    • Compare the resolution of critical pairs of peptides.

Signaling Pathways in Drug Development

Understanding the signaling pathways that are dysregulated in disease is fundamental to modern drug development. The ability of analytical techniques to accurately measure changes in these pathways in response to therapeutic intervention is paramount.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[13] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14][][16]

EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a downstream effector of EGFR and other receptor tyrosine kinases, playing a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression.[17][18][19]

GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The ERK/MAPK signaling cascade.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response and also plays a significant role in cancer development and progression by promoting cell survival and proliferation.[20][21][22][23]

InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Induces Transcription

Caption: The canonical NF-κB signaling pathway.

References

The Bicyclohexyl Advantage: Unpacking the Superior Performance of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of high-performance materials, the molecular architecture of constituent compounds is paramount to achieving desired physical and electro-optical properties. For researchers and professionals in drug development and materials science, particularly in the realm of liquid crystal displays (LCDs), the choice of mesogenic precursors is a critical determinant of end-product performance. This guide provides a comparative analysis of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, highlighting its distinct advantages over structurally similar compounds.

At the core of its superior performance lies the this compound's bicyclohexyl structure. This rigid and linear molecular framework is instrumental in creating liquid crystal mixtures with a favorable combination of properties, including a high clearing point, low viscosity, and specific dielectric anisotropy. These characteristics are crucial for developing advanced LCDs with fast switching speeds, wide operating temperature ranges, and excellent image quality.

Comparative Performance Data

PropertyBicyclohexyl Core (e.g., PCH)Cyclohexylphenyl Core (e.g., CCH)Biphenyl Core (e.g., K15)Advantage of Bicyclohexyl Core
Clearing Point (°C) Generally HigherModerateLowerWider operating temperature range, enhanced thermal stability.
Rotational Viscosity (mPa·s) LowerModerateHigherFaster switching speeds in displays.
Birefringence (Δn) LowerModerateHigherBeneficial for specific display modes requiring lower Δn.
Dielectric Anisotropy (Δε) Can be tailored (positive or negative)Can be tailoredTypically strongly positiveVersatility in display applications (e.g., VA or IPS modes).

Note: The values presented are representative and can vary based on the specific terminal groups and overall molecular structure. PCH (phenylcyclohexane), CCH (bicyclohexane), and K15 (4-cyano-4'-pentylbiphenyl) are common liquid crystal families used for comparative purposes.

The bicyclohexyl core, as found in this compound, generally contributes to a higher clearing point, which is the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase. A higher clearing point is indicative of greater thermal stability and a broader operational temperature range for the final device. Furthermore, the saturated aliphatic rings of the bicyclohexyl structure often lead to lower rotational viscosity compared to their aromatic counterparts. This is a significant advantage in display applications, as lower viscosity enables faster switching of the liquid crystal molecules in response to an electric field, resulting in reduced motion blur and improved display performance for fast-moving images.

Experimental Protocols for Characterization

To quantitatively assess the performance of liquid crystal materials, a suite of standard experimental techniques is employed. These protocols are essential for determining the key physical properties that govern the material's suitability for a specific application.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.

  • Methodology: A small, precisely weighed sample of the liquid crystal material is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 10°C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Phase transitions are identified as endothermic or exothermic peaks in the resulting thermogram.

Polarized Optical Microscopy (POM)
  • Objective: To identify the different liquid crystal phases (mesophases) by observing their unique optical textures.

  • Methodology: A thin film of the liquid crystal sample is placed between two crossed polarizers on a temperature-controlled stage. As the temperature is varied, the different anisotropic phases will interact with the polarized light to produce characteristic textures (e.g., schlieren, focal-conic), which are observed through the microscope.

Abbe Refractometry
  • Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the liquid crystal material, from which the birefringence (Δn = nₑ - nₒ) is calculated.

  • Methodology: A specially prepared liquid crystal cell with a prism of a known high refractive index is used. The liquid crystal is aligned in a specific direction (planar or homeotropic) relative to the prism surface. Monochromatic light is passed through the prism and the liquid crystal, and the critical angles of refraction are measured to determine nₑ and nₒ.

Dielectric Spectroscopy
  • Objective: To measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity, allowing for the calculation of the dielectric anisotropy (Δε = ε∥ - ε⊥).

  • Methodology: The liquid crystal sample is placed in a cell with transparent electrodes. The capacitance of the cell is measured with the liquid crystal molecules aligned parallel and perpendicular to an applied AC electric field. The dielectric permittivities are then calculated from the capacitance measurements.

Logical Workflow for Liquid Crystal Material Evaluation

The process of evaluating a new liquid crystal compound like this compound involves a logical progression from synthesis to characterization and finally to formulation in a mixture for device application.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Performance Evaluation cluster_3 Application Testing Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (DSC, POM) Structural_Analysis->Thermal_Analysis Optical_Properties Optical Properties (Birefringence) Thermal_Analysis->Optical_Properties Dielectric_Properties Dielectric Properties (Dielectric Anisotropy) Optical_Properties->Dielectric_Properties Viscosity_Measurement Viscosity Measurement Dielectric_Properties->Viscosity_Measurement Mixture_Formulation Formulation in Liquid Crystal Mixture Viscosity_Measurement->Mixture_Formulation Device_Testing Device Performance Testing Mixture_Formulation->Device_Testing

Caption: Workflow for the evaluation of a novel liquid crystal compound.

Signaling Pathway in Drug Development Contexts

While the primary application of this compound is in materials science, its rigid, non-aromatic core could be of interest as a scaffold in medicinal chemistry. The bicyclohexyl motif can serve as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties such as solubility and metabolic stability. For instance, if a hypothetical drug molecule containing a phenyl ring is found to have poor metabolic stability due to aromatic hydroxylation, replacing the phenyl ring with a bicyclohexyl group could block this metabolic pathway.

G Phenyl_Drug Drug with Phenyl Ring Metabolite Hydroxylated Metabolite (Inactive/Toxic) Phenyl_Drug->Metabolite CYP450 Oxidation Bicyclohexyl_Analog Drug with Bicyclohexyl Scaffold (e.g., from this compound) Excretion Unchanged Drug Excreted Bicyclohexyl_Analog->Excretion Reduced Metabolism

Caption: Hypothetical metabolic advantage of a bicyclohexyl scaffold.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). Its development has been marked by significant advancements in medicinal chemistry, particularly in overcoming resistance to earlier-generation TKIs. This guide provides a comparative analysis of patented methods for the synthesis of Osimertinib and its patented clinical applications, supported by experimental data from the public domain.

Comparative Analysis of Osimertinib Synthesis

The synthesis of Osimertinib has been approached through various patented routes, each with its own advantages and disadvantages in terms of yield, purity, and scalability. Here, we compare two distinct patented methods against the foundational synthesis described in the scientific literature.

Data Presentation: Synthesis of Osimertinib
ParameterMethod A: Original Medicinal Chemistry Route (J. Med. Chem. 2014)Method B: Improved Process (WO2022132046A1)Method C: Alternative Process (WO2021111462A1)
Key Reaction Step Acryloylation of the aniline intermediateOne-pot reduction and amidationIn-situ acylation and cyclization
Overall Yield Not explicitly stated for the entire process in a single source, but individual step yields are variable.77% (overall yield of Osimertinib mesylate over 4 steps)[1]86.5% (Osimertinib base)[2]
Purity of Final Compound High purity achieved through chromatographic purification.99.87% (Osimertinib mesylate)[1]>99% (Osimertinib base), HPLC purity of mesylate salt: 99.84%[2]
Key Reagents Acryloyl chloride, diisopropylethylamine3-chloropropionyl chloride, NaHCO3, triethylamine3-chloropropanoyl chloride, triethylamine
Solvents 2-pentanol, which is a relatively expensive solvent.[1]Ethanol, acetonitrileKetone solvent (e.g., Acetone)[2]
Noteworthy Features Utilized microwave heating in an early step, which is not ideal for large-scale production.[1]Avoids isolation of the unstable aniline intermediate, making it suitable for large-scale production.[1]In-situ preparation with a mild base and cheaper solvent.[2]

Experimental Protocols

Method B: Improved Process for Preparing Osimertinib (from WO2022132046A1)

This process avoids the isolation of the unstable aniline intermediate through a one-pot reduction and amidation procedure.

  • Hydrogenation: A mixture of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine mesylate salt, 10% Pd/C, and ethanol is hydrogenated under H2 at 45°C for 13 hours.[1] Water is then added, and the mixture is filtered through Celite to obtain the solution of the aniline intermediate.[1]

  • Amidation: The resulting aniline solution is reacted with 3-chloropropionyl chloride and NaHCO3 in ethanol and water.[1]

  • Cyclization: The product from the previous step is treated with triethylamine in acetonitrile and heated to reflux to yield Osimertinib base.[1] The yield for this step is reported as 85.80%.[1]

  • Salt Formation: The Osimertinib base is then reacted with methanesulfonic acid in acetone and water at 50°C to give Osimertinib mesylate with a 96% yield.[1]

Method C: Alternative In-situ Process (from WO2021111462A1)

This method focuses on an in-situ preparation using milder and more cost-effective reagents.

  • Acylation: N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine is reacted with 3-chloropropanoyl chloride in a ketone solvent and water without the use of a base.[2]

  • In-situ Cyclization: The resulting intermediate is then reacted in-situ with triethylamine as a base in the same ketone solvent to obtain Osimertinib.[2]

  • Purification and Salt Formation: The crude Osimertinib base is purified to >99% purity with a yield of 86%.[2] It is then converted to Osimertinib mesylate. The final yield of Osimertinib mesylate is 96.7%.[2]

Patented Applications of Osimertinib

Osimertinib was developed to address the challenge of acquired resistance to first- and second-generation EGFR TKIs, primarily due to the T790M mutation.[3] Its patented applications reflect this targeted therapeutic approach.

Data Presentation: Clinical Applications of Osimertinib
ApplicationPatient PopulationDosing RegimenPatented Indication
Second-line Treatment Metastatic EGFR T790M mutation-positive NSCLC patients who have progressed on or after prior EGFR TKI therapy.[4][5]80 mg once daily.[4]Treatment of patients with metastatic EGFR T790M mutation-positive NSCLC.[4]
First-line Treatment Locally advanced or metastatic NSCLC with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation).[6][7]80 mg once daily.First-line treatment for patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.[7]
Adjuvant Therapy Patients with locally advanced unresectable EGFR mutation-positive NSCLC (Stage III) whose disease has not progressed following definitive platinum-based chemoradiation therapy.[4]80 mg once daily.[4]Use in the treatment of patients with locally advanced unresectable EGFR mutation-positive NSCLC following chemoradiation.[4]

Visualizations

EGFR Signaling Pathway and Osimertinib's Mechanism of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain Ligand (EGF)->EGFR:l Binding & Dimerization RAS RAS EGFR:r->RAS Activation PI3K PI3K EGFR:r->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Osimertinib Osimertinib Osimertinib->EGFR:r Irreversible Inhibition (Covalent bond at C797)

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow for Osimertinib Synthesis

Synthesis_Workflow cluster_method_b Method B (WO2022132046A1) cluster_method_c Method C (WO2021111462A1) B1 Nitro-diamine Mesylate Salt B2 One-pot Hydrogenation & Amidation B1->B2 B3 Cyclization B2->B3 B4 Osimertinib Base B3->B4 B5 Salt Formation B4->B5 B6 Osimertinib Mesylate B5->B6 C1 Triamine Starting Material C2 Acylation C1->C2 C3 In-situ Cyclization C2->C3 C4 Osimertinib Base C3->C4 C5 Purification & Salt Formation C4->C5 C6 Osimertinib Mesylate C5->C6

Caption: Comparative workflow of two patented Osimertinib synthesis routes.

Logical Relationship of Patented Osimertinib Applications

Osimertinib_Applications A 1st/2nd Gen EGFR TKI Treatment (e.g., Gefitinib, Erlotinib) B Acquired Resistance (EGFR T790M Mutation) A->B Disease Progression C Osimertinib (2nd Line) Patented for T790M+ NSCLC B->C Targeted Therapy D Osimertinib (1st Line) Patented for EGFR-mutant NSCLC C->D Expanded Indication E Osimertinib (Adjuvant) Patented for post-chemo, Stage III NSCLC D->E Broader Application

Caption: Evolution of patented clinical applications for Osimertinib.

References

A Comparative Analysis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a detailed comparison of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol and its close structural analog, trans-4-(trans-4-propylcyclohexyl)cyclohexanol, in their primary applications as intermediates for liquid crystals (LCs) and high-performance polyimides. This document is intended for researchers, scientists, and professionals in the fields of material science and drug development, providing objective analysis and supporting data to inform material selection.

Executive Summary

trans-4-(trans-4-pentylcyclohexyl)cyclohexanol is a key building block in the synthesis of advanced polymers. Its rigid, saturated bicyclohexyl core, combined with a flexible pentyl chain, imparts desirable properties to materials such as liquid crystal displays (LCDs) and specialty polyimides. When compared to its shorter-alkyl-chain counterpart, this compound, the pentyl derivative is generally expected to confer a broader liquid crystalline range and modified mechanical properties in polyimides, primarily due to the differing lengths of the alkyl chain. This guide will explore these differences through an analysis of structure-property relationships and available data on related compounds.

Comparison in Liquid Crystal Applications

Both trans-4-(trans-4-pentylcyclohexyl)cyclohexanol and its propyl analog serve as crucial precursors for calamitic (rod-shaped) liquid crystals. The hydroxyl group allows for esterification to form various mesogenic compounds which are then formulated into LC mixtures for display applications. The length of the terminal alkyl chain is a critical factor in determining the mesomorphic and electro-optical properties of the final liquid crystal material.

Structure-Property Relationships

In homologous series of liquid crystals, increasing the length of the alkyl chain (e.g., from propyl to pentyl) generally has the following effects:

  • Melting and Clearing Points: Longer alkyl chains tend to decrease the melting point and increase the clearing point (the temperature at which the material becomes an isotropic liquid), thereby broadening the nematic (or other mesophase) temperature range. A wider mesophase range is highly desirable for the operational stability of LCDs across different environmental temperatures.

  • Viscosity: Viscosity typically increases with longer alkyl chains, which can negatively impact the switching speed of the liquid crystal display.

  • Birefringence (Δn): The change in birefringence with alkyl chain length is not always linear and depends on the overall molecular structure. However, for many common LC structures, a slight decrease or leveling-off of birefringence is observed with longer chains.

  • Dielectric Anisotropy (Δε): The alkyl chain has a less direct, but still noticeable, effect on dielectric anisotropy. The overall impact depends on the polar groups present in the rest of the molecule.

Comparative Data
Propertytrans-4-(trans-4-pentylcyclohexyl)cyclohexanol DerivativeThis compound DerivativeRationale
Expected Mesophase Range BroaderNarrowerLonger alkyl chains generally lead to a wider liquid crystalline temperature range.[1][2]
Expected Clearing Point HigherLowerIncreased van der Waals interactions from the longer pentyl chain stabilize the mesophase to higher temperatures.[1][2]
Expected Viscosity HigherLowerIncreased chain length leads to greater intermolecular friction.
Switching Speed SlowerFasterLower viscosity generally allows for faster reorientation of LC molecules in an electric field.

Comparison in Polyimide Applications

In the realm of high-performance polymers, these di-cyclohexyl structures are used to synthesize specialty polyimides. These are not the conventional aromatic polyimides; instead, the inclusion of saturated rings leads to materials with improved optical transparency and lower dielectric constants, which are crucial for applications in flexible electronics and aerospace. The alcohol group would be chemically modified (e.g., converted to an amine or used to link to a dianhydride) to enable polymerization.

Structure-Property Relationships

The alkyl side chain in a polyimide structure can influence its thermal and mechanical properties:

  • Glass Transition Temperature (Tg): Longer, flexible alkyl chains can act as internal plasticizers, increasing the free volume between polymer chains and thus lowering the glass transition temperature.[3][4][5]

  • Mechanical Properties: The effect on mechanical properties can be complex. While increased free volume might lead to a lower tensile modulus (less stiffness), the increased van der Waals interactions from longer chains can sometimes enhance tensile strength.[3][4]

  • Solubility: The presence of alkyl groups generally improves the solubility of the resulting polyimide in organic solvents, which is advantageous for processing.[4]

  • Dielectric Constant: The introduction of aliphatic character, including these alkyl chains, tends to lower the dielectric constant of the polyimide, which is beneficial for microelectronics applications.

Comparative Data

Direct comparative data for polyimides synthesized from these specific precursors is scarce. However, studies on polyimides with varying alkyl side-chain lengths provide a clear trend.

PropertyPolyimide with Pentyl-cyclohexyl MoietyPolyimide with Propyl-cyclohexyl MoietyRationale
Expected Glass Transition Temp. (Tg) LowerHigherThe longer pentyl chain increases free volume, leading to greater segmental motion at lower temperatures.[3][5]
Expected Tensile Modulus LowerHigherThe plasticizing effect of the longer alkyl chain reduces stiffness.[3]
Expected Solubility HigherLowerThe more significant non-polar character enhances solubility in organic solvents.[4]
Expected Coefficient of Thermal Expansion (CTE) HigherLowerIncreased free volume and chain flexibility generally lead to a higher CTE.

Experimental Protocols

General Synthesis of trans-4-(trans-4-alkylcyclohexyl)cyclohexanol

The synthesis of these compounds typically involves a multi-step process starting from biphenyl. A common route is Friedel-Crafts acylation, followed by reduction and then catalytic hydrogenation to saturate the phenyl rings.

Workflow Diagram: Synthesis of Target Compounds

cluster_start Starting Materials cluster_reaction1 Step 1 cluster_intermediate1 Intermediate cluster_reaction2 Step 2 cluster_intermediate2 Intermediate cluster_reaction3 Step 3 cluster_final Final Product Biphenyl Biphenyl FC_Acylation Friedel-Crafts Acylation Biphenyl->FC_Acylation AcylChloride Acyl Chloride (e.g., Valeryl Chloride) AcylChloride->FC_Acylation AcylBiphenyl 4-Acylbiphenyl FC_Acylation->AcylBiphenyl Reduction Reduction (e.g., Wolff-Kishner) AcylBiphenyl->Reduction AlkylBiphenyl 4-Alkylbiphenyl Reduction->AlkylBiphenyl Hydrogenation Catalytic Hydrogenation (e.g., Ru/C) AlkylBiphenyl->Hydrogenation FinalProduct trans-4-(trans-4-alkyl- cyclohexyl)cyclohexanol Hydrogenation->FinalProduct Start Synthesized LC Intermediate (e.g., Cyclohexylcyclohexanol derivative) Esterification Esterification with Mesogenic Acid Start->Esterification Purification Purification (Recrystallization, Chromatography) Esterification->Purification LC_Compound Final Liquid Crystal Compound Purification->LC_Compound DSC DSC Analysis (Phase Transition Temps) LC_Compound->DSC POM Polarized Optical Microscopy (Texture Identification) LC_Compound->POM Mixture_Prep Prepare LC Mixture LC_Compound->Mixture_Prep Cell_Fabrication Fabricate Test Cell Mixture_Prep->Cell_Fabrication Electro_Optical Electro-Optical Measurements (Voltage, Switching Speed) Cell_Fabrication->Electro_Optical

References

Unveiling Molecular Interactions: A Comparative Guide to Computational Predictions and Experimental Findings for Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides a detailed comparison of computationally predicted and experimentally determined binding affinities of the natural compound Scoulerine with its target, tubulin, a key protein involved in cell division.

Scoulerine, a protoberberine alkaloid, has demonstrated anti-mitotic properties, making it a molecule of interest in cancer research. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. This guide delves into a case study that employs computational docking and molecular dynamics simulations to predict how Scoulerine interacts with tubulin, followed by experimental validation using microscale thermophoresis.

Quantitative Comparison of Binding Affinities

The following table summarizes the computationally predicted and experimentally measured binding affinities (in terms of dissociation constant, Kd) of Scoulerine and known tubulin binders, colchicine and laulimalide, to different sites on tubulin.

LigandBinding SiteComputational MethodPredicted Binding Affinity (kcal/mol)Predicted Dissociation Constant (Kd) (M)Experimental MethodExperimental Dissociation Constant (Kd) (M)
ScoulerineColchicine SiteMolecular Docking-7.961.64 x 10⁻⁶Microscale ThermophoresisNot directly measured at this site
ScoulerineLaulimalide SiteMolecular Docking-6.879.9 x 10⁻⁶Microscale ThermophoresisNot directly measured at this site
Scoulerine Overall (Free Tubulin) ---Microscale Thermophoresis ~1 x 10⁻⁵
ColchicineColchicine SiteMolecular Docking-9.321.89 x 10⁻⁷Microscale Thermophoresis6.76 x 10⁻⁷
LaulimalideLaulimalide SiteMolecular Docking-7.5Not ReportedNot ReportedNot Reported

Note: The experimental Kd for Scoulerine represents its binding to free tubulin dimers. The computational predictions pinpoint potential binding sites, while the experimental value provides an overall binding affinity.

Deciphering the Interaction: Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the process of their validation, the following diagrams illustrate the predicted signaling pathway of Scoulerine's interaction with tubulin and the experimental workflow used to validate these predictions.

Predicted Signaling Pathway of Scoulerine Scoulerine Scoulerine Tubulin αβ-Tubulin Dimers Scoulerine->Tubulin Binds to Colchicine-like site Microtubules Microtubules Scoulerine->Microtubules Binds to Laulimalide-like site Polymerization Polymerization Tubulin->Polymerization CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Depolymerization Depolymerization Microtubules->Depolymerization Microtubules->CellCycleArrest Polymerization->Microtubules Depolymerization->Tubulin

Caption: Predicted dual mechanism of Scoulerine action on tubulin dynamics.

Experimental Workflow for Validation cluster_computational Computational Prediction cluster_experimental Experimental Validation HomologyModeling Homology Modeling of Human Tubulin MolecularDocking Molecular Docking of Scoulerine HomologyModeling->MolecularDocking MD_Simulation Molecular Dynamics Simulation MolecularDocking->MD_Simulation MST_Assay Microscale Thermophoresis (MST) Assay MD_Simulation->MST_Assay Guides Experiment ProteinExpression Tubulin Expression and Purification ProteinExpression->MST_Assay DataAnalysis Binding Affinity (Kd) Calculation MST_Assay->DataAnalysis DataAnalysis->MD_Simulation Validates Prediction

Caption: Workflow integrating computational and experimental approaches.

Experimental Protocols: A Closer Look at the Methodology

The experimental validation of the computationally predicted binding of Scoulerine to tubulin was performed using Microscale Thermophoresis (MST). This technique measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding to a ligand.

Microscale Thermophoresis (MST) Assay Protocol

  • Protein Labeling:

    • Purified tubulin is fluorescently labeled, typically using an NHS-ester dye that reacts with primary amines on the protein surface.

    • The labeling reaction is performed according to the manufacturer's protocol.

    • Unreacted dye is removed by size-exclusion chromatography.

    • The concentration and labeling efficiency of the fluorescently labeled tubulin are determined spectrophotometrically.

  • Sample Preparation:

    • A series of dilutions of the ligand (Scoulerine) is prepared in the assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

    • The concentration of the fluorescently labeled tubulin is kept constant.

    • The ligand dilutions are mixed with the labeled tubulin and incubated to allow binding to reach equilibrium.

  • MST Measurement:

    • The samples are loaded into hydrophilic capillaries.

    • The capillaries are placed in the MST instrument.

    • An infrared laser creates a precise temperature gradient within the capillary.

    • The fluorescence within the capillary is monitored as molecules move along the temperature gradient (thermophoresis).

    • The change in fluorescence is measured before and after the laser is turned on.

  • Data Analysis:

    • The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

This integrated approach, combining the predictive power of computational modeling with the empirical evidence from experimental assays, provides a robust framework for understanding molecular interactions and accelerating the drug discovery pipeline. The case of Scoulerine demonstrates a successful correlation between in silico predictions and in vitro findings, paving the way for further investigation into its therapeutic potential.

Efficacy comparison in different types of liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electro-optical performance of different types of liquid crystal (LC) mixtures. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate LC materials for their specific applications.

Key Performance Indicators of Liquid Crystal Mixtures

The efficacy of a liquid crystal mixture is primarily determined by its electro-optical properties, including response time, contrast ratio, and operating voltage. These parameters are crucial for the performance of liquid crystal-based devices.

  • Response Time: This is the time it takes for a liquid crystal molecule to reorient itself when an electric field is applied or removed. Faster response times are essential for applications requiring rapid switching, such as in high-refresh-rate displays.

  • Contrast Ratio: This is the ratio of the luminance of the brightest "on" state to the darkest "off" state. A high contrast ratio is critical for display applications to ensure clear and vibrant images.

  • Operating Voltage: This is the voltage required to switch the liquid crystal molecules between their different states. Lower operating voltages are desirable for reducing power consumption in electronic devices.[1][2][3]

Comparative Analysis of Liquid Crystal Types

Liquid crystals are broadly classified into several types based on their molecular arrangement. The most common types used in various applications are Nematic, Smectic, and Cholesteric liquid crystals. A newer class, Ferroelectric liquid crystals, offers significantly faster switching speeds. The following table summarizes the typical performance characteristics of these LC types.

Liquid Crystal TypeTypical Response TimeTypical Contrast RatioTypical Operating VoltageKey Characteristics & Applications
Nematic 5-10 ms[4]>1000:1[4]Low (e.g., < 5V)Molecules are aligned in a common direction but have no positional order. Widely used in standard displays like TVs and monitors due to their balanced performance and cost-effectiveness.[4][5]
Smectic < 1 ms[4]>2000:1[4]ModerateMolecules are arranged in well-defined layers, providing a more ordered structure. Their faster switching speeds are advantageous for specialized, high-speed displays.[4][5]
Cholesteric 10-100 ms[4]10:1 to 50:1[4]Low (can be bistable)Molecules are arranged in a helical structure, which allows them to reflect light of specific colors. Suitable for low-power, reflective displays and e-paper.[4]
Ferroelectric ~1 µs[6]HighLowPossess spontaneous electric polarization, leading to extremely fast switching times, making them ideal for microdisplays and other high-speed applications.[6][7]

Experimental Protocols

Accurate and reproducible measurement of the electro-optical properties of liquid crystal mixtures is essential for their characterization and comparison. Below are detailed methodologies for measuring key performance parameters.

Experimental Protocol for Measuring Response Time

The response time of a liquid crystal cell is typically measured using an optical switching method.[8][9]

Objective: To determine the rise time (τ_on) and decay time (τ_off) of a liquid crystal cell.

Materials and Equipment:

  • Liquid crystal cell filled with the mixture under investigation.

  • Polarizing optical microscope.

  • He-Ne laser (or another stable light source).

  • Photodiode detector.[9]

  • Function generator to apply a square wave voltage.[9]

  • Digital storage oscilloscope to record the photodetector output.[9]

  • Sample holder with temperature control.

Procedure:

  • Sample Preparation: Place the liquid crystal cell in the sample holder of the polarizing microscope.

  • Optical Setup: Position the cell between two crossed polarizers. The optic axis of the liquid crystal layer should be at a 45° angle to the transmission axes of the polarizers to achieve maximum light modulation.

  • Signal Generation: Connect the function generator to the electrodes of the liquid crystal cell. Set the generator to produce a square wave voltage with a frequency of 1 Hz and an appropriate amplitude to fully switch the liquid crystal.[8][9]

  • Detection and Measurement:

    • Align the He-Ne laser so that the beam passes through the polarizer, the liquid crystal cell, the analyzer, and finally into the photodiode detector.

    • Connect the output of the photodiode to the digital storage oscilloscope.

    • Apply the square wave voltage to the cell. The oscilloscope will display the change in light intensity as the liquid crystal switches between its "on" and "off" states.

  • Data Analysis:

    • Measure the rise time (τ_on) as the time taken for the light intensity to go from 10% to 90% of its maximum value when the voltage is applied.

    • Measure the decay time (τ_off) as the time taken for the light intensity to go from 90% to 10% of its maximum value when the voltage is removed.[9]

Experimental Protocol for Measuring Contrast Ratio

The contrast ratio is determined by measuring the light transmission through the liquid crystal cell in its brightest and darkest states.

Objective: To calculate the contrast ratio of a liquid crystal cell.

Materials and Equipment:

  • Same as for the response time measurement.

  • A stable, uniform light source.

Procedure:

  • Setup: Use the same optical setup as for the response time measurement, with the liquid crystal cell placed between crossed polarizers.

  • "Off" State Measurement (Dark State):

    • With no voltage applied to the liquid crystal cell, measure the light intensity passing through the system using the photodiode detector. This gives the minimum transmission (I_min).

  • "On" State Measurement (Bright State):

    • Apply a voltage to the liquid crystal cell that is sufficient to cause the maximum possible change in the liquid crystal's orientation, leading to the highest light transmission.

    • Measure the light intensity passing through the system with the photodiode detector. This gives the maximum transmission (I_max).

  • Calculation:

    • The contrast ratio (CR) is calculated as the ratio of the maximum transmission to the minimum transmission: CR = I_max / I_min

Visualizations

Experimental Workflow for Electro-Optical Characterization

The following diagram illustrates the general workflow for measuring the electro-optical properties of a liquid crystal mixture.

experimental_workflow cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_lc Prepare Liquid Crystal Mixture fill_cell Fill LC Cell prep_lc->fill_cell mount_cell Mount Cell in Holder fill_cell->mount_cell align_optics Align Optical Components mount_cell->align_optics apply_voltage Apply Driving Voltage align_optics->apply_voltage record_signal Record Optical Response apply_voltage->record_signal calc_rt Calculate Response Time record_signal->calc_rt calc_cr Calculate Contrast Ratio record_signal->calc_cr

Caption: Workflow for LC electro-optical characterization.

Logical Relationship of Key Performance Indicators

The following diagram illustrates the relationship between the fundamental properties of a liquid crystal mixture and its key electro-optical performance indicators.

performance_relationship cluster_material Material Properties cluster_performance Performance Indicators viscosity Viscosity resp_time Response Time viscosity->resp_time elastic_const Elastic Constants elastic_const->resp_time dielectric_aniso Dielectric Anisotropy op_voltage Operating Voltage dielectric_aniso->op_voltage birefringence Birefringence contrast_ratio Contrast Ratio birefringence->contrast_ratio op_voltage->resp_time

References

Safety Operating Guide

Proper Disposal of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a combustible and hazardous chemical. Adherence to these procedures is critical to ensure compliance with regulations and to minimize environmental impact.

Hazard Profile of this compound:

Before handling, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, this chemical is harmful to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by:

  • Ordering only the necessary quantities of the chemical.[2]

  • Careful planning of experiments to reduce the amount of excess material.

  • Avoiding the preparation of large stock solutions when smaller amounts are sufficient.

2. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

3. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[2][3][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently, producing heat or toxic gases.[3][5] For instance, store it separately from strong acids, bases, and oxidizing agents.[6]

4. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[2][3] This area should be at or near the point of waste generation.

  • Container Management: Keep the waste container closed at all times except when adding waste.[2][4] Ensure the exterior of the container is clean and free of contamination.

  • Storage Conditions: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[7][8]

5. Disposal Procedure:

  • Do Not Dispose Down the Drain: Due to its hazardous nature and harm to aquatic life, this compound must not be disposed of down the sink.[1][9]

  • Contact Environmental Health and Safety (EHS): The primary and mandatory step for disposal is to contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[2] They are trained and equipped to handle and dispose of hazardous chemical waste in accordance with federal, state, and local regulations.[10]

  • Follow Institutional Guidelines: Adhere strictly to your organization's specific procedures for hazardous waste pickup requests.

6. Empty Container Disposal:

  • Rinsing: For empty containers that held this compound, triple rinse them with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Container Defacing: After thorough cleaning, deface or remove the original label to prevent misuse.[4]

  • Final Disposal: Once cleaned and defaced, the empty container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, labeled hazardous waste container. ppe->collect segregate Is the waste mixed with other chemicals? collect->segregate store Store in Satellite Accumulation Area (SAA). segregate->store No improper_mixing Improper Segregation! Consult EHS immediately. segregate->improper_mixing Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Reactant of Route 2
Reactant of Route 2
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.